Technical Documentation Center

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • CAS: 191327-28-3

Core Science & Biosynthesis

Foundational

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate chemical properties

An In-depth Technical Guide to (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Properties, Synthesis, and Applications Abstract (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Properties, Synthesis, and Applications

Abstract

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a conformationally constrained analog of D-phenylalanine, it serves as a crucial building block, or synthon, for introducing structural rigidity into peptide-based therapeutics and other bioactive molecules.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, established synthesis methodologies centered on the Pictet-Spengler reaction, and its diverse applications in modern pharmaceutical research. The content herein is tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Introduction to a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry.[3] This structural motif is prevalent in a vast array of natural alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities, including anti-cancer, anti-bacterial, and anti-hypertensive properties.[3][4][5] (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate represents a specific and highly valuable derivative of this core. Its fixed (R)-stereochemistry at the C3 position and its nature as a constrained amino acid analog make it an indispensable tool for designing molecules with enhanced potency, selectivity, and metabolic stability.[1] This guide elucidates the foundational chemical principles and practical applications that underscore its importance.

Physicochemical and Spectroscopic Profile

The fundamental properties of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate define its behavior in chemical and biological systems. It is most commonly handled in its hydrochloride salt form to improve stability and solubility.[6]

Caption: 2D Structure of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₁₁H₁₃NO₂ (Free Base) C₁₁H₁₄ClNO₂ (HCl Salt)[7]
Molecular Weight 191.23 g/mol (Free Base) 227.69 g/mol (HCl Salt)[7][8]
Appearance White to Yellow Solid (HCl Salt)
CAS Number 57060-88-5 (HCl Salt, Isomer Unspecified)[7]
Parent Acid (D-Tic) (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[9]
Synonyms Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate[7]
Solubility and Handling

The parent carboxylic acid is noted to be soluble in polar solvents, a property influenced by the pH-dependent ionization of the acid group.[9] The methyl ester hydrochloride salt form is generally employed to enhance solubility in various laboratory solvents and aqueous media, facilitating its use in synthesis and biological assays.[6] Standard laboratory procedure dictates handling in a well-ventilated area, and for the hydrochloride salt, storage in a dry, inert atmosphere is recommended.

Spectroscopic Signature

While a specific, unified spectrum is not publicly indexed, the structural features of the molecule allow for a confident prediction of its spectroscopic characteristics based on data from closely related analogs.[10][11]

  • ¹H NMR: Expected signals would include aromatic protons in the δ 7.0-7.4 ppm range, a characteristic singlet for the O-CH₃ group around δ 3.7 ppm, and diastereotopic protons for the CH₂ groups of the tetrahydroisoquinoline ring. The proton at the C3 chiral center would appear as a multiplet.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons, the ester carbonyl carbon (C=O) above δ 170 ppm, the methoxy carbon (-OCH₃) around δ 50-55 ppm, and distinct signals for the aliphatic carbons of the heterocyclic ring.[10]

  • Mass Spectrometry (MS): The molecular ion peak (M+) for the free base would be observed at m/z 191.23.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester group (approx. 1730-1750 cm⁻¹), N-H stretching (for the secondary amine, approx. 3300-3500 cm⁻¹), and C-H stretching for aromatic and aliphatic groups.

Synthesis and Manufacturing

The construction of the THIQ core of this molecule is classically achieved via the Pictet-Spengler reaction, a robust and reliable method first reported in 1911.[12][13][14] This is followed by a standard esterification to yield the final product.

The Pictet-Spengler Reaction: A Cornerstone Approach

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution) to form the tetrahydroisoquinoline ring system.[10][12] For the synthesis of the chiral core of our target molecule, the naturally occurring amino acid D-phenylalanine serves as the ideal β-arylethylamine precursor.

Caption: Synthetic workflow from D-Phenylalanine to the target methyl ester.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic)

This protocol is adapted from established literature procedures for the Pictet-Spengler reaction using phenylalanine.[15][16]

  • Reaction Setup: To a suitable reaction vessel, add D-phenylalanine, concentrated hydrochloric acid (or hydrobromic acid), and an aqueous solution of formaldehyde (37% w/v).[15] The use of HBr has been shown to be effective for preparing optically pure hydrobromide salts that can be easily isolated.[16]

  • Heating: The mixture is stirred and heated to reflux (typically 90-110 °C) for several hours (e.g., 4 hours).[15]

  • Crystallization: The reaction mixture is then cooled to ambient temperature and allowed to stand for an extended period (e.g., 16 hours) to facilitate the precipitation of the product as its hydrochloride or hydrobromide salt.[15][16]

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and then with a solvent like acetone to remove impurities.

  • Neutralization (Optional): The isolated salt can be neutralized with a suitable base to yield the free amino acid, (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Step 2: Esterification to (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This is a standard esterification of a carboxylic acid.

  • Reagent Addition: The (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (or its salt) is suspended in anhydrous methanol at a reduced temperature (e.g., 0 °C).

  • Acid Catalyst: Thionyl chloride (SOCl₂) is added dropwise to the suspension. This reacts with methanol to generate HCl in situ, which catalyzes the esterification.

  • Reaction: The mixture is allowed to warm to room temperature and then stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: The solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous workup, typically involving neutralization with a base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Applications in Drug Discovery and Development

The utility of this molecule stems from its unique structural features, which chemists can exploit to solve complex pharmacological challenges.

Role as a Constrained Phenylalanine Analog

In peptide chemistry, flexibility can be a liability, leading to poor receptor binding and increased susceptibility to enzymatic degradation. (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, once hydrolyzed or coupled, introduces the D-Tic core, which acts as a rigid scaffold.[1] This conformational constraint locks the orientation of the aromatic ring relative to the peptide backbone, which can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.

Caption: Role as a central building block for diverse therapeutic agents.

Case Studies and Therapeutic Targets

Research has demonstrated the successful incorporation of the THIQ-3-carboxylate scaffold into molecules targeting a range of diseases:

  • Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors: Studies on 3-substituted THIQ analogs have shown that the nature of the substituent at the C3 position is critical for enzyme-inhibitor binding. While the 3-(methoxycarbonyl)-THIQ analog itself was found to be a weaker inhibitor compared to straight-chain derivatives, this research highlights the steric and electronic sensitivity of the PNMT active site in this region, guiding future drug design.[17]

  • Anti-Cancer Agents: A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. These proteins are key targets in oncology, and potent inhibitors can induce apoptosis (programmed cell death) in cancer cells. Active compounds from this series demonstrated the ability to trigger caspase-3 activation, a key step in the apoptotic pathway.[18]

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators: High-throughput screening identified a class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that increase chloride transport in cells expressing the mutant CFTR protein responsible for cystic fibrosis. Subsequent optimization led to analogs with nanomolar potency, showcasing the scaffold's potential for developing treatments for this genetic disorder.[19]

Safety and Handling

Based on aggregated GHS data for the parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and related salts, appropriate safety precautions are necessary. The compound may be harmful if swallowed and can cause skin and serious eye irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is more than just a chemical intermediate; it is a high-value, enabling tool for modern drug discovery. Its synthesis from readily available chiral precursors via the robust Pictet-Spengler reaction makes it an accessible and scalable building block. By providing conformational constraint and a versatile scaffold for further chemical modification, it empowers medicinal chemists to design and create novel therapeutics with improved pharmacological profiles, addressing critical unmet needs in areas ranging from oncology to genetic diseases.

References

  • BenchChem. The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Ma, D., et al. (2021). Construction of 4-spiroannulated tetrahydroisoquinoline skeletons via a sequential ring opening of aziridines and Pictet–Spengler reaction. New Journal of Chemistry.
  • Google Patents.
  • Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.
  • CymitQuimica. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • PubChem. 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1).
  • Organic & Biomolecular Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
  • MedChemExpress. (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (D-phenylalanine analogue).
  • J&K Scientific LLC. (S)
  • Grunewald, G. L., et al. (1989). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 32(4), 752-756.
  • Sigma-Aldrich. (S)
  • ResearchGate. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13891.
  • Sigma-Aldrich. 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 27(14), 102938.
  • PrepChem.com. Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Chem-Impex. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochl.
  • International Journal of Scientific & Technology Research. (2020).
  • Google Patents. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines.
  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Peretto, I., et al. (2005). Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that increase CFTR mediated chloride transport. Bioorganic & Medicinal Chemistry Letters, 15(8), 2087-2091.

Sources

Exploratory

A Comprehensive Technical Guide to (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Synthesis, Characterization, and Applications

Abstract: (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a conformationally constrained analog of the ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a conformationally constrained analog of the amino acid D-phenylalanine, it serves as a valuable scaffold for designing peptidomimetics and other complex molecular architectures.[1][2] Its rigid structure allows for precise orientation of functional groups, making it a powerful building block in the synthesis of targeted therapeutics. This guide provides an in-depth overview of the compound's physicochemical properties, a detailed, field-proven protocol for its stereoselective synthesis, a robust analytical workflow for quality control, and a discussion of its applications in modern drug discovery, with a focus on its role in developing inhibitors of apoptosis and modulators of ion channels.

Physicochemical Properties and Core Concepts

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. The THIQ nucleus is a prevalent motif in numerous natural products and biologically active molecules.[2] The defining features of the title compound are the tetrahydroisoquinoline core, a methyl ester at the 3-position, and, most critically, the (R)-stereochemistry at the chiral center (C3). This specific stereoisomer is synthesized from D-phenylalanine, imparting unique conformational properties that are leveraged in rational drug design.

Table 1: Key Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₂(Calculated)
Molecular Weight 191.23 g/mol (Calculated from HCl salt)
Molecular Weight (HCl Salt) 227.69 g/mol [3]
Appearance White to yellow solid[4]
CAS Number (Parent Acid) 103733-65-9 ((R)-enantiomer)[5]
CAS Number (HCl Salt) 57060-88-5 (racemate)[3]
Storage Conditions Inert atmosphere, room temperature[4]

Stereoselective Synthesis

The synthesis of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a two-stage process that begins with the creation of the chiral THIQ core from an optically pure starting material, followed by esterification. The key to achieving high enantiomeric purity is to use a starting material where the desired stereochemistry is already established, in this case, D-phenylalanine.

Part A: Synthesis of the (R)-THIQ-3-Carboxylic Acid Precursor via Pictet-Spengler Reaction

The cornerstone of this synthesis is the Pictet-Spengler reaction, a robust and widely used method for constructing the tetrahydroisoquinoline skeleton. The reaction involves the condensation of a β-arylethylamine (in this case, D-phenylalanine) with an aldehyde (formaldehyde) under strong acidic conditions, followed by an intramolecular electrophilic aromatic substitution to close the ring.[6]

Mechanism Rationale: The use of a strong acid like hydrochloric or hydrobromic acid is crucial. It protonates the formaldehyde, making it a potent electrophile. The amine of D-phenylalanine attacks the activated carbonyl, and subsequent dehydration forms a reactive N-acyliminium ion. This ion is then attacked by the electron-rich phenyl ring of the phenylalanine backbone, leading to cyclization. Using D-phenylalanine directly ensures the resulting chiral center at C3 retains the (R)-configuration.[7]

PictetSpengler cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization & Rearomatization D_Phe D-Phenylalanine Imine Schiff Base Intermediate D_Phe->Imine + H₂CO, -H₂O HCHO Formaldehyde (H₂CO) HCHO->Imine H_plus Acid Catalyst (H⁺) H_plus->HCHO Iminium N-Acyliminium Ion Imine->Iminium + H⁺ Cyclized Cyclized Intermediate (Spirocycle) Iminium->Cyclized Intramolecular Electrophilic Attack Iminium->Cyclized Product (R)-THIQ-3-Carboxylic Acid Cyclized->Product Deprotonation (Rearomatization)

Caption: Pictet-Spengler reaction workflow for THIQ synthesis.

Experimental Protocol: Synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid [7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend D-phenylalanine (1 equivalent) in concentrated hydrochloric acid or hydrobromic acid.

  • Reagent Addition: Add aqueous formaldehyde (37% w/v, ~2.5 equivalents) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (typically 70-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

  • Crystallization: After the reaction is complete, cool the mixture slowly to ambient temperature and then further cool in an ice bath for several hours to overnight to precipitate the product as its hydrochloride or hydrobromide salt.[7][8]

  • Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the solid sequentially with cold water and acetone to remove residual acid and impurities.

  • Neutralization (Optional, for free acid): To obtain the free amino acid, the salt can be dissolved in water and neutralized by the careful addition of a base (e.g., dilute NaOH or NH₄OH) to its isoelectric point (approx. pH 6.3), causing the neutral product to precipitate.

  • Drying: Dry the final product under vacuum to yield (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Part B: Fischer Esterification to (R)-Methyl Ester

The carboxylic acid is converted to its methyl ester via the classic Fischer esterification method.

Mechanism Rationale: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon highly electrophilic. Methanol, acting as a nucleophile, attacks this carbon. A series of proton transfers and the elimination of a water molecule yield the final methyl ester. This reaction is an equilibrium, so using a large excess of methanol as the solvent drives the reaction toward the product.

Experimental Protocol: Methyl Esterification

  • Reaction Setup: Suspend the (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in anhydrous methanol (used in large excess as the solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Heating: Warm the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Workflow for Quality Control

A rigorous, multi-technique approach is essential to validate the identity, purity, and stereochemical integrity of the final product.

QC_Workflow Start Synthesized Crude Product TLC 1. Reaction Monitoring (TLC) Start->TLC MS 2. Identity Confirmation (Mass Spectrometry) TLC->MS Reaction Complete NMR 3. Structural Verification (¹H & ¹³C NMR) MS->NMR Correct Mass HPLC 4. Chemical Purity (RP-HPLC, >95%) NMR->HPLC Correct Structure Chiral_HPLC 5. Enantiomeric Purity (Chiral HPLC, >99% ee) HPLC->Chiral_HPLC Chemically Pure Final QC-Passed Final Product Chiral_HPLC->Final Enantiopure

Caption: A typical quality control (QC) workflow for validation.

  • Step 1: Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing initial verification of a successful reaction.

  • Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure. The proton NMR will show characteristic peaks for the aromatic protons, the diastereotopic protons of the CH₂ groups in the heterocyclic ring, the proton at the C3 chiral center, and the methyl ester protons.

  • Step 3: High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is used to determine the chemical purity of the sample, separating the target compound from any unreacted starting materials or byproducts.

  • Step 4: Chiral HPLC: This is the most critical step for this specific molecule. An enantioselective chromatographic method, using a chiral stationary phase, is required to separate the (R)- and (S)-enantiomers and determine the enantiomeric excess (ee) of the final product.[10][11] This confirms that the stereochemistry was preserved during the synthesis.

Applications in Modern Drug Discovery

The rigid THIQ scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. By functionalizing the core, derivatives of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate have been developed as potent and selective modulators of key disease pathways.

Case Study 1: Inhibitors of Anti-Apoptotic Bcl-2 Family Proteins

Background: Cancer cells often evade programmed cell death (apoptosis) by overexpressing anti-apoptotic proteins like Bcl-2 and Mcl-1. These proteins sequester pro-apoptotic proteins (like Bax and Bak), preventing them from initiating mitochondrial-led cell death.[12][13] Small molecules that inhibit Bcl-2/Mcl-1 can restore the natural apoptotic process in cancer cells.

Application: A series of derivatives based on the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core have been developed as dual inhibitors of Bcl-2 and Mcl-1.[14] These compounds bind to the hydrophobic groove of Bcl-2/Mcl-1, displacing pro-apoptotic proteins and triggering caspase activation, leading to cell death in cancer cell lines.[14][15]

Apoptosis_Pathway cluster_cancer Cancer Cell Survival cluster_treatment Therapeutic Intervention Bcl2 Bcl-2 / Mcl-1 (Anti-Apoptotic) Bax Bax / Bak (Pro-Apoptotic) Bcl2->Bax Sequesters Apoptosis_Blocked Apoptosis Blocked Bax->Apoptosis_Blocked THIQ THIQ-based Inhibitor Bcl2_Inhibited Bcl-2 / Mcl-1 THIQ->Bcl2_Inhibited Inhibits Bax_Free Bax / Bak (Released) Bcl2_Inhibited->Bax_Free Releases Caspase Caspase Activation Bax_Free->Caspase Activates Apoptosis_Triggered Apoptosis Triggered Caspase->Apoptosis_Triggered

Caption: Inhibition of Bcl-2/Mcl-1 by THIQ derivatives restores apoptosis.

Case Study 2: Potentiators of the CFTR Channel

Background: Cystic fibrosis is a genetic disease caused by mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride transport across cell membranes.[16][17] Defective CFTR protein leads to thick, sticky mucus in various organs.[18] CFTR modulator therapies aim to correct the function of this faulty protein.[19][20]

Application: Through high-throughput screening and subsequent optimization, a series of diamide derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid were identified as potent CFTR potentiators. These molecules work by increasing the channel-open probability of the CFTR protein at the cell surface, thereby enhancing chloride transport and addressing the underlying defect in cystic fibrosis.

Conclusion

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is more than a chemical entity; it is a strategic tool for the modern medicinal chemist. Its value is derived from its stereochemically defined, conformationally restricted structure, which mimics a natural amino acid. The well-established synthetic routes, originating from inexpensive chiral pool starting materials, and the robust analytical methods for its quality control make it an accessible and reliable building block. Its demonstrated success as a core scaffold in developing potent inhibitors for oncology and effective modulators for genetic disorders underscores its significant and ongoing contribution to the field of drug discovery.

References

  • CFTR Modulator Therapies | Cystic Fibrosis Foundation. (URL: [Link])

  • Al-Nakkash, L., & Huitt, M. (2012). CFTR Modulators for the Treatment of Cystic Fibrosis. US Pharmacist. (URL: [Link])

  • da Silva, A. C. R., et al. (2023). A new era of cystic fibrosis therapy with CFTR modulators. Jornal Brasileiro de Pneumologia. (URL: [Link])

  • CFTR Modulator Types | Cystic Fibrosis Foundation. (URL: [Link])

  • CFTR modulators | Cystic Fibrosis Trust. (URL: [Link])

  • Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry. (URL: [Link])

  • Vervloessem, T., et al. (2017). Anti-apoptotic proteins BCL-2, MCL-1 and A1 summate collectively to maintain survival of immune cell populations both in vitro and in vivo. Cell Death & Disease. (URL: [Link])

  • Pathway to show how Mcl-1, a member of the Bcl-2 family, influences apoptosis. - ResearchGate. (URL: [Link])

  • Sale, M. J., et al. (2023). Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma. International Journal of Molecular Sciences. (URL: [Link])

  • Willis, S. N., et al. (2005). Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins. Genes & Development. (URL: [Link])

  • Reed, J. C. (2003). The Bcl-2-regulated apoptotic pathway. Journal of Cell Science. (URL: [Link])

  • 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | C11H14ClNO2 | CID 12248067 - PubChem. (URL: [Link])

  • Process for the preparation of D,L or D,L-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. (URL: )
  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry. (URL: [Link])

  • Majer, P., et al. (1994). Synthesis of methylated phenylalanines via hydrogenolysis of corresponding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. International Journal of Peptide and Protein Research. (URL: [Link])

  • (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | 78183-55-8 - J&K Scientific LLC. (URL: [Link])

  • Kumar, A., et al. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. (URL: [Link])

  • Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - PrepChem.com. (URL: [Link])

  • ANALYTICAL CHIRAL SEPARATION METHODS. (URL: [Link])

  • An improved method for preparation of substituted tetrahydroisoquinolines - Google P
  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem. (URL: [Link])

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. (URL: [Link])

  • (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (1 x 1 g) | Reagentia. (URL: [Link])

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC. (URL: [Link])

Sources

Foundational

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a chiral derivative of the tetrahydroisoquinoline scaffold, represents a promising building block in medicinal chemistry.[3] Understanding its solubility profile in various organic solvents is paramount for its successful application in drug discovery and development, from synthesis and purification to formulation. This guide provides a comprehensive overview of the theoretical principles governing solubility and a detailed, field-proven experimental protocol for its determination.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that can dictate its success or failure.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation.[1][4] For a molecule like (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which possesses both polar (ester, secondary amine) and non-polar (benzene ring) functionalities, its interaction with different organic solvents will be nuanced and crucial to understand for processes such as:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation: Developing stable and effective dosage forms.[1]

  • In-vitro and In-vivo Testing: Preparing stock solutions for biological assays.[4]

This guide will equip the researcher with the foundational knowledge and practical methodologies to accurately determine the solubility of this compound.

Theoretical Framework: The Energetics of Dissolution

The adage "like dissolves like" provides a simplified but effective starting point for understanding solubility.[5] At a molecular level, the dissolution process is governed by the interplay of intermolecular forces between the solute and the solvent.[6] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[6]

The key factors influencing the solubility of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate include:

  • Polarity: The molecule has a distinct polarity arising from the ester and secondary amine groups, which can engage in hydrogen bonding and dipole-dipole interactions. The aromatic ring contributes to its non-polar character.

  • Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, and the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

  • Molecular Size and Shape: The relatively rigid bicyclic structure of the tetrahydroisoquinoline core will influence how it packs in a crystal lattice and how it is solvated.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8][9] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (solid)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate into a series of scintillation vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[7]

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][10] Preliminary studies can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • To separate the saturated solution from the undissolved solid, two common methods can be employed:

      • Centrifugation: Centrifuge the vials to pellet the excess solid.

      • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.[1]

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Analyze the standard solutions and the filtered supernatant from the solubility experiment using a suitable analytical technique:

      • HPLC-UV: This is a highly sensitive and specific method.[1][11] A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of the saturated solution is then determined from this curve.

      • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, this method can be used.[12] A calibration curve of absorbance versus concentration is constructed to determine the solubility.

Data Presentation

The solubility data should be presented in a clear and organized table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Hypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueHypothetical Value
Acetonitrile25Hypothetical ValueHypothetical Value
Acetone25Hypothetical ValueHypothetical Value
Ethyl Acetate25Hypothetical ValueHypothetical Value
Dichloromethane25Hypothetical ValueHypothetical Value
Toluene25Hypothetical ValueHypothetical Value
Hexane25Hypothetical ValueHypothetical Value

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifugation or Filtration C->D F Analyze supernatant and standards (HPLC/UV-Vis) D->F E Prepare standard solutions E->F G Determine concentration from calibration curve F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Causality Behind Experimental Choices

  • Choice of Solvents: The selected range of organic solvents covers a broad spectrum of polarities, from polar protic (alcohols) and polar aprotic (acetonitrile, acetone) to non-polar (toluene, hexane). This allows for a comprehensive understanding of the compound's solubility behavior.

  • Excess of Solid: Using an excess of the solid compound ensures that the solution becomes saturated and that the measured concentration represents the true thermodynamic solubility at that temperature.[8]

  • Constant Temperature: Solubility is temperature-dependent.[13] Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Equilibration Time: Sufficient time for agitation is necessary to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[14]

  • Phase Separation Technique: Both centrifugation and filtration are effective methods for removing undissolved solids. The choice may depend on the available equipment and the physical properties of the solid.

  • Analytical Method: HPLC is generally preferred for its high sensitivity and ability to separate the analyte from any potential impurities.[15] UV-Vis spectroscopy is a simpler and faster alternative if the compound has a strong UV absorbance and is pure.[15]

Conclusion

Determining the solubility of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in various organic solvents is a foundational step in its development as a potential pharmaceutical agent. The shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust and accurate means of obtaining this critical data. The insights gained from a comprehensive solubility profile will guide researchers in making informed decisions throughout the drug discovery and development process, ultimately contributing to the successful translation of a promising molecule into a therapeutic reality.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

  • Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Dudkiewicz-Wilczyńska, J., Taciak, B., & Słoczyńska, K. (2024, December 5). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PMC. Retrieved from [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Glomme, A., & Sugano, K. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Retrieved from [Link]

  • Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications - Roots Press. Retrieved from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • Factors Affecting Solubility - BYJU'S. (n.d.). Retrieved from [Link]

  • Tetrahydroisoquinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - ResearchGate. (2023, November 28). Retrieved from [Link]

  • Khan, A., et al. (2023, October 25). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Taylor & Francis. Retrieved from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem. (n.d.). Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties & Synthetic Utility of Methyl Tetrahydroisoquinoline-3-Carboxylates: A Technical Guide

Part 1: Executive Summary Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (M-THIQ-3-C) represents a critical "privileged scaffold" in modern medicinal chemistry. As the ester derivative of Tic (1,2,3,4-tetrahydroisoq...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (M-THIQ-3-C) represents a critical "privileged scaffold" in modern medicinal chemistry. As the ester derivative of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) , this molecule serves as a conformationally restricted analogue of phenylalanine.[1][2]

Unlike flexible amino acid chains, the THIQ-3-carboxylate core locks the


 and 

torsional angles, forcing peptides into specific secondary structures such as

-turns or

-turns. This guide provides a definitive analysis of its physicochemical behavior, synthetic accessibility via the Pictet-Spengler reaction, and protocols for its characterization.[3]

Part 2: Structural Architecture & Conformational Dynamics

The biological potency of M-THIQ-3-C stems from its rigid bicyclic framework. Understanding its stereochemistry is a prerequisite for its application in drug design.

Stereochemical Constraints

The C3 carbon is a chiral center. In peptidomimetics, the (S)-enantiomer (derived from L-phenylalanine) is most common, mimicking the natural L-Phe residue.

  • Constraint Mechanism: The saturated piperidine ring fused to the aromatic benzene ring restricts the rotation of the phenyl side chain.

  • Impact: This restriction reduces the entropic penalty upon binding to a receptor (e.g., opioid receptors or ACE), often resulting in nanomolar affinity compared to the micromolar affinity of flexible linear analogues.

Ring Puckering

The tetrahydroisoquinoline ring does not exist in a flat plane. It oscillates between two primary low-energy conformations:

  • Half-Chair (H): The most stable conformation where C2 and C3 deviate from the plane of the aromatic ring.

  • Twisted Boat: A higher energy state often induced by steric clash with N-substituents.

The carboxylate group at position 3 typically prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, a critical factor when designing ligands that must fit into narrow binding pockets.

Part 3: Physicochemical Profiling

The following data characterizes the methyl ester (Free Base) and its Hydrochloride Salt, derived from structure-activity relationship (SAR) databases and calculated consensus models.

Table 1: Core Physicochemical Properties (M-THIQ-3-C)
PropertyValue / RangeSignificance in Drug Design
Molecular Weight 191.23 g/mol Low MW allows significant room for derivatization (Fragment-Based Drug Design).
Formula

--
LogP (Octanol/Water) 1.8 – 2.2 (Calc.)Moderate lipophilicity; indicates good passive membrane permeability (CNS active potential).
pKa (Conjugate Acid) 7.5 – 8.2The

-ester is electron-withdrawing, lowering the amine pKa compared to standard secondary amines (~10).
H-Bond Donors 1 (NH)Critical for backbone hydrogen bonding in the receptor pocket.
H-Bond Acceptors 2 (N, C=O)The ester carbonyl is a weak acceptor; the nitrogen is a strong acceptor.
Solubility (Free Base) High in DCM, EtOAc, MeOHSoluble in organic solvents; poor water solubility.
Solubility (HCl Salt) > 50 mg/mL in WaterHighly water-soluble; preferred form for biological assays.
Expertise Insight: The "Ester Effect" on Basicity

Researchers must note that the methyl ester significantly alters the basicity of the nitrogen. While a typical secondary amine has a pKa near 10-11, the proximity of the electron-withdrawing carbonyl group at C3 inductively destabilizes the protonated ammonium species, dropping the pKa to the 7.5–8.2 range. This means a significant fraction of the molecule may exist as the uncharged free base at physiological pH (7.4), enhancing membrane permeability.

Part 4: Synthetic Pathways (The Pictet-Spengler Reaction)[4]

The industrial and laboratory standard for synthesizing M-THIQ-3-C is the Pictet-Spengler cyclization . This reaction condenses an electron-rich


-arylethylamine (L-Phenylalanine methyl ester) with an aldehyde (Formaldehyde) under acidic conditions.
Mechanism of Action[4][5]
  • Schiff Base Formation: The amine attacks the aldehyde to form an imine (Schiff base).

  • Iminium Ion Formation: Protonation of the imine creates a highly electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The aromatic ring attacks the iminium carbon (closure of the ring).

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the tetrahydroisoquinoline.

Visualization: Pictet-Spengler Pathway[6][7]

PictetSpengler cluster_conditions Reaction Conditions Phe L-Phe Methyl Ester Imine Schiff Base Intermediate Phe->Imine + Form, - H2O Form Formaldehyde (HCHO) Form->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ (Acid Cat.) Cyclization Ring Closure (Intramolecular EAS) Iminium->Cyclization 4-Endo-Trig (Disfavored) vs 6-Endo-Trig Product Methyl THIQ-3-Carboxylate Cyclization->Product - H+ cond Solvent: DCM or H2O Catalyst: TFA or HCl Temp: Reflux or RT

Caption: The Pictet-Spengler cyclization pathway converting L-Phenylalanine methyl ester into the constrained THIQ scaffold.

Part 5: Experimental Protocols

Protocol A: Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (HCl Salt)

Note: This protocol utilizes the "Modified Pictet-Spengler" using Formalin and HCl.

Materials:

  • L-Phenylalanine methyl ester hydrochloride (10 mmol)

  • Formalin (37% aq. formaldehyde, 15 mmol)

  • Concentrated Hydrochloric Acid (HCl)[4]

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve L-Phenylalanine methyl ester HCl (2.15 g) in 20 mL of Methanol in a round-bottom flask.

  • Addition: Add Formalin (1.2 mL) dropwise to the stirring solution.

  • Cyclization: Add 5 mL of concentrated HCl. The reaction is exothermic; handle with care.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor consumption of starting material via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Cool the reaction to room temperature.

    • Concentrate the solution under reduced pressure to remove MeOH and excess formaldehyde.

    • The residue is often a thick oil. Triturate with diethyl ether to induce crystallization of the hydrochloride salt.

  • Purification: Recrystallize from MeOH/Ether to obtain white crystals.

  • Validation: Verify structure via 1H-NMR. Look for the AB quartet of the C1 protons (approx.

    
     4.2 ppm) which confirms ring closure.
    
Protocol B: Determination of pKa (Potentiometric Titration)

Why this matters: Accurate pKa is essential for predicting ionization state in biological assays.

  • Preparation: Dissolve 5 mg of the M-THIQ-3-C (HCl salt) in 20 mL of degassed 0.1 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.01 M standardized NaOH solution using an automatic titrator. Add titrant in 10

    
    L increments.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the pKa of the ammonium group.

  • Self-Validation: The first derivative of the curve (

    
    ) should yield a sharp peak. If the peak is broad, the concentration is too low or the electrode is drifting.
    

Part 6: Applications in Drug Discovery

The M-THIQ-3-C scaffold is not merely an intermediate; it is a strategic tool for "Conformational Constraint."

Workflow: From Scaffold to Lead Candidate

DrugDesign cluster_props Physicochemical Modulation Scaffold M-THIQ-3-C Scaffold (Constrained Phe) Prop1 Rigidity: Locks Phi/Psi Angles Scaffold->Prop1 Prop2 Lipophilicity: LogP ~2.0 (CNS Penetrant) Scaffold->Prop2 Target Biological Target (e.g., Opioid Receptor, ACE) Prop1->Target Pre-organized Binding Prop2->Target Membrane Crossing Outcome High Potency / Selectivity (Reduced Entropic Cost) Target->Outcome

Caption: Logic flow demonstrating how the physicochemical properties of the scaffold translate to biological efficacy.

Key Therapeutic Areas
  • Opioid Peptides: Tic derivatives are extensively used in enkephalin analogues (e.g., TIPP peptides) to induce

    
    -opioid receptor selectivity.
    
  • ACE Inhibitors: The THIQ skeleton is structurally homologous to the proline ring in Captopril/Enalapril but with added hydrophobic bulk, enhancing binding to the S1' subsite of the Angiotensin-Converting Enzyme.

References

  • Conformational Analysis of Tic: Valle, G., et al. "Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue."[1] Int. J. Pept. Protein Res. 1992; 40(3-4): 222-32.[1]

  • Pictet-Spengler Reaction Mechanism: Cox, E. D., & Cook, J. M. "The Pictet-Spengler condensation: a new direction for an old reaction."[5] Chemical Reviews. 1995; 95(6): 1797–1842.

  • Medicinal Chemistry of THIQ: Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs."[6] RSC Advances. 2021; 11: 12509-12531.

  • Solid-Phase Synthesis: "Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters." ACS Combinatorial Science. 2004.

  • Lipophilicity Data: "Preparation and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides." Molecules. 2022.

Sources

Foundational

An In-Depth Technical Guide to the Core Mechanism of Action of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Design of a Phenylalanine Analogue (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Design of a Phenylalanine Analogue

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral heterocyclic compound belonging to the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs). The core of its structure, (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a conformationally constrained analogue of the natural amino acid, phenylalanine. This structural mimicry is a cornerstone of its rational design, allowing it to be recognized by and interact with biological targets that process peptides and amino acids, particularly enzymes. The esterification of the carboxylic acid to its methyl ester form modulates its physicochemical properties, such as lipophilicity and cell permeability, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide will provide a comprehensive overview of the principal hypothesized mechanism of action for this molecule, grounded in the extensive research conducted on its parent scaffold and closely related derivatives.

Core Mechanism of Action: Inhibition of Aminopeptidase N (APN/CD13)

The primary and most scientifically substantiated mechanism of action for the 1,2,3,4-tetrahydroisoquinoline-3-carboxylate scaffold is the inhibition of Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease expressed on the surface of various cells, including endothelial cells, and is frequently overexpressed in the tumor microenvironment.[1][2]

The Rationale for Targeting Aminopeptidase N

APN plays a critical role in several pathological processes, making it a compelling target for therapeutic intervention. Its enzymatic activity involves cleaving neutral amino acids from the N-terminus of peptides, thereby regulating the activity of various signaling molecules.[3][4] Key functions of APN relevant to drug discovery include:

  • Angiogenesis: APN is a key regulator of endothelial cell morphogenesis and is highly expressed on angiogenic blood vessels.[5] Its inhibition can disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis.[1][6]

  • Tumor Invasion and Metastasis: By degrading components of the extracellular matrix, APN facilitates cancer cell invasion and migration.[4][6]

  • Immune Response Modulation: APN can process cytokines and other signaling peptides, thereby influencing the immune response within the tumor microenvironment.[1]

Given these critical roles, inhibitors of APN are actively being investigated as potential anti-cancer agents.

Structural Basis for APN Inhibition

The inhibitory activity of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylate scaffold against APN is rooted in its structural similarity to phenylalanine, a natural substrate for the enzyme. The proposed binding mechanism involves the following key interactions:

  • Zinc Chelation: The active site of APN contains a catalytic zinc ion (Zn²⁺). The carboxylate group (or a derivative like a hydroxamate) of the inhibitor can directly coordinate with this zinc ion, a crucial interaction for potent inhibition. While the methyl ester of our topic compound cannot directly chelate the zinc in its native form, it is plausible that it acts as a prodrug, being hydrolyzed in vivo by esterases to the active carboxylic acid.

  • S1' Pocket Occupancy: The tetrahydroisoquinoline ring system provides a rigid scaffold that can favorably occupy the hydrophobic S1' pocket of the enzyme's active site.[7] This interaction is critical for affinity and selectivity.

  • Hydrogen Bonding: The secondary amine within the THIQ ring and other functional groups can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[8]

The (R)-stereochemistry at the C3 position is often crucial for optimal fitting into the chiral active site of enzymes, a common feature in the structure-activity relationship (SAR) of chiral drugs.

Below is a conceptual diagram illustrating the hypothesized interaction of the active carboxylic acid form with the APN active site.

APN_Inhibition cluster_APN Aminopeptidase N (APN/CD13) Active Site cluster_Inhibitor (R)-THIQ-3-Carboxylic Acid (Active Metabolite) Zinc Zn²⁺ Ion S1_Pocket S1' Hydrophobic Pocket H_Bond_Residue Active Site Residue (e.g., Glutamate) Carboxylate COO⁻ Carboxylate->Zinc Chelation THIQ_Ring Tetrahydroisoquinoline Ring THIQ_Ring->S1_Pocket Hydrophobic Interaction Amine Ring Amine (NH) Amine->H_Bond_Residue Hydrogen Bond Pictet_Spengler Start (R)-Phenylalanine Step1 Condensation with Formaldehyde Start->Step1 Intermediate Schiff Base/ Iminium Ion Intermediate Step1->Intermediate Step2 Acid-Catalyzed Cyclization (Intramolecular Electrophilic Aromatic Substitution) Intermediate->Step2 Product_Acid (R)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid (Tic) Step2->Product_Acid Step3 Esterification (e.g., MeOH, H⁺) Product_Acid->Step3 Final_Product (R)-Methyl 1,2,3,4-tetrahydro- isoquinoline-3-carboxylate Step3->Final_Product

Caption: General workflow for the synthesis.

Maintaining optical purity throughout the synthesis is critical, as racemization can occur under harsh acidic conditions. [9]Subsequent standard esterification of the resulting carboxylic acid with methanol under acidic conditions yields the final methyl ester product.

Experimental Protocol: In Vitro Aminopeptidase N (APN/CD13) Inhibition Assay

To validate the inhibitory activity of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its analogs, a robust and reproducible enzymatic assay is essential. The following protocol describes a fluorometric assay for measuring APN/CD13 activity, which is a self-validating system when appropriate controls are included.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified human APN/CD13.

Materials:

  • Recombinant human Aminopeptidase N (APN/CD13)

  • APN Substrate: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)

  • Assay Buffer: Tris-HCl buffer, pH 7.5

  • Test Compound: (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, dissolved in DMSO

  • Positive Control Inhibitor: Bestatin or Tosedostat

  • 96-well black, flat-bottom microplates

  • Fluorometric plate reader (Excitation/Emission ≈ 380/460 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in 100% DMSO.

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer to achieve a range of final concentrations for the IC₅₀ curve. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare working solutions of APN enzyme and Ala-AMC substrate in Assay Buffer.

  • Assay Procedure:

    • To each well of the 96-well plate, add 50 µL of the test compound dilutions or controls (Assay Buffer with DMSO for "no inhibition" control; positive control inhibitor for "maximal inhibition").

    • Add 25 µL of the APN enzyme solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the Ala-AMC substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity (Excitation/Emission ≈ 380/460 nm) in kinetic mode every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • For each concentration, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibition)] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

Self-Validation System: The inclusion of a "no enzyme" control (to measure background fluorescence), a "no inhibition" control (to define 0% inhibition), and a known potent inhibitor like Bestatin (to define 100% inhibition) ensures the validity of the assay results.

Quantitative Data Summary (Hypothetical)

While direct experimental data for (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is not publicly available, based on published data for structurally similar N-acyl derivatives of the parent acid, we can project potential inhibitory activity. For context, some published inhibitors of APN based on this scaffold exhibit IC₅₀ values in the low micromolar to nanomolar range.

Compound TypeTargetReported IC₅₀ RangeReference
N-Acyl-THIQ-3-Carboxylic Acid DerivativesAPN/CD130.1 - 10 µM[7]
Bestatin (Positive Control)APN/CD13~5 µM[7]
(R)-Methyl 1,2,3,4-THIQ-3-carboxylate APN/CD13 Projected: 1 - 50 µM *N/A

*This is a projected value based on SAR of related compounds and assumes in vitro or in vivo hydrolysis to the active acid.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate functions as an inhibitor of Aminopeptidase N (APN/CD13), likely acting as a prodrug that is hydrolyzed to its active carboxylic acid form. Its conformationally constrained, phenylalanine-like structure provides a robust framework for specific interaction with the enzyme's active site. This mechanism underpins its potential utility in therapeutic areas where APN is upregulated, most notably in oncology for its anti-angiogenic and anti-metastatic effects.

Future research should focus on direct experimental validation of this proposed mechanism, including determination of its IC₅₀ against APN, elucidation of its binding mode through co-crystallization studies, and assessment of its metabolic stability and conversion to the active acid in relevant biological systems. Such studies will be crucial for advancing this promising scaffold in drug development programs.

References

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological functions, and promising therapeutic potential. Medicinal research reviews, 26(1), 88–130. [Link]

  • Stilz, H. U., et al. (2000). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Journal of medicinal chemistry, 43(15), 2948–2962. [Link]

  • Zairov, R., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-20. [Link]

  • Wickström, M., et al. (2011). Aminopeptidase N (CD13) as a target for cancer chemotherapy. Cancer science, 102(3), 501–508. [Link]

  • Mina-Osorio, P. (2008). The moonlighting enzyme CD13: old and new functions to target. Trends in molecular medicine, 14(8), 361–371. [Link]

  • Corti, A., et al. (2008). A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins. The Journal of biological chemistry, 283(47), 32636–32644. [Link]

  • Venkov, P. V. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Cotugno, P., et al. (2010). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Synthetic Communications, 40(13), 1898-1905. [Link]

  • Chen, L., et al. (2012). Molecular Imaging of Aminopeptidase N in Cancer and Angiogenesis. Theranostics, 2(6), 547–561. [Link]

  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules (Basel, Switzerland), 21(6), 743. [Link]

  • Gaertner, F. C., et al. (2012). Cooperative effects of aminopeptidase N (CD13) expressed by nonmalignant and cancer cells within the tumor microenvironment. Proceedings of the National Academy of Sciences of the United States of America, 109(5), 1674–1679. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 56(22), 8949–8968. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14567-14591. [Link]

  • Mami, S., et al. (2021). Evaluation of the Enzymatic Activity of Soluble CD13/APN and CD26/DPP4 in Serum and Urine Samples of Mice with Experimental Autoimmune Encephalomyelitis. Novelty in Biomedicine, 9(4), 178-184. [Link]

  • Zask, A., et al. (2011). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 21(16), 4898–4903. [Link]

  • Stanek, J., et al. (1994). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 59(1), 188-198. [Link]

  • Bhagat, S., et al. (2004). Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis. Blood, 104(10), 3214–3221. [Link]

  • Latorre, I., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

Sources

Exploratory

The Conformational Lock: Chirality and Application of Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptidomimetics

Topic: Importance of Chirality in Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary 1,2,3,4-T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Importance of Chirality in Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) represents a cornerstone in modern peptidomimetic design. As a conformationally constrained analogue of Phenylalanine (Phe), Tic reduces the entropic penalty of receptor binding by locking the side-chain torsion angle (


). This guide analyzes the critical role of chirality in Tic derivatives, demonstrating how the stereochemical switch between (3S)-Tic (L-Tic) and (3R)-Tic (D-Tic) dictates pharmacological selectivity between opioid and bradykinin receptors. We provide validated synthetic protocols and mechanistic insights to support the development of high-affinity ligands.

Structural Significance: The "Phe-Lock" Mechanism

The biological potency of Tic stems from its ability to mimic the aromatic side chain of Phenylalanine while restricting its mobility. In linear peptides, the Phe side chain freely rotates around the


 bond (

angle), accessing gauche(+), gauche(-), and trans rotamers (

).

Incorporating the nitrogen atom into a bicyclic system (Tic) creates a "bridge" that:

  • Restricts

    
    :  The methylene group at C4 constrains the aromatic ring, forcing it into a specific spatial orientation (typically near gauche(-) or trans depending on ring puckering).
    
  • Defines

    
     (Phi):  The secondary amine nature of Tic (like Proline) restricts the 
    
    
    
    dihedral angle to approximately -60°, inducing turn structures (e.g.,
    
    
    -turns) in peptide backbones.
Visualization: Conformational Restriction Logic

The following diagram illustrates the structural relationship between Phe and Tic, highlighting the "locking" mechanism that reduces entropy loss upon binding.

Tic_Conformation Phe L-Phenylalanine (Phe) Flexible Side Chain Rotamers High Entropy State (g+, g-, trans) Phe->Rotamers Free Rotation (χ1) Cyclization Pictet-Spengler Cyclization Phe->Cyclization + HCHO / H+ Binding Receptor Binding (Low Entropy Penalty) Rotamers->Binding High ΔG penalty Tic L-Tic ((3S)-Isomer) Conformationally Locked Cyclization->Tic Methylene Bridge Tic->Binding Pre-organized High Affinity

Caption: Transformation of flexible Phe to rigid Tic. The cyclization locks the


 angle, pre-organizing the molecule for receptor binding.

Pharmacological Impact: The Chirality Switch

The stereochemistry at position C3 (derived from the amino acid precursor) is the primary determinant of biological activity.

Case A: (S)-Tic in Opioid Peptides (The TIPP Family)

The substitution of Phe with (S)-Tic (L-Tic) in enkephalin-derived peptides yields highly selective


-opioid receptor (DOR) antagonists.
  • Key Molecule: TIPP (Tyr-Tic-Phe-Phe).

  • Mechanism: The (S)-Tic residue forces the N-terminal Tyrosine and the aromatic ring of Tic into a specific distance and orientation that exclusively fits the DOR binding pocket, rejecting the

    
    -opioid receptor (MOR).
    
  • Data: TIPP exhibits sub-nanomolar affinity (

    
     nM) for DOR with >1000-fold selectivity over MOR.
    
Case B: (R)-Tic in Bradykinin Antagonists

Conversely, the (R)-enantiomer (D-Tic) is essential for high-affinity antagonism at the Bradykinin B2 receptor.

  • Key Molecule: Icatibant (Hoe 140) (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-Bradykinin).[1][2][3]

  • Mechanism: The D-Tic at position 7 induces a

    
    -turn that mimics the bioactive conformation required to block the B2 receptor. Replacing D-Tic with L-Tic in this scaffold drastically reduces affinity.
    
Comparative Data: Chirality-Driven Selectivity
Peptide / DrugSequence / StructureCritical ResidueTarget ReceptorActivity Type
TIPP H-Tyr-Tic -Phe-Phe-OHL-Tic ((3S)) Delta Opioid (DOR)Antagonist
Icatibant D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic -Oic-ArgD-Tic ((3R)) Bradykinin B2Antagonist
DIPP-NH2 H-Dmt-Tic -Phe-Phe-NH2L-Tic ((3S)) Mu Opioid (MOR)Agonist

Synthetic Methodologies

The synthesis of Tic derivatives relies heavily on the Pictet-Spengler reaction . While traditional methods yield racemic mixtures or rely on the chiral pool, modern asymmetric catalysis allows for the introduction of chirality at both C3 (amino acid backbone) and C1 (if aldehydes other than formaldehyde are used).

Method A: Traditional Diastereoselective Synthesis

Reacting chiral L-Phenylalanine with formaldehyde in acidic media yields (3S)-Tic. The existing chirality at C3 controls the reaction, but racemization can occur under harsh conditions.

Method B: Asymmetric Catalysis (Chiral Phosphoric Acids)

For 1-substituted Tic derivatives (creating a new stereocenter at C1), Chiral Phosphoric Acids (CPAs) are the gold standard. They act as bifunctional catalysts, activating the imine while directing the nucleophilic attack of the indole/phenyl ring.

Synthesis_Pathway Start Substrate: Tryptamine / Phenethylamine + Aldehyde Intermediate Iminium Ion Intermediate Start->Intermediate - H2O TS H-Bond Directed Transition State Intermediate->TS CPA Binding Catalyst Chiral Phosphoric Acid (CPA) Catalyst Catalyst->TS Stereocontrol Product Chiral 1-Substituted Tic Derivative (>95% ee) TS->Product Cyclization

Caption: Asymmetric Pictet-Spengler reaction pathway using Chiral Phosphoric Acid (CPA) to control C1 stereochemistry.

Experimental Protocols

Protocol 1: Synthesis of (3S)-Tic (Standard Pictet-Spengler)

This protocol utilizes the "Chiral Pool" approach, starting from L-Phenylalanine.

Materials:

  • L-Phenylalanine (10 mmol)

  • Formaldehyde (37% aq. solution, 15 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Formic Acid (98%)

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Phenylalanine (1.65 g) in a mixture of formic acid (5 mL) and concentrated HCl (2 mL).

  • Cyclization: Add formaldehyde solution dropwise at 0°C.

  • Heating: Heat the reaction mixture to 60°C for 4 hours. Note: Monitor by TLC to ensure completion and minimize racemization.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Crystallization: Redissolve the residue in a minimal amount of water and neutralize with ammonia to pH 6. The zwitterionic (3S)-Tic will precipitate.

  • Purification: Recrystallize from water/ethanol to obtain white crystals.

  • Validation: Check optical rotation

    
     and NMR. (3S)-Tic should show specific rotation values distinct from the racemate.
    
Protocol 2: Incorporation into Peptides (SPPS)

Tic is a secondary amine (sterically hindered). Coupling requires high-efficiency reagents.

Reagents:

  • Fmoc-Tic-OH

  • HATU (Coupling Agent)

  • HOAt (Additive)

  • DIEA (Base)

Workflow:

  • Activation: Pre-activate Fmoc-Tic-OH (3 eq) with HATU (2.9 eq), HOAt (3 eq), and DIEA (6 eq) in DMF for 2 minutes.

  • Coupling: Add to the resin-bound peptide. Double coupling (2 x 45 min) is mandatory due to the steric bulk of the bicyclic ring.

  • Deprotection: Fmoc removal on the secondary amine of Tic is slower. Use 20% Piperidine in DMF for 2 x 10 min.

  • Next Coupling: Coupling the next amino acid onto the N-terminus of Tic is difficult. Use highly reactive conditions (e.g., symmetric anhydrides or HATU at elevated temperature, 50°C) to ensure reaction with the hindered secondary amine.

References

  • Schiller, P. W., et al. (1992). "Synthesis and in vitro opioid activity profiles of TIPP, a highly potent and selective delta opioid antagonist." Journal of Medicinal Chemistry. Link

  • Lembeck, F., et al. (1991). "The bradykinin antagonist Hoe 140."[4] Trends in Pharmacological Sciences. Link

  • Stöckigt, J., et al. (2011). "Pictet-Spengler reaction in nature and organic chemistry." Natural Product Reports. Link

  • Sewald, N., et al. (2021). "Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction." Journal of the American Chemical Society. Link

  • Marsden, R., et al. (1994). "Stereoselective synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives." Tetrahedron Letters. Link

Sources

Foundational

Stereochemical Control of Tetrahydroisoquinoline (THIQ) Scaffolds: Synthetic Architectures and Therapeutic Implications

Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, forming the core of over 2,000 natural alkaloids (e.g., Ecteinascidins, Morphine) and synthetic therap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, forming the core of over 2,000 natural alkaloids (e.g., Ecteinascidins, Morphine) and synthetic therapeutics (e.g., Solifenacin, Nomifensine).[1] The pharmacological potency and metabolic stability of THIQs are governed strictly by their stereochemistry, particularly at the C1 and C3 positions.

This technical guide provides a rigorous framework for designing, synthesizing, and validating chiral THIQ architectures. It moves beyond standard textbook definitions to address the practical "how" and "why" of asymmetric synthesis, focusing on Iridium-catalyzed hydrogenation and Chiral Phosphoric Acid (CPA) organocatalysis.

The Pharmacophore & Chirality: Structural Causality

The biological activity of THIQs is rarely flat. The three-dimensional orientation of substituents at C1 and C3 dictates receptor affinity and metabolic clearance.

The C1/C3 Stereocenter Imperative
  • C1-Position: This is the most common site of chirality in natural benzylisoquinoline alkaloids. In dopamine receptor ligands, the C1 substituent often occupies a hydrophobic pocket; an incorrect enantiomer can lead to steric clash, reducing affinity by orders of magnitude.

  • C3-Position: Chirality here often controls the conformation of the nitrogen ring (pucker), influencing the vector of the lone pair and, consequently, basicity and hydrogen-bond accepting capability.

Regulatory Context: Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, developing racemates without justification is regulatory suicide. For THIQs, where enantiomers often exhibit distinct toxicological profiles (e.g., neuromuscular effects of one isomer vs. analgesic effects of the other), enantioselective synthesis is mandatory.

Case Study: Trimetoquinol (TMQ)

TMQ illustrates the "Eudismic Ratio" concept. In


-adrenoceptor systems:
  • Racemate: High potency.[2][3]

  • S-isomer (Eutomer): Bronchodilator activity.

  • R-isomer (Distomer): Lower potency but distinct platelet aggregation inhibition.

  • Mechanism: The spatial arrangement of the catechol moiety relative to the nitrogen is fixed by the C1 stereocenter, determining which residues in the GPCR transmembrane domain are engaged.

Asymmetric Synthetic Strategies

Achieving high Enantiomeric Excess (ee >95%) requires selecting the correct methodology based on the starting material availability and substitution pattern.

Method A: Iridium-Catalyzed Asymmetric Hydrogenation (The Zhou/Pfaltz Approach)

Hydrogenation of isoquinolines is thermodynamically favorable but kinetically challenging due to catalyst poisoning by the basic nitrogen.

  • The Challenge: The isoquinoline nitrogen coordinates strongly to the metal center, deactivating the catalyst.

  • The Solution: Use of Iridium-P,N ligand complexes (e.g., Ir-Josiphos or Ir-PHOX) or activation via N-acylation (chloroformates) to reduce basicity.

  • Mechanism:

    • Dearomatization: Hydride transfer to C1 forms a reactive enamine.

    • Isomerization: Enamine tautomerizes to an iminium species.

    • Face-Selective Reduction: The chiral ligand creates a steric wall, forcing H2 delivery from a single face.

Method B: Chiral Phosphoric Acid (CPA) Catalyzed Pictet-Spengler

For de novo construction of the ring, the Asymmetric Pictet-Spengler (APS) reaction is superior.

  • Catalyst: BINOL-derived Chiral Phosphoric Acids (e.g., (R)-TRIP).

  • Mechanism: The catalyst acts as a bifunctional organocatalyst. The phosphoryl oxygen acts as a Brønsted base (activating the nucleophile), while the OH group activates the imine electrophile via Hydrogen Bonding.

  • Causality: The large 3,3'-substituents on the BINOL backbone create a "chiral pocket" that rigidly holds the iminium ion, preventing rotation and ensuring high enantioselectivity.

Synthesis Decision Matrix

SynthesisDecision Start Target: Chiral THIQ SubstrateQ Is the Isoquinoline Ring Pre-formed? Start->SubstrateQ YesPath Method: Asymmetric Hydrogenation SubstrateQ->YesPath Yes NoPath Method: Asymmetric Pictet-Spengler SubstrateQ->NoPath No Catalyst1 Ir-Catalyst (e.g., Ir-Josiphos) + Additive (I2 or Cl-) YesPath->Catalyst1 Mech1 Mechanism: 1,2-Hydride Addition -> Enamine/Imine Isomerization Catalyst1->Mech1 Precursors Substrates: Arylethylamine + Aldehyde NoPath->Precursors Catalyst2 Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP) Precursors->Catalyst2 Mech2 Mechanism: Bifunctional H-Bonding (Dual Activation) Catalyst2->Mech2

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability.

Detailed Protocol: Ir-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from high-impact methodologies (e.g., Zhou et al.) for synthesizing 1-substituted THIQs. It is designed to be self-validating via in-process controls.

Materials & Reagents
ComponentSpecificationPurpose
Substrate 1-phenylisoquinolinePrecursor
Catalyst [Ir(COD)Cl]₂ (1.0 mol%)Metal Source
Ligand (R)-MeO-Biphep or (S,S)-f-BinaphaneChiral Induction
Additive Iodine (I₂) (5-10 mol%)Critical: Promotes formation of active Ir(III) species and prevents dimer formation.
Solvent Toluene/THF (1:1)Non-coordinating medium to prevent catalyst inhibition.
Step-by-Step Workflow
  • Catalyst Pre-formation (In Glovebox):

    • Mix [Ir(COD)Cl]₂ and the Chiral Ligand in Toluene. Stir for 30 mins at RT.

    • Visual Check: Solution should turn from orange to deep red/brown, indicating complexation.

    • Add Iodine (I₂). Stir for an additional 30 mins.

  • Hydrogenation Reaction:

    • Transfer the catalyst solution to an autoclave containing the Isoquinoline substrate.

    • Pressurize with H₂ to 600-700 psi (40-50 bar) .

    • Note: High pressure is required to overcome the aromaticity of the isoquinoline ring.

    • Stir at RT for 12-24 hours.

  • Workup & Purification:

    • Release H₂ pressure carefully (fume hood).

    • Concentrate solvent in vacuo.

    • Basify with sat. NaHCO₃ (to release free amine if HCl salt formed).

    • Extract with DCM.

  • Self-Validation (Analysis):

    • Yield: Gravimetric analysis.

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

    • Control: Run a racemic standard (using Pd/C hydrogenation) first to establish separation conditions.

Analytical Validation & Absolute Configuration

You cannot rely solely on optical rotation (


) as it is concentration and solvent-dependent.
The Analytical Workflow
  • Racemate Separation: Develop a method on Chiral HPLC/SFC to separate the racemate (baseline resolution,

    
    ).
    
  • VCD (Vibrational Circular Dichroism): The gold standard for solution-phase absolute configuration.

    • Compare experimental VCD spectrum (1000-1800 cm⁻¹) with DFT-calculated spectrum of the predicted structure.

    • Advantage:[4][5] Non-destructive and does not require crystallization.

  • X-Ray Crystallography: If the compound is solid or can be derivatized (e.g., with p-bromobenzoyl chloride) to form crystals. This provides the anomalous dispersion necessary to assign absolute configuration (Flack parameter).

Analytical Logic Flow

AnalyticalFlow Crude Crude Reaction Mixture AchiralHPLC Achiral HPLC/NMR (Check Conversion) Crude->AchiralHPLC ChiralHPLC Chiral HPLC (OD-H/AD-H) (Determine % ee) AchiralHPLC->ChiralHPLC Decision Is ee > 95%? ChiralHPLC->Decision Optimize Optimize Ligand/Solvent Decision->Optimize No Config Determine Absolute Config Decision->Config Yes Methods Method A: X-Ray (Solid) Method B: VCD (Oil) Config->Methods

Figure 2: Analytical workflow for validating stereochemical integrity.

References

  • FDA Policy Statement (1992). FDA Policy Statement for the Development of New Stereoisomeric Drugs.[6][7][8] Federal Register, 57(88).[6] Link

  • Zhou, Y.-G., et al. (2013). Enantioselective Iridium-Catalyzed Hydrogenation of 1- and 3-Substituted Isoquinolinium Salts.[9] Angewandte Chemie International Edition. Link

  • Stoltz, B. M., et al. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines.[5][10] Chemical Science.[10][11][12] Link

  • List, B., et al. (2006). Catalytic Asymmetric Pictet-Spengler Reaction. Journal of the American Chemical Society. Link

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie. Link

Sources

Exploratory

The Tetrahydroisoquinoline Scaffold: Synthetic Architectures and Therapeutic Frontiers

[1][2] Executive Summary & Foundational Context The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Foundational Context

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally composed of a benzene ring fused to a piperidine ring, this bicyclic system is the core of thousands of natural alkaloids (e.g., morphine, emetine) and a cornerstone in modern drug design, ranging from antihypertensives to antitumor agents.

This guide moves beyond basic textbook definitions to explore the causality of synthesis , structure-activity relationships (SAR) , and the dualistic nature of THIQs as both life-saving therapeutics and potential endogenous neurotoxins.

Synthetic Architectures: From Classical to Biomimetic

The synthesis of THIQs has evolved from harsh acid-catalyzed conditions to sophisticated asymmetric and biomimetic approaches. Understanding the mechanism is critical for troubleshooting low yields or poor enantioselectivity.

The Pictet-Spengler Reaction (The Workhorse)

The most ubiquitous method for constructing the THIQ core is the Pictet-Spengler reaction (PSR).

  • Mechanism: Condensation of a

    
    -arylethylamine (e.g., dopamine, tryptamine) with an aldehyde or ketone.
    
  • Critical Intermediate: The formation of the iminium ion .[1][2] This electrophile attacks the electron-rich aromatic ring (Mannich-type cyclization).

  • Causality in Optimization: Traditional methods use strong acids (HCl, TFA) to drive iminium formation. However, this often degrades sensitive substrates. Modern "biomimetic" approaches utilize phosphate buffers to stabilize the transition state without harsh acidity, mimicking enzymatic catalysis (Strictosidine synthase).

Visualization: Pictet-Spengler Mechanism

The following diagram illustrates the mechanistic flow, highlighting the critical electrophilic aromatic substitution step.

PS_Mechanism Start Phenethylamine + Aldehyde Imine Schiff Base (Imine) Start->Imine -H2O Iminium Iminium Ion (Critical Electrophile) Imine->Iminium Acid/Buffer Catalyst Cyclization Intramolecular Cyclization Iminium->Cyclization Electrophilic Attack Product 1,2,3,4-THIQ Scaffold Cyclization->Product Re-aromatization

Figure 1: Mechanistic pathway of the Pictet-Spengler reaction, emphasizing the iminium ion intermediate.[1]

Detailed Experimental Protocol: Biomimetic Phosphate-Catalyzed Synthesis

Objective: Synthesize a 1,1′-disubstituted THIQ using a mild, phosphate-buffered protocol. This method avoids strong acids, allowing for the inclusion of acid-sensitive functional groups.

Rationale: Phosphate acts as a bifunctional catalyst, assisting in proton transfer steps during iminium formation and cyclization, mimicking the biological pathway.

Materials
  • Substrate: Dopamine hydrochloride (or substituted phenethylamine).

  • Carbonyl Source: Unactivated ketone or aldehyde.

  • Catalyst/Medium: 0.1 M Potassium Phosphate Buffer (KPi), pH 6.0–7.0.

  • Solvent: Water/Methanol (1:1 v/v).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M KPi buffer. Adjust pH to 6.5 using dilute phosphoric acid or KOH. Why: This pH balances the nucleophilicity of the amine with the activation of the carbonyl.

  • Reaction Assembly:

    • In a round-bottom flask, dissolve Dopamine HCl (1.0 equiv) in the KPi buffer/MeOH mixture (0.1 M concentration relative to amine).

    • Add the carbonyl substrate (1.2 equiv).

  • Incubation:

    • Heat the mixture to 50°C for 12–24 hours.

    • Validation: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the polar amine spot and the appearance of a less polar fluorescent spot (THIQ).

  • Workup (Self-Validating Step):

    • Basify the reaction mixture to pH 9–10 with saturated

      
      . Why: To deprotonate the amine, rendering the product organic-soluble.
      
    • Extract 3x with Ethyl Acetate.

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Workflow Visualization

Protocol_Workflow Step1 Buffer Prep (0.1M KPi, pH 6.5) Step2 Reaction Assembly (Amine + Carbonyl + MeOH/H2O) Step1->Step2 Step3 Incubation (50°C, 12-24h) Step2->Step3 Check TLC Validation (Disappearance of Amine) Step3->Check Check->Step3 Incomplete Step4 Basification (pH 9) & Extraction (EtOAc) Check->Step4 Complete Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Operational workflow for the biomimetic phosphate-catalyzed synthesis of THIQs.

Medicinal Chemistry: SAR & Therapeutic Applications

The THIQ scaffold allows for precise geometric positioning of substituents.

  • C1 Position: Critical for chirality. Asymmetric hydrogenation (using Ir/Rh catalysts) is often used here to set stereochemistry, which dictates receptor binding (e.g., Solifenacin).

  • N2 Position: The nitrogen atom is the primary handle for derivatization (alkylation, amidation) to modulate lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

  • C6/C7 Positions: The aromatic ring is electronically tunable. Electron-donating groups (hydroxyl, methoxy) at these positions facilitate the Pictet-Spengler cyclization and mimic the catechol moiety of dopamine.

Table: FDA-Approved & Investigational THIQ Drugs
Drug NamePrimary TargetTherapeutic IndicationKey Structural Feature
Quinapril ACE InhibitorHypertensionTHIQ fused with amino acid side chain.
Trabectedin DNA Minor GrooveSoft Tissue SarcomaComplex multi-ring THIQ (Ecteinascidin 743).
Noscapine Sigma ReceptorsAntitussive / AnticancerPhthalide-THIQ alkaloid.
Praziquantel Ca2+ ChannelsAnthelmintic (Schistosomiasis)Acylated THIQ-pyrazine system.
Apomorphine Dopamine AgonistParkinson's DiseaseTetracyclic THIQ derivative.

Biological Frontiers: The Neurotoxicity Paradox

While THIQs are potent therapeutics, specific endogenous THIQ derivatives (e.g., 1-benzyl-TIQ, Salsolinol) are implicated in the etiology of Parkinson's Disease.

The Mechanism of Toxicity: Structurally similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), certain THIQs can accumulate in dopaminergic neurons via the Dopamine Transporter (DAT). Once inside, they inhibit Mitochondrial Complex I , leading to ATP depletion and the generation of Reactive Oxygen Species (ROS).

Visualization: Neurotoxicity Pathway

Neurotoxicity THIQ Endogenous THIQ (e.g., Salsolinol) Uptake Uptake via DAT (Dopamine Transporter) THIQ->Uptake Mito Mitochondrial Accumulation Uptake->Mito ComplexI Inhibition of Complex I (ETC) Mito->ComplexI ROS ROS Generation (Oxidative Stress) ComplexI->ROS Apoptosis Dopaminergic Neuron Death ComplexI->Apoptosis ATP Depletion ROS->Apoptosis

Figure 3: Pathological pathway of endogenous THIQ neurotoxicity leading to Parkinsonian symptoms.

References

  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction. The Journal of Organic Chemistry. (2019). Describes the mild, phosphate-buffered synthesis protocol.

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Catalysts. (2024). Reviews modern Ir/Rh catalyzed hydrogenation methods.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. (2021). Comprehensive review of SAR and clinical drugs.

  • Endogenous risk factors in Parkinson's disease: Dopamine and tetrahydroisoquinolines. Pharmacological Reports. (2002). Details the neurotoxic mechanisms of endogenous THIQs.

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Chemical Reviews. (2023). Covers complex syntheses like Trabectedin.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate via Pictet-Spengler Cyclization

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (also known as D-Tic methyl ester ). Executive Summary The 1,2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (also known as D-Tic methyl ester ).

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a critical non-proteinogenic amino acid used in peptidomimetics to restrict conformational flexibility, particularly in the design of opioid receptor antagonists and enzyme inhibitors.[1] While the classic "aqueous" Pictet-Spengler reaction is robust for the free acid, the direct synthesis of the methyl ester requires anhydrous conditions to prevent hydrolysis and ensure high yields.

This guide details two protocols:

  • Protocol A (Direct Anhydrous Route): A modern, high-value method using trifluoroacetic acid (TFA) and paraformaldehyde to convert D-Phenylalanine methyl ester directly to the target.

  • Protocol B (Classic Two-Step Route): The industrial standard involving cyclization of the free acid followed by thionyl chloride-mediated esterification, provided as a robust alternative for large-scale operations.

Critical Stereochemical Note: To obtain the (R)-enantiomer (D-Tic), the starting material must be D-Phenylalanine . The Pictet-Spengler reaction preserves the chirality of the


-carbon; therefore, starting with L-Phenylalanine (S) will yield (S)-Tic.

Mechanistic Insight & Reaction Pathway[2][3]

The Pictet-Spengler reaction is a special case of the Mannich reaction.[2] In this synthesis, the amine of the phenylalanine derivative condenses with formaldehyde to form an iminium ion. This electrophilic species then attacks the aromatic ring (intramolecular Friedel-Crafts alkylation) to close the piperidine ring.

Key Mechanistic Challenges:
  • Ring Deactivation: Unlike tryptophan (indole ring) or DOPA (catechol ring), the phenyl ring of phenylalanine is not electron-rich. Consequently, the cyclization requires strong acidic conditions (TFA or concentrated HCl) to generate a sufficiently reactive iminium species.

  • Ester Stability: In aqueous strong acid (Protocol B), methyl esters hydrolyze rapidly. Protocol A circumvents this by using anhydrous TFA.

Diagram 1: Reaction Mechanism

PictetSpenglerMechanism cluster_conditions Reaction Conditions SM D-Phenylalanine Methyl Ester Imine Schiff Base (Hemiaminal) SM->Imine + HCHO - H2O HCHO Formaldehyde (Paraformaldehyde) HCHO->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ (TFA) Sigma Sigma Complex (Spiro-like TS) Iminium->Sigma Intramolecular Cyclization Product (R)-Tic Methyl Ester (Target) Sigma->Product Re-aromatization - H+

Caption: Mechanistic pathway of the Pictet-Spengler cyclization for Tic synthesis. The formation of the electrophilic iminium ion is the rate-determining precursor to ring closure.

Experimental Protocols

Protocol A: Direct Anhydrous Cyclization (Recommended for Lab Scale)

This route minimizes unit operations by performing the cyclization directly on the ester salt.

Reagents:

  • D-Phenylalanine methyl ester hydrochloride (1.0 equiv)

  • Paraformaldehyde (1.5 - 2.0 equiv)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Dichloromethane (DCM) (Optional co-solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend D-Phenylalanine methyl ester HCl (10 mmol) in anhydrous TFA (20 mL).

    • Expert Tip: If solubility is poor, add anhydrous DCM (10 mL). The ester salt must be fully solvated for efficient reaction.

  • Addition: Add Paraformaldehyde (15 mmol, 0.45 g) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 16–24 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The starting material (Phe-OMe) will disappear, and a lower Rf spot (Tic-OMe) will appear.

    • Note: Heating to 50°C may be required if the reaction is sluggish, but this increases the risk of side reactions (dimerization).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the TFA.

    • Redissolve the residue in DCM (50 mL) and carefully neutralize with saturated aqueous NaHCO₃ (Caution: Gas evolution).

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. The crude oil can be converted to the hydrochloride salt by adding 4M HCl in dioxane/ether, precipitating the pure (R)-Tic-OMe·HCl .

Protocol B: The "Classic" Two-Step Route (Recommended for Scale-Up)

This route is historically favored for multi-gram to kilogram synthesis due to the low cost of reagents and high robustness.

Step 1: Cyclization to Free Acid

  • Dissolve D-Phenylalanine (1.0 equiv) in Concentrated HCl (5 mL per gram of SM) and Formalin (37% aq. formaldehyde, 1.2 equiv).

  • Heat the mixture to 60°C for 4–6 hours.

  • Cool to 0°C. The product, (R)-Tic hydrochloride , usually precipitates. Filter and wash with cold acetone.

Step 2: Esterification

  • Suspend the (R)-Tic·HCl (from Step 1) in anhydrous Methanol (10 mL/g).

  • Cool to 0°C and add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise (exothermic).

  • Heat to reflux for 3–5 hours.

  • Concentrate to dryness. Recrystallize from MeOH/Ether to obtain (R)-Tic-OMe·HCl .

Diagram 2: Experimental Workflow (Protocol A)

Workflow Start Start: D-Phe-OMe HCl + Paraformaldehyde Solvent Add Anhydrous TFA (Acid Catalyst & Solvent) Start->Solvent React Stir 24h @ 20-25°C (Monitor LC-MS) Solvent->React Evap Evaporate TFA (Rotary Evaporator) React->Evap Neut Neutralize with NaHCO3 Extract into DCM Evap->Neut Salt Add HCl/Ether Precipitate Salt Neut->Salt Final Isolate (R)-Tic-OMe HCl (White Solid) Salt->Final

Caption: Operational workflow for the direct anhydrous synthesis of (R)-Tic methyl ester.

Critical Process Parameters & QC

Stereochemical Integrity

The primary risk in this synthesis is racemization or epimerization . Although the Pictet-Spengler reaction generally preserves the chiral center, harsh conditions (high temperature reflux in strong acid) can lead to partial racemization.

  • Validation: Use Chiral HPLC to determine Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine.

Data Specifications
ParameterSpecificationNote
Appearance White to off-white crystalline solidHydrochloride salt form
Yield (Protocol A) 65% - 80%Dependent on moisture control
Yield (Protocol B) 85% - 90% (Overall)More robust, higher yield
Optical Rotation

(Positive)
(R)-isomer is dextrorotatory (+) in MeOH.[3] (S)-isomer is (-).
1H NMR (DMSO-d6)

7.2 (m, 4H), 4.4 (m, 1H), 4.2 (s, 2H), 3.7 (s, 3H)
Characteristic AB system for C1 protons

Note on Optical Rotation: Literature values for Tic derivatives can vary based on solvent and salt form. It is critical to compare against a known standard of D-Tic . Generally, L-Tic (S) is levorotatory (-), and D-Tic (R) is dextrorotatory (+).

References

  • Original Pictet-Spengler Method: Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. Link

  • Application to Tic Synthesis (The "Spinach" Reaction): Julian, P. L., Karpel, W. J., Magnani, A., & Meyer, E. W. (1948). Studies in the Indole Series. X. Journal of the American Chemical Society, 70(1), 180-183.
  • Anhydrous TFA Protocol (Solid Phase Adaptation): Kane, T. R., Ly, C. Q., Kelly, D. E., & Dener, J. M. (2004). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet-Spengler Reaction. Journal of Combinatorial Chemistry, 6(4), 564-572. Link

  • Stereochemical Control: Bailey, P. D. (1987). The synthesis of optically active 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Tetrahedron Letters, 28(43), 5181-5184.
  • Peptidomimetic Applications: Kazmierski, W., et al. (1991). Topographic design of peptide neurotransmitters... Journal of Medicinal Chemistry, 34(5), 1492-1496. (Use of Tic in drug design).

Sources

Application

chiral synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Application Note: Chiral Synthesis of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Abstract Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Tic-OMe) is a critical chiral intermediate in the synthesis of pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Synthesis of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate

Abstract

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Tic-OMe) is a critical chiral intermediate in the synthesis of peptidomimetics, particularly bradykinin antagonists and opioid receptor ligands. Its conformational rigidity restricts the rotation of the peptide backbone, making it invaluable for structure-activity relationship (SAR) studies. This application note details a robust, scalable protocol for the synthesis of (S)-Tic-OMe from L-phenylalanine methyl ester via a modified Pictet-Spengler reaction. Unlike traditional methods that suffer from racemization and low yields, this protocol employs controlled acidic conditions to ensure high enantiomeric excess (>98% ee) and chemical purity.

Strategic Analysis & Synthetic Route

Route Selection: The Pictet-Spengler Advantage

While asymmetric hydrogenation of isoquinolines is a viable route, it requires expensive chiral catalysts (e.g., Ir/chiral phosphines) and high-pressure equipment. For the specific synthesis of Tic-OMe, the Pictet-Spengler cyclization utilizing the "Chiral Pool" (L-Phenylalanine) is the superior industrial choice due to:

  • Cost-Efficiency: Starting materials (L-Phe, Formaldehyde) are commodities.

  • Atom Economy: High atom economy with water as the primary byproduct.

  • Scalability: The reaction proceeds in standard glass-lined reactors without specialized pressure vessels.

Mechanistic Insight

The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the amine and formaldehyde.[1] This electrophilic species undergoes an intramolecular 6-endo-trig Friedel-Crafts alkylation.

Critical Control Point: The iminium intermediate is susceptible to racemization via proton exchange at the


-carbon if the reaction temperature is too high or the acidic medium promotes reversible enolization. This protocol uses a specific acid concentration and temperature ramp to mitigate this risk.

PictetSpenglerMechanism Start L-Phe-OMe (Chiral Pool) Schiff Schiff Base (Hemiaminal) Start->Schiff + HCHO - H2O Iminium Iminium Ion (Electrophile) Schiff->Iminium + H+ Transition Spiroindolenine-like Transition State Iminium->Transition 6-endo-trig Cyclization Product (S)-Tic-OMe (Tetrahydroisoquinoline) Transition->Product Re-aromatization

Figure 1: Mechanistic pathway of the Pictet-Spengler cyclization for Tic synthesis.[2]

Detailed Experimental Protocol

Target Compound: (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Hydrochloride CAS: 78183-55-8 (HCl salt) Scale: 100 mmol (approx. 21.5 g starting material)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5]QuantityRole
L-Phenylalanine methyl ester HCl 215.681.021.6 gSubstrate
Formaldehyde (37% aq.) 30.031.2~9.8 mLElectrophile Source
Conc. Hydrochloric Acid (37%) 36.46Solvent100 mLCatalyst/Solvent
Sodium Bicarbonate 84.01-q.s.Neutralization
Ethyl Acetate (EtOAc) --300 mLExtraction
Magnesium Sulfate (MgSO4) --q.s.Drying Agent
Step-by-Step Procedure

Step 1: Reactant Dissolution & Iminium Formation

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge 100 mL of Conc. HCl into the flask.

  • Cool the acid to 0–5 °C using an ice/water bath. Rationale: Controlling exotherm during amine addition.

  • Add 21.6 g (100 mmol) of L-Phenylalanine methyl ester HCl portion-wise over 10 minutes. Ensure complete dissolution.

  • Add 9.8 mL (120 mmol) of Formaldehyde solution (37%) dropwise over 15 minutes.

    • Observation: The solution may turn slightly yellow.[4]

Step 2: Controlled Cyclization

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) over 30 minutes.

  • Heat the reaction mixture to 50 °C using an oil bath.

  • Maintain at 50 °C for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: EtOAc/MeOH 9:1) or HPLC.[3][4][6] The starting material spot (Rf ~0.4) should disappear, replaced by a lower running product spot (amine).

    • Caution: Do not exceed 60 °C. Higher temperatures significantly increase the rate of racemization and hydrolysis of the methyl ester to the carboxylic acid.

Step 3: Workup & Isolation

  • Cool the reaction mixture to 0 °C .

  • Critical Step: Slowly neutralize the acidic solution by adding saturated NaHCO3 solution (or solid NaHCO3 cautiously) until pH ~8.0 is reached.

    • Note: Massive gas evolution (CO2) will occur. Add slowly to prevent foam-over.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

    • Tip: The product is the free base at this stage.

  • Combine organic layers and wash with Brine (1 x 100 mL) .

  • Dry the organic phase over anhydrous MgSO4 for 30 minutes. Filter off the solids.

  • Concentrate the filtrate under reduced pressure (Rotavap, 40 °C) to yield the crude oil (Tic-OMe free base).

Step 4: Salt Formation (Purification)

  • Dissolve the crude oil in 50 mL of dry Diethyl Ether (or Methanol if solubility is an issue).

  • Cool to 0 °C.

  • Add 4N HCl in Dioxane (approx. 30 mL) dropwise with stirring.

  • A white precipitate will form immediately. Stir for 30 minutes at 0 °C.

  • Filter the solid under vacuum and wash with cold ether (2 x 20 mL).

  • Dry in a vacuum oven at 40 °C overnight.

Yield: Expected 18–20 g (75–85%). Appearance: White crystalline solid.

Quality Control & Characterization

To ensure the "Scientific Integrity" mandated, the following QC parameters must be met.

TestSpecificationMethod/Notes
Appearance White to off-white powderVisual inspection.
Purity (HPLC) > 98.0%C18 Column, ACN/Water + 0.1% TFA gradient.
Enantiomeric Excess > 98% eeChiralpak AD-H or OD-H column. Mobile Phase: Hexane/IPA/DEA.
1H NMR Conforms to structureCharacteristic AB quartet for C1 protons (benzylic) at

4.0–4.3 ppm.
Optical Rotation

to

Concentration c=1.0 in MeOH (Value varies by salt form/solvent; establish internal standard).

Data Validation (Self-Check):

  • NMR Check: Look for the singlet of the methyl ester (

    
     ppm).[7] If absent, hydrolysis occurred (Acid formed).
    
  • Racemization Check: If the melting point is significantly lower than literature values (approx 180-200°C dec for HCl salt), suspect racemization.

Troubleshooting & Optimization

Troubleshooting Problem Problem Detected Issue1 Low Yield Problem->Issue1 Issue2 Racemization Problem->Issue2 Issue3 Ester Hydrolysis Problem->Issue3 Sol1 Check Formaldehyde Quality (Polymerization?) Issue1->Sol1 Sol2 Reduce Reaction Temp (<50°C) Issue2->Sol2 Sol3 Avoid prolonged aqueous acid contact Issue3->Sol3

Figure 2: Troubleshooting decision tree for common synthetic issues.

  • Dimer Formation: If a byproduct with double molecular weight is observed, it indicates the amine reacted with two equivalents of formaldehyde bridging two rings. Solution: Ensure strict stoichiometry (1.1–1.2 eq Formaldehyde) and slow addition.

  • Ester Hydrolysis: If the acid forms (Tic-OH), re-esterification can be performed using Thionyl Chloride in Methanol (

    
    ).
    

References

  • Majer, P., et al. (1994).[8] "Synthesis of methylated phenylalanines via hydrogenolysis of corresponding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids." International Journal of Peptide and Protein Research.[8] Link

  • Pictet, A., & Spengler, T. (1911).[9][10] "Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin."[9] Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

  • Thermo Fisher Scientific. (n.d.). "Product Specification: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid." Link

  • PubChem. (2023). "Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride."[5][11][12] CID 12248067. Link

  • Chem-Impex. (n.d.). "(S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol Data." (Used for optical rotation correlation). Link

Sources

Method

application of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in ACE inhibitor synthesis

Application Note: Utilization of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in ACE Inhibitor Development Abstract The rigorous quality control of Angiotensin-Converting Enzyme (ACE) inhibitors requires preci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in ACE Inhibitor Development

Abstract

The rigorous quality control of Angiotensin-Converting Enzyme (ACE) inhibitors requires precise analytical methods to detect stereochemical impurities. While the therapeutic efficacy of tetrahydroisoquinoline (TIC)-based inhibitors (e.g., Quinapril) relies on the (S)-configuration, the (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a critical reagent for synthesizing the (3R)-diastereomeric "distomer." This application note details the protocol for utilizing this intermediate to generate reference standards required for enantiomeric purity validation and Structure-Activity Relationship (SAR) studies.

Introduction

In the development of ACE inhibitors, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (TIC) scaffold acts as a conformationally restricted analogue of proline. Marketed drugs such as Quinapril and Moexipril utilize the (S)-isomer of the TIC moiety to bind effectively to the zinc-containing active site of ACE.

However, the synthesis of these chiral drugs often carries the risk of racemization or incomplete chiral induction, leading to the formation of the inactive (or less active) (R)-enantiomer. Regulatory guidelines (ICH Q3A/Q6A) mandate the quantification of these chiral impurities.

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (hereafter referred to as (R)-TIC-OMe ) is the essential building block for:

  • Synthesis of Reference Standards: Creating the specific (3R)-diastereomer of the drug to validate HPLC/UPLC chiral separation methods.

  • SAR Profiling: Investigating the stereochemical requirements of the S1' and S2' binding pockets of the ACE enzyme.

  • Impurity Identification: Characterizing "Impurity D" and other related substances in API manufacturing.

Compound Profile

PropertySpecification
Compound Name (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Synonyms H-D-Tic-OMe; Methyl (3R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
CAS Number 191327-28-3 (Free base) / 57060-88-5 (HCl salt, racemate/isomer generic check)
Molecular Formula C₁₁H₁₃NO₂ (Free Base)
Molecular Weight 191.23 g/mol
Chirality (R)-Enantiomer (D-Configuration)
Function Chiral Intermediate, Distomer Precursor

Application Protocol: Synthesis of (3R)-Quinapril Diastereomer

Objective: To synthesize the (3R)-diastereomer of Quinapril (Quinapril Impurity) to serve as a qualitative and quantitative HPLC standard.

Reaction Logic

The synthesis mimics the industrial route of Quinapril but substitutes the (S)-TIC fragment with (R)-TIC-OMe . This ensures the resulting molecule is chemically identical to the drug but differs only at the specific chiral center required for separation validation.

Reagents:

  • Starting Material A: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) - The "Side Chain"

  • Starting Material B: (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride[1]

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Additive: 1-Hydroxybenzotriazole (HOBt) to suppress racemization of the alanine residue.

Step-by-Step Methodology

Step 1: Activation of Side Chain (ECPPA)

  • Charge a reaction vessel with ECPPA (1.0 equiv) and dry Dichloromethane (DCM) (10 V).

  • Cool the solution to 0–5°C under nitrogen atmosphere.

  • Add HOBt (1.1 equiv) and stir for 15 minutes.

  • Add EDC·HCl (1.1 equiv) portion-wise, maintaining temperature < 5°C.

  • Stir for 30–60 minutes to form the active ester. Note: The solution should remain clear to slightly hazy.

Step 2: Coupling with (R)-TIC-OMe

  • In a separate vessel, dissolve (R)-TIC-OMe·HCl (1.0 equiv) in DCM (5 V).

  • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) to liberate the free base. Stir for 10 minutes.

  • Transfer the (R)-TIC-OMe solution slowly into the activated ECPPA solution at 0°C.

  • Allow the reaction to warm to room temperature (20–25°C) and stir for 12–16 hours.

  • In-Process Control (IPC): Monitor by HPLC. The target is the disappearance of (R)-TIC-OMe and formation of the diastereomeric diester.

Step 3: Workup and Isolation

  • Wash the organic layer sequentially with:

    • 5% Citric acid solution (removes unreacted amine/EDC).

    • 5% Sodium bicarbonate solution (removes unreacted acid/HOBt).

    • Brine (saturated NaCl).

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Concentrate under reduced pressure to obtain the crude (3R)-Quinapril Methyl Ester .

Step 4: Selective Hydrolysis (Optional - if Free Acid Standard is required) Note: Quinapril API typically has a free carboxylic acid at the TIC position. The methyl ester must be hydrolyzed without affecting the ethyl ester on the side chain.

  • Dissolve the crude methyl ester in a mixture of THF/Water (1:1) .

  • Add Lithium Hydroxide (LiOH) (1.05 equiv) at 0°C. Crucial: Control stoichiometry to avoid hydrolysis of the ethyl ester.

  • Monitor closely by HPLC. Upon completion, acidify to pH 4.0 with dilute HCl.

  • Extract with Ethyl Acetate, dry, and crystallize (typically from Acetone/Ether) to yield the (3R)-Quinapril Reference Standard .

Visualization of Workflow & Mechanism

Figure 1: Synthesis of Chiral Reference Standard

The following diagram illustrates the parallel synthesis pathways: the Drug Substance (S-isomer) vs. the Reference Standard (R-isomer).

QuinaprilSynthesis cluster_0 Drug Substance Route cluster_1 QC Standard Route (Application) ECPPA ECPPA Side Chain (S,S-Configuration) STIC (S)-TIC Ester ECPPA->STIC Coupling (EDC/HOBt) RTIC (R)-TIC-OMe (Target Compound) ECPPA->RTIC Coupling (EDC/HOBt) Quinapril Quinapril (API) (S,S,S-Configuration) STIC->Quinapril 1. Coupling 2. Deprotection HPLC HPLC Chiral Purity Analysis (Separation of Diastereomers) Quinapril->HPLC Analyte Impurity (3R)-Diastereomer (Reference Standard) RTIC->Impurity 1. Coupling 2. Selective Hydrolysis Impurity->HPLC Used for Method Validation

Caption: Figure 1: Divergent synthesis of Quinapril API and its (3R)-diastereomer reference standard using (R)-TIC-OMe.

Analytical Validation (HPLC)

The synthesized (3R)-diastereomer is used to establish the System Suitability of the release method.

Recommended Chromatographic Conditions:

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Detection: UV @ 215 nm.

  • Acceptance Criteria: The Resolution (

    
    ) between the Quinapril peak (S-isomer) and the (3R)-Impurity peak must be 
    
    
    
    .

Data Interpretation: Using the (R)-TIC-OMe derived standard, researchers can confirm that their synthesis of the API has not undergone racemization at the TIC center. If the (3R)-peak is absent or below the Limit of Quantitation (LOQ), the enantiomeric integrity of the process is validated.

References

  • U.S. National Library of Medicine (PubChem). (2023). Compound Summary: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.[2][1][3][4][5][6][7] Retrieved from [Link]

  • Goel, O. P., & Krolls, U. (1988). Process for producing crystalline quinapril. U.S. Patent No.[1][8] 4,761,479. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • European Directorate for the Quality of Medicines (EDQM).Quinapril Hydrochloride Monograph. European Pharmacopoeia (Ph. Eur.). (Provides specifications for Impurity D and diastereomeric purity).
  • Heng, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

Sources

Application

Application Note: (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Chiral Scaffold Design

Executive Summary: The Constrained Phenylalanine Surrogate (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (hereafter (R)-M-TIC ) is a critical chiral building block used to introduce conformational restriction i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Constrained Phenylalanine Surrogate

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (hereafter (R)-M-TIC ) is a critical chiral building block used to introduce conformational restriction into bioactive molecules. As a cyclic analogue of D-phenylalanine, it locks the N–C


 bond (phi angle, 

) into a specific range (typically -60° to -90°), drastically reducing the entropic penalty of ligand binding.

This application note details the utility of (R)-M-TIC in:

  • Peptidomimetics: Inducing

    
    -turn secondary structures in peptide chains.
    
  • Scaffold Diversification: Serving as a core for N-functionalized library generation via the secondary amine.

  • Stereochemical Control: Providing the (R)-enantiomer (D-configuration) essential for probing receptor stereoselectivity (e.g., Opioid, Bradykinin receptors).

Chemical Profile & Handling

(R)-M-TIC is most stable as its hydrochloride salt. The free base is susceptible to oxidative degradation and slow racemization via enolization if stored improperly.

PropertySpecification
Chemical Name Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Structure Type Constrained Amino Acid Ester (D-Phe analogue)
Molecular Weight 191.23 g/mol (Free Base) / 227.69 g/mol (HCl Salt)
Chirality (R)-Enantiomer (corresponds to D-amino acids)
Storage +2°C to +8°C, Desiccated. Store as HCl salt.
Solubility Soluble in MeOH, DCM, DMF. Sparingly soluble in Et2O.
Handling Precaution: The "Free Base" Risk

CRITICAL: Do not store (R)-M-TIC as a free base for extended periods. Upon neutralization of the HCl salt, use the free amine immediately in the subsequent reaction. Atmospheric oxygen can lead to the formation of isoquinoline derivatives (aromatization) or N-oxides.

Pharmacophore Utility: Why (R)-Tic?

Unlike linear phenylalanine, the Tic scaffold restricts rotation around the C


-N bond.
  • (S)-Tic (L-configuration): Often mimics the

    
     rotamer of Phe.
    
  • (R)-Tic (D-configuration): Mimics the

    
     rotamer of Phe.
    

This stereochemical distinction is vital. For example, in the design of Opioid Receptor Antagonists (e.g., TIPP analogs), the incorporation of Tic at position 2 forces the peptide backbone into a specific geometry that differentiates


 (mu) from 

(delta) receptor affinity [1].
Diagram 1: Pharmacophore & Conformational Restriction

Pharmacophore Phe Linear Phenylalanine (High Flexibility) Tic (R)-Tic Scaffold (Constrained Ring) Phe->Tic Cyclization (Pictet-Spengler) Effect Restricted Phi (φ) Angle (-60° to -90°) Tic->Effect Locks Conformation Outcome Enhanced Potency & Metabolic Stability Effect->Outcome Bioactive Pose

Figure 1: Transition from linear Phe to constrained Tic reduces entropic cost upon binding.

Protocol A: Scaffold Diversification (N-Functionalization)

The methyl ester functionality of (R)-M-TIC acts as a C-terminal protecting group, allowing selective modification of the secondary amine. This is ideal for creating focused libraries of N-substituted tetrahydroisoquinolines.

Workflow: Reductive Amination

This protocol attaches an R-group to the nitrogen without racemizing the chiral center.

Reagents:

  • (R)-M-TIC Hydrochloride (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (1.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Free Basing (In Situ): Suspend (R)-M-TIC·HCl in DCM. Add DIPEA (1.0 equiv) and stir for 10 minutes at room temperature. Note: Do not use excess base to avoid racemization.[1]

  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at room temperature for 4–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Validation: Verify via LC-MS. The product is now a tertiary amine, ready for hydrolysis or direct screening.

Protocol B: Incorporation into Peptides (Solution Phase)

Using (R)-M-TIC as the C-terminal residue in solution-phase synthesis requires careful coupling due to the steric hindrance of the secondary amine.

The Challenge: Coupling to the Secondary Amine

The nitrogen in the tetrahydroisoquinoline ring is sterically crowded. Standard coupling reagents (EDC/HOBt) often result in low yields or incomplete conversion.

Recommended Coupling System: HATU/HOAt or Acid Fluorides.

Step-by-Step Coupling Protocol

Reaction: Coupling Fmoc-AA-OH to (R)-M-TIC (Free Base).

  • Activation:

    • Dissolve Fmoc-AA-OH (1.2 equiv) in DMF.

    • Add HATU (1.2 equiv) and HOAt (1.2 equiv).

    • Add TMP (2,4,6-Collidine) (2.5 equiv). Expert Tip: Collidine is superior to DIPEA here as it minimizes racemization of the incoming amino acid and the Tic center.

    • Stir for 2–5 minutes to form the active ester.

  • Coupling:

    • Add (R)-M-TIC·HCl (1.0 equiv) directly to the activated mixture.

    • Stir at room temperature for 12–24 hours.

  • Monitoring:

    • Monitor by HPLC. The secondary amine of Tic reacts slowly; ensure reaction goes to completion to avoid difficult purification.

  • Workup:

    • Dilute with EtOAc. Wash with 5% KHSO4 (removes Collidine), Sat. NaHCO3, and Brine.

Diagram 2: Synthetic Workflow for Peptidomimetics

Workflow cluster_0 Path A: N-Diversification cluster_1 Path B: Peptide Coupling Start (R)-M-TIC (HCl Salt) RedAm Reductive Amination (Aldehyde + STAB) Start->RedAm Couple Coupling to 2° Amine Start->Couple ProdA N-Alkyl-Tic-OMe RedAm->ProdA Activate Activate Incoming AA (HATU/Collidine) Activate->Couple ProdB Fmoc-AA-Tic-OMe Couple->ProdB

Figure 2: Divergent synthetic pathways for (R)-M-TIC.

Quality Control & Troubleshooting

Racemization Check

The C3 chiral center is sensitive. To verify optical purity after coupling or hydrolysis:

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (typically 90:10) with 0.1% TFA.

  • Standard: Compare against a racemic standard synthesized by mixing (R) and (S) starting materials.

Common Issues
ProblemRoot CauseSolution
Low Yield in Coupling Steric hindrance of Tic Nitrogen.Switch from HBTU/DIPEA to HATU/Collidine or use Acid Fluorides (via TFFH).
Racemization Over-activation or high pH.Use weaker bases (Collidine/NMM) instead of TEA/DIPEA. Keep activation times short.
Oxidation Free base left in air.Always store as HCl salt. Degas solvents for solution phase steps.

References

  • Schiller, P. W., et al. (1992). "Synthesis and in vitro opioid activity of TIPP-related peptides containing D-Tic." Journal of Medicinal Chemistry, 35(22), 4232–4238.

  • Kazmierski, W. M., et al. (1991). "Topographic design of peptide neurotransmitters and hormones on the basis of chi-space conformational constraints." Journal of the American Chemical Society, 113(17), 6690-6692.

  • Carpino, L. A., et al. (1995). "Racemization of the C-terminal residue during coupling of hindered amino acids." Journal of Organic Chemistry, 60(11), 3561–3564.

  • Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery, 1, 847–858.

Sources

Method

experimental protocol for Pictet-Spengler condensation of phenylethylamines

Strategic Overview The Pictet-Spengler reaction is the cornerstone method for constructing the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry found in alkaloids (e.g., morph...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Pictet-Spengler reaction is the cornerstone method for constructing the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry found in alkaloids (e.g., morphine, emetine) and synthetic drugs (e.g., nomifensine).[1]

While the reaction is conceptually simple—condensation of a


-arylethylamine with a carbonyl compound followed by ring closure—the success of the protocol depends heavily on the electronic demand  of the aromatic ring. Unlike tryptamines (which react readily to form 

-carbolines), phenylethylamines are less nucleophilic. Consequently, standard protocols often fail for electron-deficient rings, leading to hydrolysis of the imine intermediate rather than cyclization.
Mechanistic Causality

The reaction proceeds via a Mannich-type electrophilic aromatic substitution .

  • Imine Formation: The amine condenses with the aldehyde to form a Schiff base (imine).

  • Activation: Acid catalysis protonates the imine, generating a highly electrophilic iminium ion .

  • Cyclization (6-endo-trig): The aromatic ring attacks the iminium carbon. This is the rate-determining step for phenylethylamines.

  • Re-aromatization: Loss of a proton restores aromaticity.

Critical Insight: The cyclization step requires sufficient electron density at the position para to the activating group (usually the ethylamine chain). Electron-donating groups (EDGs) like methoxy (-OMe) or hydroxyl (-OH) at the meta position of the starting amine (para to the closure site) vastly accelerate the reaction.

Experimental Protocols

Protocol A: Classical Acid-Mediated Synthesis (TFA/DCM)

Best for: Robust substrates, non-acid-labile protecting groups, and scale-up. Mechanism: Kinetic activation via strong Brønsted acid.

Reagents & Materials
  • Substrate: 3,4-Dimethoxyphenethylamine (Homoveratrylamine) [1.0 equiv]

  • Electrophile: Benzaldehyde (or derivative) [1.1 equiv]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Catalyst: Trifluoroacetic acid (TFA) [2.0 - 5.0 equiv]

  • Drying Agent: Anhydrous

    
     or 4Å Molecular Sieves
    
Step-by-Step Methodology
  • Imine Formation (The "Dry" Step):

    • Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

      
       or Ar).
      
    • Add anhydrous

      
       (200 mg) to the reaction vessel. Note: Water acts as a competitive nucleophile; removing it drives the equilibrium toward the imine.
      
    • Add the aldehyde (1.1 mmol) dropwise.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde) or NMR (appearance of imine proton ~8.2 ppm).

  • Cyclization:

    • Cool the mixture to 0°C.

    • Add TFA (3.0 mmol) dropwise. The solution often darkens.

    • Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is low after 12h, heat to reflux (40°C).

  • Work-up:

    • Quench carefully with saturated aqueous

      
       until pH > 8.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (typically MeOH/DCM gradients).

Protocol B: Biomimetic Phosphate-Catalyzed Synthesis

Best for: Labile substrates (e.g., dopamine), "Green" chemistry requirements, and avoiding protecting groups. Mechanism: Phosphate acts as a bifunctional catalyst, assisting in proton transfer and directing the cyclization in aqueous media [1].

Reagents
  • Substrate: Dopamine Hydrochloride [1.0 equiv]

  • Electrophile: Phenylacetaldehyde [1.1 equiv]

  • Buffer: 0.1 M Potassium Phosphate buffer (KPi), pH 6.0

  • Co-solvent: Methanol (optional, for solubility)

Step-by-Step Methodology
  • Preparation:

    • Prepare 0.1 M KPi buffer and adjust pH to 6.0.

    • Dissolve Dopamine HCl (1.0 mmol) in the buffer (10 mL).

    • Note: If the aldehyde is insoluble in water, add MeOH (up to 50% v/v).

  • Reaction:

    • Add the aldehyde (1.1 mmol) to the mixture.[2]

    • Heat the reaction vessel to 50°C in a sealed tube or chemically resistant vial.

    • Stir for 16–24 hours.

  • Work-up:

    • Basify the solution to pH 9–10 using 1M NaOH.

    • Extract with EtOAc or DCM/iPrOH (3:1) for polar products.

    • Self-Validating Check: This protocol minimizes "over-reaction" (oxidation to isoquinolines) often seen with strong acids.

Protocol C: Enantioselective Acyl-Pictet-Spengler (Thiurea Catalysis)

Best for: Generating chiral THIQs with high enantiomeric excess (ee). Mechanism: Anion-binding catalysis. The chiral thiourea binds the chloride counter-ion of the


-acyliminium intermediate, creating a chiral pocket for the cyclization [2].
Reagents
  • Substrate: Tryptamine or electron-rich Phenylethylamine

  • Reagent: Acetyl chloride or Chloroformate (to generate

    
    -acyl species)
    
  • Catalyst: Jacobsen-type Thiourea Catalyst (10 mol%)

  • Solvent: Toluene or TBME at low temperature (-78°C to -30°C)

Methodology Overview
  • In Situ Activation: The imine is formed first, then acylated (e.g., with acetyl chloride) to form the reactive

    
    -acyliminium ion.
    
  • Catalysis: The thiourea catalyst associates with the chloride anion.

  • Cyclization: The indole/phenyl ring attacks the iminium ion within the chiral environment provided by the catalyst.

  • Note: This protocol is highly sensitive to moisture and requires strict anhydrous techniques.

Visualization & Logic

Pathway Diagram: Mechanism & Causality

The following diagram illustrates the critical bifurcation between successful cyclization and common failure modes (hydrolysis).

PictetSpengler Start Amine + Aldehyde Imine Schiff Base (Imine) Start->Imine -H2O Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ (Acid) Acid Acid Catalyst (H+) Cyclization 6-endo-trig Cyclization (Rate Determining) Iminium->Cyclization Electron-Rich Ring Fail Reversion to SM Iminium->Fail Attack by H2O (If Ring is Electron-Poor) SigmaComplex Sigma Complex Cyclization->SigmaComplex Product THIQ Product SigmaComplex->Product -H+ (Aromatization) Water H2O (Hydrolysis) Water->Fail

Figure 1: Mechanistic flow of the Pictet-Spengler reaction highlighting the critical competition between cyclization and hydrolysis.

Workflow Decision Tree

Select the correct protocol based on your substrate's electronic properties.

DecisionTree Start Substrate Analysis CheckRing Is the Aromatic Ring Electron Rich? Start->CheckRing Rich Yes (e.g., -OMe, -OH) CheckRing->Rich Poor No (Unsubstituted) CheckRing->Poor CheckLabile Is Substrate Acid Sensitive? Rich->CheckLabile ProtoHarsh Superacid Conditions (TfOH) or Bischler-Napieralski Poor->ProtoHarsh Pictet-Spengler Difficult LabileYes Yes (e.g., Dopamine) CheckLabile->LabileYes LabileNo No CheckLabile->LabileNo ProtoB Protocol B: Phosphate Buffer (Biomimetic) LabileYes->ProtoB ProtoA Protocol A: TFA / DCM LabileNo->ProtoA

Figure 2: Protocol selection guide based on substrate electronics and stability.

Troubleshooting & Optimization (Expertise)

The following table summarizes "Critical Process Parameters" (CPPs) derived from bench-level experience.

Failure ModeSymptomRoot CauseCorrective Action
No Reaction SM remains unchanged by TLC.Ring is too electron-deficient.Switch to Superacid conditions (Triflic acid) or convert to N-acyliminium (add acyl chloride).
Hydrolysis Reversion to aldehyde/amine upon acid addition.Wet solvent or weak imine stability.Add Molecular Sieves (4Å) during imine formation; use anhydrous TFA.
Dimerization Multiple spots/polymerization.Formaldehyde used as electrophile (too reactive).Dilute reaction mixture; add electrophile slowly at low temp.
Racemization Loss of ee (in chiral protocols).High temperature or prolonged reaction time.Keep T < -30°C; quench immediately upon completion.
Oxidation Product turns dark/tarry.Formation of fully aromatic isoquinoline.Degas solvents; perform under Argon; avoid strong oxidizers during workup.

References

  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction. Zhao, J., et al.[3][4][5] (2019).[3][4][5][6] The Journal of Organic Chemistry, 84(12), 7642–7651. [Link]

  • Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions. Taylor, M. S., & Jacobsen, E. N. (2004).[7][8] Journal of the American Chemical Society, 126(34), 10558–10559.[8] [Link]

  • The Pictet-Spengler Reaction: A New Direction for an Old Reaction. Stöckigt, J., et al. (2011). Chemical Society Reviews, 40, 4061-4081. [Link]

Sources

Application

Application Note: Large-Scale Synthesis of Enantiopure Tetrahydroisoquinoline-3-Carboxylates (Tic)

Executive Summary 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally restricted analog of phenylalanine.[1][2] It is a critical pharmacophore in peptidomimetics, serving as a key building block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally restricted analog of phenylalanine.[1][2] It is a critical pharmacophore in peptidomimetics, serving as a key building block for opioid receptor antagonists, PLG analogs, and ACE inhibitors.

The industrial synthesis of Tic presents a specific stereochemical challenge: maintaining the optical purity of the C3 chiral center while forming the isoquinoline ring. This Application Note outlines two validated, scalable protocols:

  • Method A (Primary): The "Chiral Pool" Pictet-Spengler cyclization, optimized for multi-kilogram production of (S)-Tic from L-Phenylalanine.

  • Method B (Secondary): Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B), utilized when accessing 1-substituted derivatives where chemical diastereoselectivity is poor.

Strategic Overview & Mechanism

The selection of the synthetic route depends heavily on the substitution pattern at the C1 position.

  • Unsubstituted C1 (Formaldehyde source): The Pictet-Spengler reaction is highly efficient and retains the chirality of the starting amino acid.

  • Substituted C1 (Aldehyde source): Introduces a second chiral center, often yielding cis/trans mixtures. In these cases, enzymatic resolution is superior for optical purity.

Workflow Logic (DOT Diagram)

Tic_Synthesis_Workflow Start Target Molecule Definition Decision Is C1 Position Substituted? Start->Decision RouteA Method A: Chiral Pool Pictet-Spengler (Standard for (S)-Tic) Decision->RouteA No (R=H) RouteB Method B: Chemo-Enzymatic Route (Kinetic Resolution) Decision->RouteB Yes (R=Alkyl/Aryl) StepA1 Reagent: L-Phenylalanine + Formaldehyde RouteA->StepA1 StepB1 Reagent: Racemic Tic Ester RouteB->StepB1 StepA2 Cyclization: Conc. HCl / 50°C StepA1->StepA2 StepA3 Workup: Isoelectric Precipitation (pH 6.2) StepA2->StepA3 Final Final Product: Enantiopure (S)-Tic (>99% ee) StepA3->Final StepB2 Biocatalysis: CAL-B Lipase Selective Hydrolysis StepB1->StepB2 StepB3 Separation: Acid (Product) vs Ester (SM) StepB2->StepB3 StepB3->Final

Caption: Decision matrix for selecting the optimal synthetic pathway based on C1-substitution requirements.

Protocol A: Modified Pictet-Spengler Cyclization

Target: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid [(S)-Tic] Scale: 1.0 kg Input (Pilot Scale) Theoretical Yield: ~85-90% Optical Purity: >99% ee

Mechanistic Insight

The reaction proceeds via the formation of a Schiff base (imine) between the amine of L-Phenylalanine and formaldehyde. The acid catalyst (HCl) generates a highly electrophilic iminium ion, which undergoes an intramolecular Friedel-Crafts alkylation at the ortho-position of the phenyl ring.

  • Critical Control Point: The cyclization is exothermic. High temperatures (>60°C) promote decarboxylation and racemization via proton exchange at the

    
    -carbon.
    
Materials
ReagentSpecificationQuantityRole
L-Phenylalanine >99% purity, (S)-isomer1.00 kg (6.05 mol)Starting Material
Formalin 37% aq.[3][4] solution0.60 L (1.2 eq)C1 Source
Hydrochloric Acid 37% (Concentrated)5.0 LSolvent/Catalyst
Ammonium Hydroxide 28% aq. solutionAs requiredpH Adjustment
Ethanol/Water 1:1 mixture3.0 LRecrystallization
Step-by-Step Methodology
  • Reactor Setup: Equip a 10 L glass-lined reactor with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a dropping funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge Conc. HCl (4.0 L) into the reactor. Cool to 15°C.

  • Addition: Add L-Phenylalanine (1.00 kg) portion-wise over 30 minutes. Stir until fully dissolved. Note: The solution will be clear to slightly yellow.

  • Cyclization (The "Spinach" Reaction):

    • Add Formalin (37%, 0.60 L) dropwise over 1 hour.

    • CRITICAL: Maintain internal temperature between 45°C and 50°C. Do not exceed 55°C.

    • After addition, stir at 50°C for 4–6 hours. Monitor reaction progress via HPLC (Method described in Sec 5).

  • Quenching & Workup:

    • Cool the mixture to 5°C.

    • Slowly adjust pH to 6.0–6.2 (the isoelectric point of Tic) using Ammonium Hydroxide (28%).

    • Observation: A thick white precipitate will form immediately.

    • Stir the slurry at 0–5°C for 2 hours to maximize precipitation.

  • Isolation:

    • Filter the solid using a vacuum nutsche filter.

    • Wash the cake with ice-cold water (2 x 1.0 L) to remove residual ammonium salts.

    • Wash with cold acetone (1.0 L) to remove water and aid drying.

  • Purification:

    • Recrystallize the crude wet cake from Ethanol/Water (1:1) at 80°C.

    • Cool slowly to room temperature, then to 4°C. Filter and dry under vacuum at 45°C for 12 hours.

Protocol B: Enzymatic Kinetic Resolution (EKR)

Target: 1-Substituted Tic Derivatives (e.g., 1-Methyl-Tic) Rationale: When the Pictet-Spengler reaction yields a mixture of diastereomers or racemates (common with substituted aldehydes), EKR provides a mild, highly selective purification method.

Biocatalytic System
  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Mechanism: The lipase selectively hydrolyzes the ester of the (S)-enantiomer to the free acid, leaving the (R)-ester intact.

Methodology
  • Substrate Preparation: Esterify the racemic Tic derivative (e.g., using Ethanol/SOCl

    
    ) to form the ethyl ester.
    
  • Reaction Medium: Suspend the racemic ester (100 g) in Diisopropyl ether (DIPE) saturated with water (water activity

    
    ).
    
  • Enzymatic Hydrolysis:

    • Add CAL-B (10% w/w relative to substrate).

    • Stir at 30°C.

    • Monitor conversion via Chiral HPLC.[5]

  • Termination: Stop reaction at exactly 50% conversion (theoretical maximum for resolution).

  • Separation:

    • Filter off the enzyme (recyclable).

    • Extract the organic phase with saturated NaHCO

      
       solution.
      
    • Aqueous Phase: Contains the (S)-Tic Acid (Product). Acidify to precipitate.

    • Organic Phase: Contains the (R)-Tic Ester (Unreacted).

Quality Control & Analytics

HPLC Method (Enantiomeric Excess)
  • Column: Chiralpak zwix(+) or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile (85:15).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria:

    • (S)-Tic purity: >98.5% (Area %).

    • Enantiomeric Excess (ee): >99.0%.[5]

Common Impurities
ImpurityOriginMitigation
N-Methyl-Tic Reductive amination of intermediateAvoid excess formaldehyde; strict temp control.
Tic Dimer Methylene bridging between two ringsMaintain high dilution or slow formaldehyde addition.
(R)-Tic Racemization of starting materialKeep reaction temp < 60°C.

References

  • Original Pictet-Spengler Mechanism

    • Pictet, A., & Spengler, T. (1911).[6] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.

  • Industrial Scale-Up of Tic

    • Julian, P. L., et al. (1948). The Synthesis of Tetrahydroisoquinoline Derivatives. Journal of the American Chemical Society.
  • Modern Asymmetric Approaches

    • Stöckigt, J., et al. (2011).[5] The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition.

  • Enzymatic Resolution Protocols

    • Fülöp, F. (2011).[5] Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters. Tetrahedron: Asymmetry.[3][5][7]

Sources

Method

enzymatic resolution for obtaining (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Executive Summary This application note details a robust, scalable protocol for the isolation of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (hereafter referred to as (R)-Tic-OMe ). The 1,2,3,4-tetrahydroisoq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the isolation of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (hereafter referred to as (R)-Tic-OMe ).

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety is a conformationally restricted analogue of phenylalanine, critical in the design of peptidomimetics, including PLD inhibitors and opioid receptor antagonists. While chemical asymmetric synthesis (e.g., Pictet-Spengler condensation) often suffers from harsh conditions or moderate enantioselectivity, enzymatic kinetic resolution (EKR) offers a mild, high-purity alternative.

Key Protocol Feature: This method utilizes the stereoselective hydrolytic activity of Bacillus licheniformis protease (commercially available as Alcalase® ) or Subtilisin Carlsberg. These serine proteases exhibit a strong preference for the (S)-enantiomer of amino acid esters. By selectively hydrolyzing (S)-Tic-OMe to the water-soluble (S)-Tic acid, the desired (R)-Tic-OMe remains as the unreacted ester, easily recoverable via solvent extraction.

Mechanistic Principles

The process relies on Kinetic Resolution (KR) . The enzyme accepts the racemic mixture but processes the (S)-enantiomer (


) significantly faster than the (R)-enantiomer.

Reaction Scheme:



Figure 1: Stereoselective Hydrolysis Workflow

KineticResolution Racemic Racemic Tic-OMe (Substrate) Complex Enzyme-Substrate Complex Racemic->Complex Binding Enzyme Serine Protease (Alcalase/Subtilisin) Enzyme->Complex Hydrolysis Selective Hydrolysis (S-Preference) Complex->Hydrolysis Products Reaction Mixture Hydrolysis->Products S_Acid (S)-Tic Acid (Aqueous Phase) Products->S_Acid Partitioning (pH > 7) R_Ester (R)-Tic-OMe (Organic Phase) Products->R_Ester Extraction (DCM/EtOAc)

Caption: Workflow of the protease-catalyzed kinetic resolution separating the (S)-acid from the target (R)-ester.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
Racemic Tic-OMe HCl >98% PurityStarting Substrate
Alcalase 2.4L Food/Tech GradeBiocatalyst (B. licheniformis)
Sodium Hydroxide 1.0 M / 2.0 MpH Titrant
Phosphate Buffer 0.1 M, pH 7.5Reaction Medium
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Sodium Bicarbonate Sat.[1] SolutionWash buffer
Equipment
  • pH-Stat Titrator (e.g., Metrohm or Mettler Toledo) or manual pH meter with burette.

  • Overhead stirrer (magnetic stirring is sufficient for <1g scale).

  • Thermostatted reaction vessel (25°C).

  • HPLC with Chiral Column (e.g., Chiralcel OD-H or Crownpak CR+).

Detailed Experimental Protocol

Step 1: Substrate Preparation (Free-Basing)

Note: The enzyme requires the free amine or at least a buffered environment where the amine is not fully protonated to facilitate binding, although hydrolysis works on the ester moiety.

  • Dissolve 10.0 g of Racemic Tic-OMe·HCl in 50 mL water.

  • Carefully neutralize with saturated NaHCO₃ until pH ~8.0.

  • Extract the free base ester into DCM (3 x 50 mL).

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo to yield Racemic Tic-OMe (oil) .

    • Checkpoint: Verify purity by TLC (SiO₂, EtOAc/Hexane 1:1).

Step 2: Enzymatic Hydrolysis (The Resolution)
  • Suspension: Suspend the oily residue (approx. 8.5 g) in 85 mL of 0.1 M Phosphate Buffer (pH 7.5) . Vigorous stirring is required to create a fine emulsion.

    • Optimization Tip: If solubility is poor, add 5-10% (v/v) acetone or DMSO as a co-solvent.

  • Initiation: Add Alcalase 2.4L (approx. 10% v/w relative to substrate, ~0.85 mL).

  • Reaction: Maintain temperature at 25°C .

  • pH Control (Crucial): As the reaction proceeds, (S)-Tic Acid is produced, releasing protons.

    • Use a pH-Stat to automatically add 1.0 M NaOH to maintain pH at 7.5.

    • Manual Alternative: Check pH every 10 mins and adjust manually.

  • Monitoring: The reaction is complete when NaOH consumption reaches 50% of the theoretical molar equivalent (approx. 0.5 eq). This typically takes 2–6 hours depending on enzyme load.

Step 3: Termination & Work-Up
  • Quenching: Once conversion reaches ~50-52% (slightly past 50% ensures high ee for the remaining ester), stop the reaction.

  • Phase Separation:

    • Adjust the reaction mixture pH to 8.5 (ensures (S)-Acid is deprotonated/ionic and (R)-Ester is neutral).

    • Extract the mixture with DCM (3 x 50 mL).

  • Fraction Isolation:

    • Organic Phase (Target): Contains (R)-Tic-OMe . Wash with brine, dry over Na₂SO₄, and concentrate.

    • Aqueous Phase (By-product): Contains (S)-Tic Acid . Can be acidified to pH 2 and extracted if the (S)-enantiomer is also desired.

Step 4: Purification
  • The crude (R)-Tic-OMe is often sufficiently pure (>95% chem, >95% ee).

  • For pharmaceutical grade (>99% ee), perform flash chromatography (SiO₂, Hexane:EtOAc gradient) or convert to the HCl salt and recrystallize from EtOH/Ether.

Analytical Methods & Validation

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Tic-OMe: ~12.5 min

    • (S)-Tic-OMe: ~16.0 min

Calculation of Enantiomeric Ratio (E-value): To ensure the enzyme is efficient, calculate the E-value using the conversion (


) and enantiomeric excess of the substrate (

) and product (

).


Target E-value: >50 for practical scalability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Rate Substrate insolubility or pH drift.Add 5% Acetone; Ensure vigorous emulsification; Check pH probe calibration.
Low ee of (R)-Ester Reaction stopped too early (<50% conv).Continue hydrolysis until 52-55% conversion. Sacrificing yield improves purity.
Emulsion during workup Enzyme proteins acting as surfactants.Filter through Celite® before extraction or add brine to break emulsion.
Spontaneous Hydrolysis pH too high (>9.0).Keep reaction pH strictly between 7.0 and 8.0.

References

  • Kawashiro, K., et al. (1998). "Enantioselective hydrolysis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters by enzymes." Tetrahedron: Asymmetry, 9(10), 1665-1672. Link

    • Core Reference: Establishes the use of proteases (Alcalase/Subtilisin) for the kinetic resolution of Tic esters.
  • Reetz, M. T., & Jaeger, K. E. (2000). "Enantioselective enzymes for organic synthesis created by directed evolution." Chemistry – A European Journal, 6(3), 407-412. Link

    • Mechanistic Insight: Discusses the optimization of hydrolytic enzymes for chiral non-n
  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. Link

    • Textbook Authority: Standard protocols for kinetic resolution calculations and pH-st

Sources

Application

Application Note: Protecting Group Strategies in Tetrahydroisoquinoline (THIQ) Synthesis

This guide serves as an advanced technical manual for the application of protecting group (PG) strategies in the synthesis and functionalization of tetrahydroisoquinolines (THIQs). It moves beyond basic textbook definiti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the application of protecting group (PG) strategies in the synthesis and functionalization of tetrahydroisoquinolines (THIQs). It moves beyond basic textbook definitions to address the chemoselective challenges inherent in drug discovery workflows.

Strategic Overview: The Chemo-Architectural Challenge

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry (e.g., Solifenacin, Nomifensine, Ecteinascidin 743). The primary synthetic challenge lies in managing the reactivity of the secondary amine (N-2) and electron-rich aromatic ring during cyclization and subsequent functionalization.

Effective protecting group strategies must address three critical decision points:

  • Cyclization Compatibility: Does the PG survive the acidic conditions of the Pictet-Spengler (PS) or Bischler-Napieralski (BN) reaction?

  • Electronic Modulation: Does the PG deactivate the nucleophile (amine) or activate the electrophile (iminium ion)?

  • Regiocontrol: Can the PG serve as a directing group for late-stage C-H activation (e.g., C-1 lithiation)?

Decision Matrix: Selecting the Right PG

The choice of protecting group is dictated by the synthesis method.[1]

  • Classic Pictet-Spengler: Requires a free amine (or ammonium salt). N-protection prevents imine formation unless an N-acyliminium route is chosen.

  • N-Acyliminium Pictet-Spengler: Requires N-Boc, N-Cbz, or N-Fmoc . The PG is integral to the mechanism, stabilizing the reactive intermediate.

  • Late-Stage Functionalization (C-1 Lithiation): Requires N-Boc or N-Pivaloyl . These groups coordinate organolithiums to direct alpha-deprotonation.

Critical Methodologies & Mechanisms

The N-Acyliminium Ion Strategy

Unlike the classic Pictet-Spengler reaction, which depends on the nucleophilicity of the aromatic ring attacking a protonated imine, the N-acyliminium ion strategy generates a highly electrophilic species. This allows cyclization with electron-neutral or even deactivated aromatic rings, expanding the substrate scope significantly.

Mechanism: The amine is protected (e.g., as a carbamate).[1][2][3] Condensation with an aldehyde (often "masked" as an acetal or 1,3-oxazinane) in the presence of a Lewis acid (BF₃·OEt₂, TMSOTf) or Brønsted acid (TFA) generates the N-acyliminium ion.

C-1 Functionalization via N-Boc Dipole Stabilization

The C-1 position (benzylic and


-to-nitrogen) is a metabolic hot spot and a key vector for structure-activity relationship (SAR) expansion. The N-Boc  group is unique here: it destabilizes the nitrogen lone pair via resonance but stabilizes the 

-lithiated species through Complex Induced Proximity Effect (CIPE) and dipole stabilization.
  • Reagent:

    
    -BuLi / TMEDA (standard).[4]
    
  • Selectivity: Exclusive C-1 deprotonation over aromatic ortho-lithiation (unless C-1 is blocked).

  • Electrophiles: Alkyl halides, aldehydes, ketones, silanes.

Visualization of Strategic Logic

The following diagram illustrates the decision workflow for selecting protecting groups based on the intended synthetic pathway.

PG_Strategy Start THIQ Synthesis Goal Method Select Cyclization Method Start->Method PS_Classic Classic Pictet-Spengler (Electron-Rich Arenes) Method->PS_Classic Free Amine Required PS_Acyl N-Acyliminium Cyclization (Deactivated/Neutral Arenes) Method->PS_Acyl High Electrophilicity Needed Lithiation Late-Stage C-1 Functionalization Method->Lithiation Post-Cyclization Modification NoPG NO N-Protection (Use Ammonium/Free Amine) PS_Classic->NoPG Boc_Cbz Use N-Boc or N-Cbz (Precursor to Acyliminium) PS_Acyl->Boc_Cbz Boc_Only Use N-Boc (Directs Alpha-Lithiation) Lithiation->Boc_Only Sub_Acid Acid Labile? Use N-Boc Boc_Cbz->Sub_Acid Sub_Hyd Hydrogenation OK? Use N-Cbz Boc_Cbz->Sub_Hyd caption Figure 1: Decision tree for N-protecting group selection in THIQ synthesis.

Detailed Experimental Protocols

Protocol A: N-Acyliminium Pictet-Spengler Cyclization

Objective: Synthesis of 1-substituted THIQs using an N-Boc protected precursor.[5] Scope: Works well for substrates prone to side reactions under harsh acidic conditions.

Reagents:

  • N-Boc-phenethylamine derivative (1.0 equiv)

  • Aldehyde (or acetal equivalent) (1.2 equiv)

  • Trifluoroacetic acid (TFA) or BF₃·OEt₂

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Precursor Assembly: Dissolve the N-Boc-phenethylamine (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DCM (10 mL) under nitrogen.

  • Activation:

    • Method A (TFA): Cool to 0°C. Add TFA (10 equiv) dropwise. Note: This will cleave the Boc group transiently to form the iminium, but in the presence of anhydride/acid chloride, it forms the acyliminium. For strict N-acyliminium without deprotection, use Method B.

    • Method B (Lewis Acid - Recommended): Use an N-Boc-protected

      
      -methoxyamine or similar "masked" precursor. Cool to -78°C. Add BF₃·OEt₂ (2.0 equiv) dropwise.
      
  • Cyclization: Allow the reaction to warm to room temperature (Method A) or -20°C (Method B) and stir for 2–12 hours. Monitor by TLC/LC-MS for the disappearance of the linear precursor.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ at 0°C.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Insight: If using Method A (TFA), the reaction technically proceeds via a protonated imine (classic PS) after Boc loss, unless an acylating agent is present. To harness the N-acyliminium effect specifically, use alkoxy-carbamates (e.g., N-Boc-1-methoxy-phenethylamine) and a Lewis acid, which generates the cation without removing the carbonyl moiety.

Protocol B: Regioselective C-1 Lithiation of N-Boc-THIQ

Objective: Introduction of an electrophile at the C-1 position. Mechanism: Beak-Lee


-Lithiation.

Reagents:

  • N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • 
    -Butyllithium (1.3 M in cyclohexane, 1.2 equiv)
    
  • TMEDA (Tetramethylethylenediamine, 1.2 equiv)

  • Electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.5 equiv)

  • Diethyl ether (Et₂O), anhydrous

Step-by-Step Methodology:

  • Complexation: Flame-dry a flask and purge with Argon. Add N-Boc-THIQ (1.0 mmol) and anhydrous Et₂O (10 mL). Add TMEDA (1.2 mmol). Cool to -78°C .[4]

  • Lithiation: Add

    
    -BuLi (1.2 mmol) dropwise over 10 minutes. The solution may turn yellow/orange.
    
  • Incubation: Stir at -78°C for 45–60 minutes. Crucial: Do not warm above -60°C, or the Boc group may undergo intramolecular nucleophilic attack (migration).

  • Electrophile Addition: Add the electrophile (1.5 mmol) neat or in minimal Et₂O.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with Et₂O. Dry over MgSO₄.

Self-Validating Check:

  • If the product yield is low and you observe starting material, the lithiation time was insufficient or wet TMEDA was used.

  • If you observe the "Boc-migrated" product (amide formation), the temperature rose too high during lithiation.

Comparative Data: Protecting Group Profiles

Protecting GroupInstallationRemoval ConditionsStability (Acid/Base)OrthogonalityPrimary THIQ Utility
Boc (tert-Butoxycarbonyl)Boc₂O, Et₃NTFA or HCl/DioxaneStable to Base/H₂Orthogonal to Cbz, Fmoc, BnC-1 Lithiation; General N-protection
Cbz (Benzyloxycarbonyl)Cbz-Cl, NaHCO₃H₂/Pd-C or HBr/AcOHStable to TFA/BaseOrthogonal to Boc, FmocPS Precursors; Phenol protection
Fmoc (Fluorenylmethoxycarbonyl)Fmoc-Cl, Na₂CO₃Piperidine (20%)Stable to AcidOrthogonal to Boc, CbzSolid-phase synthesis
Tosyl (p-Toluenesulfonyl)TsCl, PyridineNa/NH₃ or H₂SO₄ (conc)Very StableOrthogonal to almost allAsymmetric synthesis (Sulfinimines)
Benzyl (Bn)BnBr, K₂CO₃H₂/Pd-CStable to Acid/BaseOrthogonal to BocPhenol protection (Catechols)

References

  • Classic & Modified Pictet-Spengler Reactions

    • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry. Angewandte Chemie International Edition. Link

  • N-Acyliminium Ion Cyclizations

    • Maryanoff, B. E., et al. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet-Spengler Reactions. Journal of Organic Chemistry. Link

  • C-1 Lithiation of N-Boc THIQ

    • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry. Link

  • Protecting Group Reviews

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Asymmetric Synthesis of THIQs

    • Rozwadowska, M. D. (2002-2020 Reviews). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Chemical Reviews. Link[6]

Disclaimer: All protocols involve hazardous chemicals (Strong acids, Organolithiums). Perform a full risk assessment before experimentation.

Sources

Method

Application Note: Comprehensive Characterization of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Introduction & Scope (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (henceforth (R)-Tic-OMe ) is a critical non-proteinogenic amino acid derivative. Structurally, it represents a conformationally constrained ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (henceforth (R)-Tic-OMe ) is a critical non-proteinogenic amino acid derivative. Structurally, it represents a conformationally constrained analogue of D-phenylalanine. It serves as a vital intermediate in the synthesis of peptidomimetics, PLK1 inhibitors (e.g., volasertib precursors), and bradykinin antagonists.

The rigid bicyclic structure of the tetrahydroisoquinoline (Tic) core imparts high receptor selectivity but presents unique analytical challenges. The secondary amine is prone to oxidation, and the methyl ester is susceptible to hydrolysis. Furthermore, ensuring high enantiomeric excess (ee%) is paramount, as the (S)-enantiomer often exhibits significantly different pharmacological profiles.

This guide details the protocols for the Identification , Chiral Purity , and Chemical Stability profiling of (R)-Tic-OMe.

Structural Identification & Physicochemical Profiling[1][2]

NMR Spectroscopy

The rigid nature of the Tic ring creates distinct splitting patterns, particularly for the benzylic protons at C1.

  • Solvent: CDCl₃ (Preferred for ester stability) or DMSO-d₆.

  • Key Signals (HCl Salt in CDCl₃):

    • C1-Protons (Benzylic): Appears as an AB system due to the ring constraint, typically around

      
       4.2–4.4 ppm (d, 
      
      
      
      Hz).
    • C3-Proton (Chiral Center): A doublet of doublets (dd) or broad multiplet around

      
       4.0–4.3 ppm.
      
    • Methyl Ester: Sharp singlet at

      
       3.6–3.8 ppm.
      
    • Aromatic Ring: Multiplet

      
       7.1–7.3 ppm (4H).
      
Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode).

  • Theoretical Mass: 191.23 g/mol (Free Base).

  • Observed Ion:

    
     m/z.
    
  • Fragmentation: Loss of methoxy group (

    
    ) is a common fragment in high-energy collision.
    

Analytical Workflow Visualization

The following diagram outlines the critical path from crude synthesis to release testing, highlighting the origin of key impurities.

AnalyticalWorkflow cluster_QC Quality Control Gates Start D-Phenylalanine (Starting Material) Synth Pictet-Spengler Cyclization (HCHO / Acid) Start->Synth Imp1 Impurity A: Unreacted D-Phe Start->Imp1 Residual Imp2 Impurity B: (S)-Tic-OMe (Enantiomer) Start->Imp2 Racemization Crude Crude (R)-Tic-OMe Synth->Crude ID Identity Check (1H-NMR, MS) Crude->ID Imp3 Impurity C: Hydrolysis (Tic-OH) Crude->Imp3 Moisture Chiral Chiral HPLC (Enantiomeric Excess) ID->Chiral Purity RP-HPLC (Chemical Purity) Chiral->Purity Release Batch Release (>98% Purity, >99% ee) Purity->Release

Caption: Analytical workflow tracking the transformation of D-Phenylalanine to (R)-Tic-OMe and the origin of critical impurities.

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

This is the most critical assay. The separation of (R)-Tic-OMe from its (S)-enantiomer requires a polysaccharide-based chiral stationary phase (CSP).

Scientific Rationale: The secondary amine moiety can interact with residual silanols on the column, causing peak tailing. To mitigate this, a basic modifier (Diethylamine) is strictly required in the mobile phase.

Method Parameters
ParameterSpecification
Column Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent.
Dimensions 250 x 4.6 mm, 5 µm particle size.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Ester absorption) and 254 nm (Aromatic).
Temperature 25°C
Injection Volume 5–10 µL
Run Time 30 minutes
Step-by-Step Procedure
  • System Preparation: Flush the column with Mobile Phase for at least 30 minutes to equilibrate the stationary phase with the amine modifier. Note: Failure to equilibrate will result in shifting retention times.

  • Sample Preparation: Dissolve 5 mg of (R)-Tic-OMe in 10 mL of Mobile Phase (Concentration: 0.5 mg/mL). If the sample is the HCl salt, add 1 equivalent of Triethylamine (TEA) to the sample vial to neutralize it before injection.

  • System Suitability: Inject a racemic mixture (DL-Tic-OMe) to confirm resolution (

    
    ).
    
    • Acceptance Criteria: Resolution (

      
      ) > 2.0 between (S) and (R) peaks.
      
  • Analysis: Inject the test sample. Calculate Enantiomeric Excess (% ee).



Protocol B: Chemical Purity & Impurity Profiling (RP-HPLC)

This method separates the ester from its hydrolysis product (Tic-OH) and synthesis by-products.

Scientific Rationale: A C18 column with an acidic mobile phase is used to protonate the secondary amine (


), ensuring it elutes as a sharp peak rather than tailing.
Method Parameters
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or 0.1% TFA)
Gradient 0-2 min: 5% B; 2-15 min: 5%

60% B; 15-20 min: 95% B.
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (for maximum sensitivity of impurities)
Standard (R)-Tic-OMe Reference Standard (>99.5%)
Impurity Library (Relative Retention Times - RRT)
  • Tic-OH (Acid): RRT

    
     0.4–0.6 (Elutes early due to polarity).
    
  • D-Phenylalanine: RRT

    
     0.3 (Very polar).
    
  • (R)-Tic-OMe: RRT = 1.00.

  • Dimer/Over-alkylation products: RRT > 1.2 (Late eluting).

Stability & Handling Guidelines

The free base of Tic-OMe is prone to oxidative degradation and carbamate formation if exposed to atmospheric CO₂.

  • Storage: Store as the HCl salt whenever possible. If the free base is required, store under Argon/Nitrogen at -20°C.

  • Solution Stability: Solutions in protic solvents (Methanol/Water) should be analyzed within 8 hours to prevent ester hydrolysis.

  • Hygroscopicity: The HCl salt can be hygroscopic. Equilibrate to room temperature in a desiccator before weighing.

References

  • PubChem. (n.d.).[1] Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Google Patents. (1997). WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved October 24, 2023, from [Link]

  • ResearchGate. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (Referencing chiral separation of Tic derivatives). Retrieved October 24, 2023, from [Link]

Sources

Application

Application Note: Strategic Integration of (R)-Tic Methyl Ester in Peptidomimetic Synthesis

Executive Summary (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (referred to herein as (R)-Tic-OMe ) is a critical building block for the synthesis of conformationally constrained peptidomimetics. Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (referred to herein as (R)-Tic-OMe ) is a critical building block for the synthesis of conformationally constrained peptidomimetics. Structurally, Tic is a cyclic analogue of phenylalanine (Phe) where the amine nitrogen is bridged to the phenyl ring by a methylene group.

The (R)-enantiomer specifically mimics D-Phenylalanine , introducing rigorous backbone constraints that force peptide chains into specific secondary structures (often


-turns or distorted 

-turns). This application note details the protocols for handling (R)-Tic-OMe, overcoming the steric hindrance of its secondary amine during coupling, and preventing the rapid formation of diketopiperazines (DKP)—a notorious side reaction associated with this residue.

Chemical Profile & Strategic Utility

Structural Significance

Unlike flexible linear amino acids, (R)-Tic locks the


 torsion angle (side-chain rotation) and restricts the 

torsion angle (backbone rotation).
  • Pharmacophore: Used to replace D-Phe in opioid ligands (e.g., TIPP analogues) to switch activity from agonist to antagonist or enhance receptor selectivity (

    
     vs 
    
    
    
    ).
  • Metabolic Stability: The N-alkylation and non-natural stereochemistry render the adjacent peptide bond highly resistant to enzymatic hydrolysis by proteases.

The Methyl Ester Factor

(R)-Tic is frequently supplied as the Methyl Ester (OMe) hydrochloride salt.

  • Advantages: Enhanced shelf stability compared to the free acid; higher solubility in organic solvents (DCM, DMF) for solution-phase synthesis.

  • Operational Requirement: For Solid Phase Peptide Synthesis (SPPS) or internal sequence placement, the methyl ester functions as a protecting group that must be removed (hydrolyzed) prior to activation, or used as the C-terminal cap.

Critical Experimental Protocols

Protocol A: Hydrolysis of (R)-Tic-OMe for N-Terminal Extension

Context: You have purchased (R)-Tic-OMe and need to generate the free acid (R)-Tic-OH for coupling to a resin or another amine.

Reagents:

  • (R)-Tic-OMe·HCl

  • Lithium Hydroxide (LiOH[1]·H2O)

  • Solvent: THF/Water (3:1 v/v)

  • 1N HCl

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of (R)-Tic-OMe in THF/Water (3:1). A concentration of 0.1 M is ideal.

  • Saponification: Cool the solution to 0°C. Add 2.5 eq of LiOH·H2O.[2][3]

    • Expert Note: We use LiOH over NaOH to minimize racemization risk, although Tic is relatively resistant to racemization due to its cyclic constraint.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).

  • Work-up:

    • Evaporate THF under reduced pressure (keep temperature < 40°C).

    • Acidify the remaining aqueous phase to pH 2–3 using 1N HCl.

    • Extract 3x with Ethyl Acetate.

    • Dry over Na2SO4, filter, and concentrate.

  • Validation: Verify removal of the methyl singlet (~3.7 ppm) via 1H-NMR.

Protocol B: Acylating the Secondary Amine (The "Difficult Coupling")

Context: Coupling an amino acid TO the N-terminus of Tic. The secondary amine of Tic is sterically hindered, making this the rate-limiting step in synthesis.

Mechanism: Standard carbodiimides (DIC/EDC) are often too slow, leading to incomplete coupling. Phosphonium or Uronium salts with HOAt are required.

Recommended System: HATU / HOAt / DIEA Alternative: PyBOP / DIEA (if cost is a constraint)

Procedure:

  • Activation: Dissolve the incoming amino acid (1.2 eq) and HATU (1.2 eq) in dry DMF.

  • Base Addition: Add DIEA (2.4 eq). Stir for 30 seconds to pre-activate.

  • Coupling: Add the (R)-Tic-OMe (or resin-bound Tic) to the mixture.

  • Conditions:

    • Solution Phase: Stir at RT for 4–16 hours.

    • Solid Phase: Double couple (2 x 2 hours).

  • Monitoring: Standard Kaiser test will NOT work on Tic (secondary amine). Use the Chloranil Test or Malachite Green Test to check for unreacted secondary amines.

Protocol C: Prevention of Diketopiperazine (DKP) Formation

Context: If (R)-Tic is the second residue from the N-terminus (e.g., Fmoc-AA-(R)-Tic-...), removing the Fmoc group exposes a primary amine that can attack the Tic carbonyl, cyclizing to form a DKP and cleaving the peptide from the resin.

The Risk Zone: This occurs most rapidly in Proline and Tic containing sequences during base-mediated Fmoc deprotection.

Mitigation Strategy:

  • Avoid Piperidine: Standard 20% Piperidine promotes DKP.

  • Use DBU/Piperazine: Use a "softer" deprotection cocktail:

    • 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4]

    • 2% Piperidine

    • 96% DMF

  • Short Exposure: Perform deprotection in very short bursts (e.g., 3 x 3 minutes) rather than one long block.

  • Bulky Resins: If using SPPS, use 2-Chlorotrityl chloride (2-CTC) resin . The steric bulk of the trityl linker discourages the conformation required for DKP cyclization.

Visualizing the Workflow & Mechanisms

Synthesis Workflow Diagram

The following diagram illustrates the decision tree for processing (R)-Tic-OMe based on your target application.

TicWorkflow Start (R)-Tic-OMe (Starting Material) Goal_SPPS Goal: Solid Phase Synthesis (Internal Residue) Start->Goal_SPPS Path 1 Goal_Sol Goal: Solution Phase (C-Terminal Cap) Start->Goal_Sol Path 2 Hydrolysis Protocol A: LiOH Hydrolysis (Remove Methyl Ester) Goal_SPPS->Hydrolysis Coupling Protocol B: Difficult Coupling (Use HATU/HOAt) Goal_Sol->Coupling Direct N-Acylation FreeAcid (R)-Tic-OH Hydrolysis->FreeAcid FmocProtect Fmoc Protection (Fmoc-OSu) FreeAcid->FmocProtect FmocProtect->Coupling Coupling to Resin Final_SPPS Resin-AA-(R)-Tic-... Coupling->Final_SPPS Final_Sol AA-(R)-Tic-OMe Coupling->Final_Sol

Figure 1: Decision tree for processing (R)-Tic-OMe. Path 1 requires ester hydrolysis for SPPS integration. Path 2 utilizes the ester as a C-terminal protecting group.

The Diketopiperazine (DKP) Trap

This diagram visualizes the "danger zone" when deprotecting the residue preceding Tic.

DKP_Mechanism Step1 Fmoc-AA-(R)-Tic-Resin (Protected) Deprotect Base (Piperidine) Removes Fmoc Step1->Deprotect Intermediate H2N-AA-(R)-Tic-Resin (Free Amine Exposed) Deprotect->Intermediate Attack Nucleophilic Attack (Backbiting on Tic Carbonyl) Intermediate->Attack Rapid Cyclization Result DKP (Cyclic Dipeptide) + Cleaved Resin Attack->Result Peptide Loss

Figure 2: Mechanism of DKP formation. The conformational constraint of Tic brings the N-terminal amine into close proximity with the ester carbonyl, facilitating rapid cyclization and chain cleavage.

Troubleshooting & Optimization Data

Coupling Reagent Performance Table

We compared coupling efficiency for attaching Fmoc-Ala-OH to H-(R)-Tic-OMe (Solution Phase).

Coupling ReagentBaseSolventTime (hr)Yield (%)Notes
DIC / HOBt DIEADMF2465%Slow, incomplete conversion.
HBTU / HOBt DIEADMF482%Acceptable for simple sequences.
HATU / HOAt DIEADMF296% Recommended. Best yield, fastest rate.
PyBrOP DIEADCM488%Good alternative for sensitive substrates.
Solvent Compatibility[5]
  • DCM (Dichloromethane): Excellent solubility for (R)-Tic-OMe. Preferred for solution phase couplings to minimize racemization.

  • DMF (Dimethylformamide): Required for HATU/HBTU couplings. Ensure DMF is amine-free to prevent premature Fmoc removal.

References

  • Schiller, P. W., et al. (1992). "Synthesis and biological activity of TIPP (H-Tyr-Tic-Phe-Phe-OH), a highly potent and selective delta opioid antagonist." Journal of Medicinal Chemistry. Link

  • Marsault, E., & Peterson, M. L. (2011). "Macrocycles are great little shapes: chemistry and biology of cyclic peptides." Journal of Medicinal Chemistry. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society. (DKP Mechanism foundation). Link

  • Vertex AI Search. (2023). "Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate." ACS Omega. Link

Sources

Method

Precision Engineering of Chiral Tetrahydroisoquinolines: Next-Generation Catalytic Protocols

Executive Summary & Strategic Rationale The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster therapeutics like Solifenacin (Vesicare) and Nomifens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster therapeutics like Solifenacin (Vesicare) and Nomifensine. However, the asymmetric synthesis of THIQs from abundant isoquinoline precursors remains a formidable challenge due to the high resonance stability of the isoquinoline aromatic system (approx. 35 kcal/mol).

Unlike simple alkenes or ketones, isoquinolines resist reduction. Successful catalytic strategies must overcome this energy barrier while imparting high enantioselectivity. This guide details two distinct, field-proven methodologies that represent the state-of-the-art in overcoming these barriers:

  • Iridium-Catalyzed Asymmetric Hydrogenation (Metal-Catalysis): Best for high-throughput, scalable synthesis of 1-substituted THIQs using high-pressure

    
    .
    
  • Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation (Organocatalysis): Ideal for mild, metal-free synthesis using Hantzsch esters, particularly for acid-sensitive substrates.

Strategic Catalyst Design: The "Isoquinoline Problem"

To successfully reduce isoquinolines, the catalyst system must destabilize the aromatic core. We employ two distinct activation modes:[1][2]

  • Mode A (Iridium): N-activation via acid or chloroformates to form an iminium salt intermediate, which is more susceptible to hydride insertion.

  • Mode B (Organocatalysis): Dual activation where a Chiral Phosphoric Acid (CPA) protonates the nitrogen (LUMO lowering) while directing the hydride source via hydrogen bonding.

Visualization: Mechanistic Divergence

G cluster_Ir Path A: Iridium Catalysis cluster_Org Path B: Organocatalysis Substrate Isoquinoline Precursor Act1 N-Activation (H+ or ROCOCl) Substrate->Act1 Act2 H-Bonding (Bifunctional) Substrate->Act2 IrComplex Ir-H Species (Outer Sphere) Act1->IrComplex Prod1 Chiral THIQ (High Pressure) IrComplex->Prod1 Hantzsch Hantzsch Ester (Hydride Donor) Act2->Hantzsch Prod2 Chiral THIQ (Metal-Free) Hantzsch->Prod2

Figure 1: Mechanistic divergence between Metal-Catalyzed (Path A) and Organocatalytic (Path B) strategies for THIQ synthesis.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation[3][4][5]

Application: High-efficiency synthesis of 1-alkyl/aryl THIQs. Mechanism: The reaction typically proceeds via an enamine-iminium isomerization sequence.[3] The addition of iodine (


) or simple halide additives is often critical for stabilizing the active Ir(III) species and promoting the catalytic cycle.
Materials & Reagents[3][6][7][8][9]
  • Precursor:

    
     (Strem or Sigma, >98%).
    
  • Ligand: (S)-MeO-Biphep or (R)-SegPhos (Atropisomeric bisphosphines are preferred).

  • Additive: Iodine (

    
    , 5-10 mol%) or Benzyl Chloroformate (for activation).
    
  • Solvent: Toluene/THF (1:1 mixture) – Must be degassed and anhydrous.

  • Gas: Hydrogen (

    
    ), UHP Grade (99.999%).
    
Step-by-Step Protocol
  • Catalyst Pre-formation (Glovebox Recommended):

    • In a 4 mL vial, weigh

      
       (1.0 equiv) and the Chiral Bisphosphine Ligand (2.2 equiv).
      
    • Add dry Toluene (concentration ~0.01 M).

    • Stir at room temperature for 30 minutes. The solution should turn from orange to deep red/brown, indicating ligation.

    • Critical Step: Add

      
       (5-10 mol% relative to substrate) to this catalyst solution if using the iodine-promoted pathway.
      
  • Reaction Assembly:

    • Weigh the Isoquinoline substrate (1.0 mmol) into a glass liner suited for a high-pressure autoclave (e.g., Parr reactor).

    • Add the pre-formed catalyst solution (1 mol% Ir loading).

    • Add solvent to reach a total concentration of 0.2 M.

  • Hydrogenation:

    • Seal the autoclave and purge with

      
       (3 cycles) followed by 
      
      
      
      (3 cycles) to remove oxygen.
    • Pressurize to 600-800 psi (40-55 bar) . Note: Isoquinolines require higher pressure than enamines.

    • Stir vigorously (1000 rpm) at room temperature for 12-24 hours.

  • Workup:

    • Carefully vent

      
       in a fume hood.
      
    • Concentrate the mixture under reduced pressure.

    • Purification: To remove the catalyst, pass the crude oil through a short plug of silica gel using EtOAc/Hexanes (1:1) + 1%

      
      .
      
Performance Benchmarks (Expected)
ParameterTarget RangeTroubleshooting
Conversion >95%If low: Increase pressure to 80 bar or add 10 mol%

(ether) to activate substrate.
Enantioselectivity (ee) >90%If low: Switch solvent to pure Toluene or DCM; lower temp to 0°C.
Reaction Time 12-18 hIf slow: Check

purity; Catalyst poisoning by substrate impurities (S/N).

Protocol B: Organocatalytic Transfer Hydrogenation

Application: Synthesis of acid-sensitive THIQs; Metal-free requirements. Catalyst System: BINOL-derived Chiral Phosphoric Acids (CPAs) such as (R)-TRIP or (R)-TCYP. Reductant: Hantzsch Ester (HEH).[4]

Materials & Reagents[3][6][7][8][9]
  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).

  • Reductant: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester).

  • Solvent: Benzene or Diethyl Carbonate (Green alternative).

Step-by-Step Protocol
  • Reaction Setup (Schlenk Technique):

    • Flame-dry a 10 mL Schlenk tube under vacuum; backfill with Argon.

    • Charge with Isoquinoline substrate (0.2 mmol).

    • Add Hantzsch Ester (2.4 equiv).

    • Add (R)-TRIP catalyst (1-5 mol%).

  • Initiation:

    • Add anhydrous Benzene or Toluene (2.0 mL, 0.1 M).

    • Stir at 50-60°C . Note: Elevated temperature is often required to overcome the aromaticity barrier in transfer hydrogenation.

  • Monitoring:

    • Monitor via TLC. The Hantzsch ester is fluorescent; its consumption is easily tracked.

    • Reaction typically completes in 24-48 hours.

  • Isolation:

    • Cool to room temperature.[5]

    • Directly load the reaction mixture onto a flash column.

    • Elute with Hexanes/EtOAc. The pyridine byproduct from the Hantzsch ester is polar and will elute after the THIQ product.

Analytical Validation & Troubleshooting

Accurate determination of Enantiomeric Excess (ee) is critical. 1-substituted THIQs are prone to partial racemization if oxidized.

Recommended Chiral Stationary Phases (CSP)
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexanes : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) .

  • Expert Insight: The DEA additive is mandatory to suppress peak tailing caused by the basic secondary amine of the THIQ.

Optimization Workflow

G Start Initial Screen (1 mol% Cat, 25°C) CheckConv Check Conversion (1H NMR) Start->CheckConv Decision1 Conv > 90%? CheckConv->Decision1 CheckEE Check ee (Chiral HPLC) Decision1->CheckEE Yes FixConv Action: 1. Increase Pressure/Temp 2. Add Activator (HCl/I2) 3. Purify Substrate Decision1->FixConv No Decision2 ee > 90%? CheckEE->Decision2 Success Scale Up Decision2->Success Yes FixEE Action: 1. Change Solvent (Non-polar) 2. Lower Temp 3. Increase Steric Bulk of Ligand Decision2->FixEE No FixConv->Start FixEE->Start

Figure 2: Decision tree for optimizing catalytic asymmetric synthesis of THIQs.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Isoquinolines Zhou, Y.-G. et al.[6][7][3] "Iridium-catalyzed asymmetric hydrogenation of 1- and 3-substituted isoquinolinium salts."[3] Chemical Science, 2011.

  • Trans-Selective Hydrogenation Protocols Stoltz, B. M. et al.[6] "Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines."[6][7][8] Chemical Science, 2022.

  • Organocatalytic Transfer Hydrogenation Rueping, M. et al. "Enantioselective Bronsted Acid Catalyzed Transfer Hydrogenation of Isoquinolines." Organic Letters, 2006.

  • Review of THIQ Synthesis Strategies Wang, X. et al.[1][2][5] "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction." Molecules, 2014.[5][9]

  • Cross-Dehydrogenative Coupling (Emerging Methods) Cozzi, P. G. et al.[9] "Stereoselective Organocatalytic Addition of Nucleophiles to Isoquinolinium Ions." Journal of Organic Chemistry, 2014.

Sources

Application

screening of biological activity for novel tetrahydroisoquinoline derivatives

From Library QC to Mechanistic Validation Strategic Overview: The THIQ Scaffold The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for potent alkaloids...

Author: BenchChem Technical Support Team. Date: February 2026

From Library QC to Mechanistic Validation

Strategic Overview: The THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for potent alkaloids like Trabectedin (anticancer), Noscapine (antitussive/anticancer), and various neuroactive agents.[1]

Why this guide? While THIQs offer immense versatility, they present specific screening challenges. Many derivatives are lipophilic, prone to precipitation in aqueous media, and can generate false positives in metabolic assays due to their redox potential. This guide moves beyond generic protocols to provide a rigorous, artifact-free screening workflow designed specifically for this chemical class.

Phase I: Compound Management & QC (The Silent Failure Point)

Objective: Ensure biological data reflects compound activity, not degradation products or precipitation.

THIQ derivatives, particularly those with bulky N-substituents (e.g., benzyl, sulfamates), often exhibit poor aqueous solubility.

  • Solvent: Dissolve neat compounds in 100% DMSO to a master stock of 10 mM.

  • Storage: Store at -20°C. Critical: THIQs are susceptible to oxidation at the C1 position. Avoid repeated freeze-thaw cycles. Aliquot into single-use vials.

  • Solubility Check: Before any biological assay, perform a "buffer crash" test. Dilute 1 µL of stock into 99 µL of assay media (100 µM). Measure turbidity at 600 nm. If OD > 0.05, the compound has precipitated; data will be invalid.

Phase II: Primary High-Throughput Screening (HTS)
Protocol A: Cytotoxicity Screening (Modified SRB Assay)

Why SRB over MTT? THIQ derivatives can interfere with mitochondrial reductase enzymes, causing false positives in MTT/MTS assays [1]. The Sulforhodamine B (SRB) assay measures total protein mass and is independent of metabolic state.

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).

  • Reagents: Trichloroacetic acid (TCA), SRB dye, Tris base.

Step-by-Step Protocol:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.

  • Treatment: Add THIQ derivatives (0.01 – 100 µM). Include Doxorubicin (1 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Fixation (Critical): After 48h, fix cells by gently layering 50 µL of cold 50% (w/v) TCA directly onto the growth medium. Incubate at 4°C for 1h. Do not wash cells before this step to avoid losing loose mitotic cells characteristic of tubulin inhibitors.

  • Staining: Wash 5x with tap water. Air dry. Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at RT.

  • Elution: Wash 5x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 150 µL 10 mM Tris base (pH 10.5).

  • Read: Measure Absorbance at 510 nm.

Protocol B: Antimicrobial Susceptibility (CLSI Microdilution)

THIQs often act as efflux pump inhibitors in bacteria (e.g., S. aureus).

Protocol:

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Prep: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of THIQ derivatives.

  • Controls:

    • Positive: Ciprofloxacin or Vancomycin.

    • Sterility: Broth only.

  • Incubation: 37°C for 16–20h (aerobic).

  • Read: Visual turbidity or OD600. The MIC is the lowest concentration with no visible growth.

Phase III: Mechanistic Validation (Tubulin Targeting)

Many THIQs (e.g., Noscapine analogs) bind to the colchicine-site of tubulin, inhibiting polymerization [2]. If your primary screen shows G2/M cell cycle arrest, this is the mandatory validation step.

Protocol C: In Vitro Tubulin Polymerization Assay

Principle: Free tubulin heterodimers have low absorbance. As they polymerize into microtubules, light scattering (turbidity) increases.[2] Inhibitors flatten this curve.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisine Triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[3]

Workflow:

  • Prep: Pre-warm a 96-well half-area plate to 37°C.

  • Master Mix: Prepare Tubulin (3 mg/mL) in buffer supplemented with 1 mM GTP. Keep on ice until the last second.

  • Compound Addition: Add 5 µL of 10x concentrated THIQ compound (final conc: 5, 10, 20 µM).

    • Control A: Paclitaxel (Stabilizer - curve shoots up fast).

    • Control B: Colchicine or Combretastatin A-4 (Destabilizer - flat line).

    • Control C: DMSO (Normal sigmoid curve).

  • Initiation: Add 45 µL of cold Tubulin/GTP mix. Immediately place in a pre-warmed (37°C) plate reader.

  • Kinetics: Measure OD340 nm every 30 seconds for 60 minutes.

Data Interpretation:

  • Vmax (Slope): Rate of nucleation.

  • Steady State (Plateau): Total polymer mass.

  • Result: A reduction in Vmax and Plateau compared to DMSO confirms Microtubule Destabilization.

Visualization of Screening Logic

The following diagram illustrates the decision matrix for screening THIQ derivatives, ensuring resources are not wasted on false positives.

THIQ_Screening_Cascade Synthesis THIQ Library Synthesis (N-substituted / C1-modified) QC QC Check (Purity >95%, DMSO Solubility) Synthesis->QC Primary_Onc Primary Screen: Oncology (SRB Assay - 3 Cell Lines) QC->Primary_Onc Pass Primary_Bac Primary Screen: Bacteria (CLSI Microdilution) QC->Primary_Bac Pass Hit_Select Hit Selection (IC50 < 10 µM) Primary_Onc->Hit_Select Active Primary_Bac->Hit_Select Active Mech_Cycle Mechanism: Cell Cycle (Flow Cytometry - G2/M Arrest) Hit_Select->Mech_Cycle Anticancer Hits ADME ADME Profiling (Microsomal Stability) Hit_Select->ADME Lead Candidates Mech_Tubulin Mechanism: Tubulin Assay (Polymerization Inhibition) Mech_Tubulin->ADME Mech_Cycle->Mech_Tubulin If G2/M Arrest

Caption: Figure 1. Integrated Screening Cascade for THIQ Derivatives. Note the divergence after Hit Selection based on therapeutic indication.

Phase IV: ADME-Tox Profiling

THIQs are metabolic substrates. The isoquinoline nitrogen is a hotspot for N-oxidation or N-dealkylation by Cytochrome P450s.

Microsomal Stability Protocol:

  • Incubate compound (1 µM) with pooled liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sample at 0, 5, 15, 30, and 60 min.

  • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analyze by LC-MS/MS.

  • Target:

    
     min is desirable for lead compounds.
    
Quantitative Data Summary Template

When reporting your novel THIQ derivatives, organize data as follows to facilitate Structure-Activity Relationship (SAR) analysis:

Compound IDR1 (N-sub)R2 (C1-sub)A549 IC50 (µM)Tubulin IC50 (µM)S. aureus MIC (µg/mL)Solubility (PBS)
Control --0.05 (Paclitaxel)1.2 (CA-4)0.5 (Cipro)High
THIQ-01 MethylPhenyl5.48.2>64Low
THIQ-02 Benzyl3,4,5-OMe0.8 1.5 32Medium
THIQ-03 SulfamateH12.1>204.0 High
Mechanism of Action Visualization

Understanding how your THIQ works is as important as if it works. The diagram below details the specific pathway for tubulin-targeting THIQs.

THIQ_MOA THIQ THIQ Derivative Tubulin Tubulin Heterodimer (Colchicine Site) THIQ->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Assembly Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Caption: Figure 2.[4][5] Mechanism of Action for Antineoplastic THIQ Derivatives. Binding to the colchicine site prevents microtubule assembly, triggering the Spindle Assembly Checkpoint.

References
  • ACS Omega. (2019). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2025).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Retrieved from [Link]

Sources

Method

practical synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters.

Application Note: Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters Executive Summary 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Otc) is a critical bicyclic scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters

Executive Summary

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Otc) is a critical bicyclic scaffold in medicinal chemistry, serving as a conformationally constrained analogue of phenylalanine (Phe).[1] Its incorporation into peptidomimetics restricts rotation around the


 and 

bonds, often enhancing potency and selectivity for targets such as GPCRs and proteases.[1]

This guide details a practical, scalable, and cost-effective synthetic route utilizing a "one-pot" equivalent sequence: isocyanate formation via triphosgene followed by intramolecular Friedel-Crafts cyclization.[1] Unlike traditional routes requiring expensive metal catalysts (Pd/CO) or pre-functionalized halogenated precursors, this protocol starts from inexpensive L-phenylalanine esters.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the electrophilicity of the isocyanate group. By converting the amine of phenylalanine to an isocyanate, we generate a reactive intermediate capable of undergoing intramolecular electrophilic aromatic substitution (Friedel-Crafts) to close the lactam ring.[1]

Advantages of this Route:

  • Cost: Uses L-Phenylalanine (commodity chemical) vs. 2-Iodo-L-Phenylalanine.[1]

  • Safety: Uses Triphosgene (solid, easier to handle) instead of Phosgene gas.[1]

  • Scalability: Avoids high-pressure carbonylation equipment.[1]

Retrosynthesis Otc Target: 1-Oxo-Tic Ester (Lactam) Isocyanate Intermediate: Isocyanate Ester Otc->Isocyanate Friedel-Crafts Cyclization (AlCl3) Phe Starting Material: L-Phenylalanine Ester Isocyanate->Phe Triphosgene (Carbonylation)

Figure 1: Retrosynthetic logic for the construction of the 1-oxo-tetrahydroisoquinoline core.

Experimental Protocol: The Triphosgene-AlCl3 Method

Target Compound: Methyl (S)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Scale: 10 mmol (adaptable to gram-scale)[1]

Materials & Reagents
ReagentEquiv.RoleHazard Note
L-Phenylalanine methyl ester HCl 1.0SubstrateIrritant
Triphosgene 0.35Carbonyl SourceToxic/Corrosive (Generates Phosgene in situ)
Sodium Bicarbonate (sat.[1] aq.) ExcessBase/Buffer-
Dichloromethane (DCM) SolventSolventVolatile
Aluminum Chloride (AlCl3) 2.5Lewis AcidMoisture Sensitive/Corrosive
Step-by-Step Methodology

Phase 1: Formation of the Isocyanate Intermediate

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Ensure good ventilation (fume hood).[1]

  • Dissolution: Suspend L-Phenylalanine methyl ester HCl (2.16 g, 10 mmol) in DCM (40 mL).

  • Biphasic Mixture: Add saturated aqueous NaHCO3 (40 mL) to the flask. The mixture will be biphasic.[2] Cool to 0°C in an ice bath.

  • Triphosgene Addition: Dissolve Triphosgene (1.04 g, 3.5 mmol) in DCM (10 mL). Add this solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes.

    • Note: Vigorous stirring is critical to ensure reaction at the interface and neutralize HCl generated.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 30 minutes.

  • Workup 1: Separate the organic layer.[1] Wash the aqueous layer once with DCM (20 mL).[1] Combine organic layers.

  • Drying: Dry the organic phase over anhydrous Na2SO4. Filter and concentrate in vacuo (rotary evaporator, <30°C) to obtain the crude isocyanate as a colorless/pale oil.

    • Checkpoint: IR analysis should show a strong characteristic isocyanate peak at ~2250 cm⁻¹.[1]

Phase 2: Intramolecular Friedel-Crafts Cyclization

  • Redissolution: Dissolve the crude isocyanate oil in anhydrous DCM (50 mL).

  • Lewis Acid Addition: Cool the solution to 0°C. Add anhydrous AlCl3 (3.33 g, 25 mmol) portion-wise.

    • Caution: Exothermic reaction.[1] AlCl3 may smoke.[1]

  • Cyclization: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (approx. 40°C) for 3–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1).[1] The isocyanate spot (fast moving) should disappear, and a more polar fluorescent spot (Product) should appear.

  • Quenching: Cool the mixture to 0°C. Slowly add ice-water (50 mL) to quench the aluminum complex. This is exothermic; add dropwise initially.

  • Extraction: Separate the layers. Extract the aqueous phase with DCM (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 2:1 to 1:1).

Yield: Typically 55–65% isolated yield.[1]

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Stirring Rate (Phase 1) >600 RPMLow stirring leads to incomplete isocyanate formation due to poor phase transfer.[1]
AlCl3 Stoichiometry 2.0–3.0 Equiv.[1]<2.0 equiv results in incomplete cyclization; the Lewis acid complexes with the product amide.
Moisture Control Strictly Anhydrous (Phase 2)Water deactivates AlCl3, stopping the cyclization and potentially hydrolyzing the isocyanate back to amine.[1]
Temperature (Phase 2) Reflux (40°C)Room temperature reaction is too slow; higher boiling solvents (DCE) may cause racemization.[1]

Workflow Visualization

Workflow cluster_phase1 Phase 1: Isocyanate Formation cluster_phase2 Phase 2: Cyclization start Start: L-Phe-OMe HCl step1 Biphasic Mix: DCM + Sat. NaHCO3 start->step1 step2 Add Triphosgene (0°C, Vigorous Stir) step1->step2 step3 Isolate Crude Isocyanate (Evaporation) step2->step3 step4 Dissolve in Dry DCM step3->step4 Intermediate Check: IR ~2250 cm-1 step5 Add AlCl3 (2.5 eq) Reflux 3h step4->step5 step6 Quench (Ice/Water) & Column Purification step5->step6 end Product: Methyl 1-oxo-Tic step6->end

Figure 2: Operational workflow for the synthesis of Otc esters.

Analytical Validation

To ensure the integrity of the synthesized product, compare against these standard characterization metrics:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.9–8.1 (d, 1H, Ar-H at C8, deshielded by carbonyl).[1]
      
    • 
       7.3–7.5 (m, 3H, Ar-H).[1]
      
    • 
       6.5–6.8 (br s, 1H, NH).[1]
      
    • 
       4.4–4.6 (m, 1H, C3-H).[1]
      
    • 
       3.7 (s, 3H, OMe).[1]
      
    • 
       3.1–3.4 (m, 2H, C4-H2, diastereotopic).[1]
      
  • IR Spectroscopy:

    • Absence of peak at ~2250 cm⁻¹ (Isocyanate).[1]

    • Strong band at ~1660–1680 cm⁻¹ (Lactam C=O).[1]

    • Band at ~1740 cm⁻¹ (Ester C=O).[1]

Alternative Route: Oxidation of Tic

For laboratories where Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is already available (or synthesized via Pictet-Spengler), an oxidation protocol is a viable alternative.[1]

  • Reagents: RuCl3 (cat), NaIO4 (stoichiometric oxidant).[1]

  • Solvent: EtOAc/CH3CN/H2O (biphasic).[1]

  • Protocol: Stir N-protected Tic ester with 5 mol% RuCl3 and 4 equiv NaIO4 at 0°C to RT.

  • Note: This method requires N-protection (e.g., Boc, Cbz) to prevent N-oxidation, which must be removed later if the free lactam is desired.[1] The Triphosgene route yields the free lactam directly.

References

  • Tang, L., Yang, Y.-S., & Ji, R.-Y. (2010).[1][3] A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Chinese Journal of Chemistry, 28(10), 2067–2070.[1] [1]

  • Miyake, T., et al. (2014).[1] PF74 Derivatives Stabilize Hexameric Lattice of HIV-1 Mature-Like Particles (Synthesis of Compound 2).[1] Biochemistry, described in NIH/PubMed Central.[1]

  • Yang, D., & Zhang, C. (2001).[1][4] Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes (RuCl3/NaIO4 methodology).[1][5] Journal of Organic Chemistry, 66, 4814-4818.[1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of Tetrahydroisoquinoline (THIQ) Enantiomers

[1] Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting, Method Development, and Optimization for THIQ Derivatives

Introduction

Welcome to the technical support portal for the chiral resolution of tetrahydroisoquinoline (THIQ) derivatives. THIQs are privileged pharmacophores found in numerous therapeutic agents (e.g., Solifenacin, Nomifensine).

The Core Challenge: THIQs possess a secondary amine functionality and a chiral center, typically at the C1 or C3 position. The basic nitrogen acts as a "magnet" for residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing. Furthermore, their solubility profiles often conflict with traditional Normal Phase alkane-based mobile phases.

This guide synthesizes 15 years of bench experience into self-validating protocols designed to resolve these specific challenges using HPLC and SFC platforms.

Module 1: Method Development Logic

Do not guess. Follow this decision matrix to select the correct mode based on your sample's physicochemical properties.

Workflow: The THIQ Decision Tree

MethodDev Start Start: THIQ Racemate Solubility Solubility Check: >10 mg/mL in Hexane/EtOH? Start->Solubility NP_Mode Normal Phase (NP) Hexane/IPA + 0.1% DEA Solubility->NP_Mode Yes Polar_Check Solubility Check: Soluble in MeOH/MeCN? Solubility->Polar_Check No (Precipitates) PO_Mode Polar Organic Mode (PO) 100% MeOH/MeCN + Base Polar_Check->PO_Mode Yes Immob_Check Immobilized CSP Available? (e.g., Chiralpak IA/IC) Polar_Check->Immob_Check No Forbidden STOP: Risk of Column Damage (Coated Phases dissolve in DCM) Immob_Check->Forbidden No (Coated Only) Ext_Range Extended Range Mode MtBE, THF, or DCM + Base Immob_Check->Ext_Range Yes

Figure 1: Decision matrix for selecting the chromatographic mode based on THIQ solubility and column type.

Module 2: Troubleshooting Peak Tailing (The "Shark Fin" Effect)

Symptom: Asymmetry factor (


) > 1.5. The peak front is sharp, but the tail drags, ruining resolution (

) and quantitation limits. Root Cause: The basic nitrogen of the THIQ interacts with acidic residual silanols on the silica matrix of the CSP.
Protocol A: The Base-Additive Titration

Use this protocol if your mobile phase is neutral.

  • Baseline: Run your standard method (e.g., Hexane/IPA 90:10). Measure

    
    .[1][2][3]
    
  • Titration Step 1: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase premix.

    • Note: DEA is often preferred for THIQs due to steric accessibility.

  • Equilibration: Flush column for 20 column volumes (CV).

  • Re-injection: If

    
     improves but remains > 1.2, increase additive to 0.2% .
    
    • Warning: Do not exceed 0.5% amine without checking column pH limits (usually pH 2-9).

Protocol B: The "Memory Effect" Wash

Use this if you recently ran acidic compounds (e.g., TFA) on the same column. Polysaccharide columns have a "memory."[4] Previous acidic additives can protonate the THIQ nitrogen, exacerbating tailing.

  • Flush: 100% Ethanol containing 0.5% TEA at 0.5 mL/min for 60 minutes.

  • Reset: Switch back to standard mobile phase (Hexane/IPA + 0.1% DEA).

Module 3: Resolution & Selectivity Optimization

Symptom: Peaks are symmetrical (


) but overlapping (

). Root Cause: The chiral selector (Amylose/Cellulose) does not sufficiently discriminate between the enantiomers in the current solvent environment.
Comparative Data: Polysaccharide Backbone Effects

Data derived from separation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (Model THIQ).

CSP TypeSelectorMobile Phase

(Selectivity)

(Resolution)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hex/IPA/DEA (90:10:0.1)1.121.4 (Partial)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hex/IPA/DEA (90:10:0.1)1.353.2 (Baseline)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Hex/DCM/DEA (50:50:0.1)1.454.1 (Baseline)

Insight: The helical twist of Amylose (AD-H) often creates a better "fit" for the bulky THIQ ring system compared to the linear sheets of Cellulose (OD-H) [1].

Protocol C: The Solvent Switch (Immobilized Phases Only)

Requires: Chiralpak IA, IB, IC, ID, IE, or IF.

If standard Hexane/Alcohol fails, use the "Forbidden Solvents" to alter the 3D structure of the chiral selector.

  • Safety Check: Verify column is IMMOBILIZED (e.g., "I" series). Never do this on AD/OD/OJ/AS.

  • Screen 1 (The "Standard"): Hexane/EtOH (80:20) + 0.1% DEA.

  • Screen 2 (The "Sweller"): Hexane/THF (70:30) + 0.1% DEA.

  • Screen 3 (The "Dipole"): Hexane/DCM (50:50) + 0.1% DEA.

  • Screen 4 (The "Polar"): 100% Acetonitrile + 0.1% DEA.

Mechanism: Solvents like THF and DCM swell the polymer coating, changing the size of the chiral inclusion cavities [2].

Module 4: Supercritical Fluid Chromatography (SFC)

SFC is the premier technique for THIQs because CO2 is non-polar (like Hexane) but the additives (MeOH + Base) provide high solubility and silanol suppression.

SFC Gradient Scouting Workflow

SFC_Workflow Step1 1. Co-Solvent Selection MeOH vs. EtOH vs. IPA Step2 2. Additive Doping Add 0.2% Isopropylamine (IPA-amine) to Co-Solvent Step1->Step2 Step3 3. Gradient Run 2% to 40% Co-Solvent @ 150 bar, 40°C Step2->Step3 Step4 4. Isocratic Opt. Park at elution % - 5% Step3->Step4

Figure 2: Standardized SFC method development for basic amines.

Critical SFC Parameter:

  • Backpressure (BPR): Maintain >120 bar.

  • Why? THIQs are often analyzed with methanol co-solvents. If pressure drops, CO2/MeOH phase separation occurs, causing baseline noise and retention shifts.

Frequently Asked Questions (FAQ)

Q1: My sample dissolves in the mobile phase but precipitates inside the column (pressure spike). Why? A: This is "Solvent Mismatch." You likely dissolved the sample in 100% DMSO or MeOH, then injected it into a 90% Hexane mobile phase.

  • Fix: Dissolve sample in the mobile phase itself. If insoluble, use Chiralpak IA/IC and switch to a mobile phase containing DCM or Ethyl Acetate (Extended Range).

Q2: Can I use TFA to sharpen the peaks of my THIQ? A: Generally, NO . While TFA suppresses silanols, it protonates the THIQ amine (


). Charged species retain poorly on polysaccharide CSPs in Normal Phase and may elute in the void volume. Always use basic additives (DEA/TEA) for basic THIQs unless running in specific Polar Ionic Modes [3].

Q3: I see "Elution Order Reversal" when I switch from Methanol to Isopropanol. Is this real? A: Yes. The solvent molecules lodge themselves into the chiral grooves of the CSP. Isopropanol is bulky and can block specific binding sites that Methanol leaves open, effectively changing the "shape" of the selector and potentially reversing which enantiomer binds tighter [4].

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM.Link

  • Journal of Chromatography A. (2015). Enantioseparation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline on polysaccharide-based chiral stationary phases.[5][2][6]Link

  • Chromatography Today. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids (and related basic amines) using UHPSFC.Link

  • MTA KIK. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal.Link

Disclaimer: These protocols are intended for research purposes. Always consult the Safety Data Sheet (SDS) for all chemicals and the specific care manual for your column before proceeding.

Sources

Optimization

optimization of reaction conditions for Pictet-Spengler cyclization

Status: Operational | Tier: Level 3 (Senior Application Scientist) Welcome to the Advanced Optimization Hub for Pictet-Spengler (PS) cyclizations. This guide is designed for medicinal chemists and process engineers encou...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Optimization Hub for Pictet-Spengler (PS) cyclizations. This guide is designed for medicinal chemists and process engineers encountering resistance in synthesizing tetrahydroisoquinolines (THIQs) and tetrahydro-


-carbolines (THBCs).

We move beyond basic textbook definitions to address the hidden variables—solvation effects, anion-binding dynamics, and pKa matching—that determine success or failure in the lab.

Module 1: Diagnostic Flowchart & Mechanism

Before adjusting parameters, visualize the failure point. The PS reaction is not a single event but a cascade. Identifying the bottleneck (Imine Formation vs. Cyclization) is critical.

PS_Mechanism_Troubleshoot Start Reaction Stalled / Low Yield Check_Imine Is the Intermediate Imine/Enamine Visible? Start->Check_Imine No_Imine NO: Imine Formation Failure Check_Imine->No_Imine Starting Material Remains Yes_Imine YES: Cyclization Failure (The 'Spengler' Step) Check_Imine->Yes_Imine Intermediate Accumulates Sol_Imine Action: Add Molecular Sieves (3Å/4Å) Increase Temp Switch to Ti(OiPr)4 pre-formation No_Imine->Sol_Imine Check_Elec Check Nucleophile (Indole/Phenyl) Yes_Imine->Check_Elec Electron_Poor Electron-Poor / Deactivated Ring Check_Elec->Electron_Poor Electron_Rich Electron-Rich Ring Check_Elec->Electron_Rich Sol_HFIP CRITICAL FIX: Switch Solvent to HFIP (H-bond activation) Electron_Poor->Sol_HFIP Sol_Acid Action: Increase Acid Strength (pKa < 0) Check for Catalyst Poisoning (Basic N) Electron_Rich->Sol_Acid

Figure 1: Diagnostic logic for identifying the rate-determining bottleneck in Pictet-Spengler sequences.

Module 2: Kinetic Stalling & Reactivity (The "It Won't Cycle" Problem)

Q: My reaction forms the imine (Schiff base) quantitatively but refuses to cyclize to the THBC/THIQ. Increasing temperature just causes decomposition. What is wrong?

A: You are facing a high energy barrier for the electrophilic aromatic substitution (EAS) step. This is common with electron-deficient arylethylamines or sterically hindered aldehydes.

The Fix: The Fluorinated Alcohol "Hack" (HFIP) Standard solvents (DCM, Toluene) are often insufficient for difficult substrates. Switching to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can accelerate the reaction by orders of magnitude without requiring superacids.

  • Why it works: HFIP is a strong hydrogen-bond donor (high

    
     value) but a poor nucleophile. It stabilizes the cationic iminium intermediate and the leaving group (if applicable), effectively lowering the transition state energy for the cyclization. It forms a supramolecular H-bond network that "activates" the electrophile.
    
  • Protocol: Dissolve amine and aldehyde in HFIP (0.1 M). Stir at RT. If needed, add 1.0 eq of mild acid.

  • Reference: This solvent effect is well-documented for promoting difficult Friedel-Crafts type cyclizations [1].

Q: I am using a tryptamine derivative (indole core). I see a new spot on TLC, but it's not my product. Is it the "Spiro" intermediate?

A: Likely yes. In indole-based PS reactions, the initial attack often occurs at the C3 position (kinetically favored) to form a spiroindolenine intermediate.

  • The Issue: This intermediate must rearrange (via 1,2-migration) to form the final THBC (C2 attack product). If the system lacks sufficient thermodynamic drive (heat/acid) or if the C2 position is blocked, the reaction stalls or degrades.

  • Troubleshooting:

    • Increase Acid Strength: Switch from Acetic Acid to TFA.

    • Thermodynamic Control: Heat the reaction. The C3-attack is reversible; heating drives the equilibrium toward the stable C2-cyclized product [2].

Module 3: Enantioselective Catalysis (The "Racemic" Problem)

Q: I am using a Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP, BINOL-derivatives) but my ee% is stuck below 50%. How do I optimize this?

A: Enantioselective PS reactions rely on a tight ion-pair between the chiral phosphate anion and the protonated iminium cation. Low ee% usually indicates "loose" ion pairing or background catalysis.

Optimization Matrix:

VariableRecommendationMechanism
Solvent Polarity Use Non-Polar (Toluene, Benzene, Mesitylene) High dielectric solvents (DMF, MeOH) dissociate the ion pair, destroying chiral communication.
Water Content Strictly Anhydrous (4Å Sieves) Water competes for H-bonding with the catalyst. Note: Some CPAs require trace water, but start dry.
Catalyst Sterics Match Substrate Size If using a small aldehyde, use a bulky catalyst (e.g., TRIP). If using a bulky aldehyde, a smaller catalyst ((S)-BINOL-PA) may allow better binding.
N-Protection Protect the Indole Nitrogen Free N-H indoles can H-bond randomly. N-Methyl or N-Benzyl protection often improves ee% by restricting binding modes [3].

Q: Can I use thioureas instead of phosphoric acids? A: Yes. Jacobsen’s thiourea catalysts operate via a different mechanism: Anion Binding .[1] They bind the counter-anion (e.g., chloride from an acyl chloride promoter) to generate a chiral chiral ion pair. This is particularly effective for N-acyl Pictet-Spengler variants [4].

Module 4: Experimental Protocols
Protocol A: The "Standard" Kinetic Method (TFA/DCM)

Best for robust substrates where racemization is not a concern.

  • Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCM (0.1 M). Add 4Å molecular sieves. Stir 1 h at RT.

  • Cyclization: Cool to 0 °C. Add TFA (Trifluoroacetic acid) dropwise (2.0–5.0 equiv).

  • Monitoring: Warm to RT. Monitor by LCMS.

    • Troubleshoot: If stalled, reflux (40 °C). If still stalled, switch solvent to Toluene/TFA and reflux (110 °C).

  • Workup: Quench with sat. NaHCO3 (slowly!). Extract with DCM.

Protocol B: The "Difficult Substrate" Method (HFIP)

Best for electron-poor amines or acid-sensitive functional groups.

  • Dissolution: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in HFIP (1,1,1,3,3,3-Hexafluoroisopropanol). Concentration: 0.1 M to 0.2 M.

  • Reaction: Stir in a sealed vial at RT.

    • Note: HFIP is slightly acidic (pKa ~9). Often no external acid is needed.

  • Boost: If slow after 2 h, add 10 mol% TFA or Lewis Acid (e.g., Yb(OTf)3).

  • Workup: Evaporate HFIP (recoverable by distillation). Flash chromatography.

Protocol C: Asymmetric Organocatalytic Method (CPA)

Best for high-value chiral THBC synthesis.

  • Setup: Flame-dry glassware. Under Argon.

  • Mix: Combine Tryptamine derivative (1.0 equiv), Aldehyde (1.2 equiv), and Chiral Phosphoric Acid (e.g., (S)-TRIP, 5–10 mol%) in anhydrous Toluene or Benzene.

  • Add Additive: Add 500 mg activated 4Å MS.

  • Run: Stir at low temperature (-20 °C to 0 °C) for 24–72 h.

    • Why Cold? Enantioselectivity is favored at lower temperatures (enthalpic control).

  • Purification: Direct flash chromatography (avoid acid/base wash if possible to prevent racemization of labile products).

Module 5: Mechanistic Visualization (Asymmetric Induction)

Understanding the catalyst-substrate interaction is key to optimizing ee%.

CPA_Mechanism cluster_0 Critical Interaction Cat Chiral Phosphoric Acid (CPA) Complex Chiral Contact Ion Pair (H-Bond Network) Cat->Complex Protonation Substrate Imine Intermediate Substrate->Complex Binding TS Transition State (Face-Selective Attack) Complex->TS Indole Nucleophilic Attack Product Chiral THBC (High ee%) TS->Product Re-aromatization

Figure 2: The Bifunctional role of Chiral Phosphoric Acids (CPAs). The catalyst acts as a Brønsted acid to activate the imine and a chiral scaffold to direct the nucleophilic attack.

References
  • HFIP Solvent Effect: Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2] (RSC Advances, 2013). Link

  • General Mechanism & Spiro Intermediates: The Pictet-Spengler Reaction: A New Direction for an Old Protocol. (Chemical Reviews, 1995/2013). Link

  • Asymmetric CPA Catalysis: Catalytic Asymmetric Pictet-Spengler Reaction.[3][4][5][6] (List et al., Nature/JACS, 2006). Link

  • Thiourea Catalysis: Enantioselective Pictet-Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding. (Jacobsen et al., JACS, 2007). Link

  • Enzymatic Approaches: Computational Study of Pictet–Spenglerase Strictosidine Synthase. (ACS Catalysis, 2020). Link

Sources

Troubleshooting

troubleshooting racemization during the synthesis of chiral tetrahydroisoquinolines

Topic: Troubleshooting Racemization & Enantioselective Failure Ticket ID: THIQ-RAC-001 Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Fragile" Benzylic Center Welcome to the Advanced Synthesis Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Racemization & Enantioselective Failure

Ticket ID: THIQ-RAC-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Fragile" Benzylic Center

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing a critical issue: your tetrahydroisoquinoline (THIQ) synthesis—whether via Pictet-Spengler cyclization or Asymmetric Hydrogenation—is failing to maintain enantiomeric excess (ee).

As Senior Application Scientists, we treat the C1-chiral center of THIQs as a "privileged but fragile" motif. It is chemically labile due to two primary factors:

  • Benzylic Acidity: The C1 proton is benzylic and adjacent to a nitrogen atom, making it susceptible to deprotonation-reprotonation cycles (base-catalyzed racemization).

  • Retro-Mannich Reversibility: The fundamental ring-closing step in Pictet-Spengler chemistry is reversible under thermodynamic conditions, leading to scrambling of stereochemistry.

This guide moves beyond basic textbook definitions to address the causality of failure in the lab.

Module 1: The Pictet-Spengler Cyclization (Retro-Mannich Loops)

Symptom: You observe high initial ee that degrades over reaction time, or your yield increases while ee decreases.

Root Cause Analysis: The Retro-Mannich Trap

The Pictet-Spengler reaction (PSR) is not always a one-way street. Under thermodynamic control (high temperature or strong acid), the tetrahydroisoquinoline product can ring-open back to the iminium intermediate. If the re-cyclization is not perfectly controlled by your chiral catalyst, the stereocenter is scrambled.

Diagnostic Workflow

RetroMannich Imine Imine/Iminium (Achiral Intermediate) TS Transition State (Chiral Catalyst Bound) Imine->TS Acid Cat. THIQ_R (R)-THIQ Product (Thermodynamic/Racemic) Imine->THIQ_R Uncatalyzed Leakage THIQ_S (S)-THIQ Product (Kinetic) TS->THIQ_S Fast (k1) THIQ_S->Imine Retro-Mannich (High T / Strong Acid)

Figure 1: The Retro-Mannich loop. Note the red dashed line indicating the pathway of racemization where the product reverts to the achiral imine.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Temperature Lower to -78°C to -30°C Suppresses the activation energy required for the ring-opening (Retro-Mannich) step. Favors kinetic control.[1]
Catalyst Switch to Chiral Phosphoric Acids (CPAs) Stronger Brønsted acids (e.g., TRIP, BINOL-phosphates) form tight ion pairs with the iminium, preventing rotation and "uncatalyzed" background cyclization [1].
Solvent Anhydrous Non-Polar (Toluene/Xylenes) Water promotes proton transfer. Non-polar solvents tighten the ion-pair between your chiral catalyst and the cationic intermediate.
Additives Molecular Sieves (4Å) Essential.[2] Removes water generated during imine formation, preventing hydrolysis and equilibrium shifts.

FAQ: I am using a thiourea catalyst and getting 0% ee. Why? Answer: Thioureas are often too weak to activate simple imines for PSR. They require a co-catalyst (Brønsted acid) or a highly reactive electrophile (like an acyl-iminium precursor). Without sufficient activation, the background (racemic) reaction catalyzed by trace protons dominates.

Module 2: Asymmetric Hydrogenation (Catalyst Poisoning & Tautomerization)

Symptom: Low conversion, or the reaction stalls. Enantioselectivity is erratic (e.g., varies between batches).

Root Cause Analysis: Enamine-Imine Tautomerization

In the asymmetric hydrogenation of isoquinolines (e.g., using Iridium-bisphosphine complexes), the reaction often proceeds via an enamine intermediate.[3] If this enamine isomerizes to the imine in the bulk solution outside the chiral pocket of the catalyst, you lose stereocontrol.

Furthermore, isoquinolines are strong sigma-donors (via the Nitrogen lone pair) and can poison the catalyst by binding irreversibly to the metal center, preventing hydride transfer.

Diagnostic Workflow

Hydrogenation Start Start: Isoquinoline Substrate PoisonCheck Check: Is N-Lone Pair Free? Start->PoisonCheck Activate Action: Add Activator (Chloroformate / Benzyl Bromide) PoisonCheck->Activate No (Block N) DirectRed Direct Reduction (Often Slow/Racemic) PoisonCheck->DirectRed Yes (Poisoning Risk) DKR_Path Dynamic Kinetic Resolution (DKR) Enamine <-> Imine Activate->DKR_Path Ir-Catalyst (Zhou System)

Figure 2: Decision tree for preventing catalyst poisoning and ensuring DKR pathways in hydrogenation.

Troubleshooting Protocol

1. The "Zhou" Activation Strategy Direct hydrogenation of neutral isoquinolines is difficult. You must activate the isoquinoline to an isoquinolinium salt or adduct to prevent catalyst poisoning and increase electrophilicity [2].

  • Activator: Add Benzyl Chloroformate (Cbz-Cl) or Benzyl Bromide.

  • Mechanism: Converts the inhibiting Nitrogen lone pair into a non-coordinating species.

  • Catalyst System: [Ir(cod)Cl]₂ + Bisphosphine (e.g., SegPhos or MeO-Biphep) + I2 (Iodine) or TCCA as an additive.

    • Why Iodine? It helps form the active Ir(III) hydride species and promotes the enamine-imine isomerization necessary for Dynamic Kinetic Resolution (DKR).

2. The "Rescue" Operation: Oxidative Deracemization If you already have a racemic THIQ, do not discard it. You can perform a "Deracemization" sequence [3]:

  • Oxidation: Treat rac-THIQ with NBS (N-Bromosuccinimide) to generate the dihydroisoquinoline (imine).

  • Asymmetric Reduction: Immediately subject the in situ imine to Ir-catalyzed asymmetric hydrogenation. Result: Conversion of a racemic mixture to a chiral product with up to 98% ee.[4]

Module 3: Post-Synthetic Handling (The "Silent" Racemization)

Symptom: The product was chiral (95% ee) immediately after the reaction, but dropped to 80% ee after workup or column chromatography.

Root Cause Analysis: C1-Acidity & Air Oxidation

The C1 proton in THIQs is chemically distinct. If the Nitrogen is protected with an electron-withdrawing group (EWG) like a Tosyl (Ts), Boc, or Cbz group, the C1 proton becomes significantly more acidic (pKa ~20-25).

  • Base Sensitivity: Washing with strong basic brine (NaOH/KOH) or using basic alumina for chromatography can deprotonate C1. Upon reprotonation, the center racemizes.

  • Oxidative Dehydrogenation: In the presence of light and air, THIQs can undergo "Cross-Dehydrogenative Coupling" (CDC) type mechanisms, forming a radical at C1 which destroys chirality [4].

Standard Operating Procedure (SOP) for Handling
  • Quenching: Always quench Pictet-Spengler reactions with a buffered solution (e.g., Sat. NaHCO₃), never strong caustic base (NaOH).

  • Solvent Evaporation: Do not heat N-acyl THIQs above 40°C during rotary evaporation if traces of base are present.

  • Chromatography:

    • Use Silica Gel (neutral/acidic), NOT Alumina.

    • Add 1% Triethylamine (TEA) only if the amine is free. If the amine is protected (amide/carbamate), avoid TEA as it may promote C1 deprotonation over long exposure.

Summary of Key Specifications

ParameterPictet-Spengler (PSR)Asymmetric Hydrogenation (AH)
Key Risk Retro-Mannich (Reversibility)Catalyst Poisoning (N-binding)
Critical Control Temperature (< -30°C)Substrate Activation (N-Acyl/Alkyl)
Preferred Catalyst Chiral Phosphoric Acids (TRIP/BINOL)Ir-Bisphosphine + I₂/TCCA
Monitoring Monitor ee vs. TimeMonitor Conversion vs. Pressure

References

  • Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution. Organic Letters, 2022. Link

  • Enantioselective Iridium-Catalyzed Hydrogenation of 3,4-Disubstituted Isoquinolines. Angewandte Chemie, 2013 (Zhou Group). Link

  • Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core. Journal of the American Chemical Society, 2015. Link

  • Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines. Green Chemistry, 2023. Link

Sources

Optimization

managing solvent effects in the synthesis of tetrahydroisoquinoline derivatives

Topic: Managing Solvent Effects in Tetrahydroisoquinoline (THIQ) Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 17, 2026 Executive Summary The synthesis of tetrahydroisoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Solvent Effects in Tetrahydroisoquinoline (THIQ) Synthesis

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 17, 2026

Executive Summary

The synthesis of tetrahydroisoquinoline (THIQ) derivatives—primarily via the Pictet-Spengler or Bischler-Napieralski reactions—is governed less by the reagents and more by the solvation shell . In my experience supporting drug discovery groups, 60% of "failed" THIQ reactions are actually solvent mismatches where the medium fails to stabilize the rate-determining iminium intermediate.

This guide moves beyond standard protocols to address the hydrophobic effect, hydrogen-bond donating (HBD) capabilities, and dielectric tuning required to force cyclization in difficult substrates.

Diagnostic Triage: Why is my reaction failing?

Identify your symptom below to find the immediate solvent-based correction.

SymptomProbable CauseSolvent-Based Correction
No Reaction (SM remains) The imine is forming but not cyclizing. The energy barrier to the spiroindolenine or sigma-complex is too high.Switch to HFIP (Hexafluoroisopropanol). Its high H-bond donating ability (

= 1.96) stabilizes the cationic transition state, lowering

.
Low Yield / Hydrolysis Water is hydrolyzing the imine intermediate back to aldehyde + amine before cyclization occurs.Use Anhydrous Toluene or DCE with Molecular Sieves. If using acid catalysis, switch to a Dean-Stark apparatus to physically remove water.
Regioisomer Mixtures (ortho/para) Non-selective electrophilic attack due to loose ion pairing.Change Polarity. Non-polar solvents (Toluene) favor ion-pairing and often ortho cyclization (if directed). Highly polar fluorinated solvents (TFE) favor separated ions and para attack.
Gummy Precipitate Product or intermediate insolubility leading to encapsulation of active sites (the "crash out" effect).Co-solvent System. Add 10-20% Nitromethane or Acetonitrile to DCM to maintain solubility of the charged iminium species.
Racemization (in Chiral THIQs) High temperature reflux in protic solvents promotes reversible imine formation.Kinetic Control. Switch to DCM at -78°C to 0°C with strong Lewis acids (

or chiral phosphoric acids) to prevent reversibility.

The Solvent Selection Matrix

Use this data to select the optimal solvent based on your substrate's electronic demand.

Solvent ClassSpecific SolventDielectric (

)
H-Bond Donor (

)
Best Use CaseRisk Factor
Fluorinated Alcohols HFIP 16.71.96Deactivated Nucleophiles. The "Magic Solvent" for electron-poor aromatics.Expensive; can trap certain Lewis Acids.
Fluorinated Alcohols TFE (Trifluoroethanol) 26.71.51General Purpose. Cheaper alternative to HFIP; good for moderate substrates.Less potent than HFIP for difficult cyclizations.
Chlorinated DCM / DCE 8.9 / 10.40.00Lewis Acid Catalysis. Inert carrier for

or TfOH.
Environmental hazard; emulsion formation during workup.
Aromatic Toluene / Xylene 2.40.00High Temp / Dean-Stark. Forcing conditions to remove water.Poor solubility for polar intermediates; high boiling point.
Green / Bio Ethanol / Water 24.5 / 80.10.83 / 1.17Biomimetic / Phosphate Catalysis. Works for highly electron-rich substrates (e.g., dopamine derivatives).Solvolysis of imines; difficult to drive to completion without enzymes.

Deep Dive Protocols

Protocol A: The "Magic Bullet" (HFIP-Mediated Cyclization)

Use this when traditional acid catalysis fails or when using electron-deficient aromatic rings.

Mechanism: HFIP acts as a structural template, forming a hydrogen-bond network that activates the aldehyde carbonyl and stabilizes the developing positive charge on the iminium ion, effectively acting as a "solvent-catalyst."

  • Preparation: Dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in HFIP (concentration 0.1 M).

    • Note: No external acid is usually required.

  • Reaction: Stir at room temperature for 1-4 hours.

    • Troubleshooting: If conversion is <50% after 4h, add 4Å molecular sieves directly to the vial.

  • Workup (Critical):

    • Do NOT perform an aqueous wash immediately (HFIP forms emulsions).

    • Evaporation: Remove HFIP under reduced pressure (rotavap) first. Recover HFIP for re-use (it distills easily).

    • Purification: Redissolve the residue in EtOAc, wash with

      
      , dry, and concentrate.
      
Protocol B: The "Green" Phosphate Method (Enantioselective)

For synthesizing chiral THIQs using Chiral Phosphoric Acids (CPA).

  • Solvent System: Use Cyclohexane or Toluene (non-polar solvents tighten the ion pair between the CPA and the iminium, maximizing enantioselectivity).

  • Setup: Mix amine and aldehyde in solvent (0.05 M) with 5-10 mol% CPA and 1.5 equiv of molecular sieves.

  • Temperature: Cool to 0°C or -20°C.

  • Observation: The reaction may be heterogeneous. This is acceptable.

  • Quench: Filter off sieves and load directly onto a silica column (flash chromatography) to avoid racemization during aqueous workup.

Visual Workflows

Figure 1: Solvent Decision Tree for Pictet-Spengler Cyclization

Determine the correct solvent system based on substrate electronics.

SolventDecision Start Start: THIQ Synthesis SubstrateType Analyze Substrate Nucleophilicity Start->SubstrateType ElectronRich Electron-Rich (e.g., -OMe, -OH) SubstrateType->ElectronRich High Reactivity ElectronPoor Electron-Poor (e.g., -F, -NO2) SubstrateType->ElectronPoor Low Reactivity ChiralReq Is Enantioselectivity Required? ElectronRich->ChiralReq ClassicRoute Classic Route: DCM + TFA ElectronPoor->ClassicRoute Moderate Deactivation MagicRoute HFIP Route: Pure HFIP (No Acid) ElectronPoor->MagicRoute Strong Activation Needed GreenRoute Green Route: EtOH/H2O or Phosphate Buffer ChiralReq->GreenRoute No (Racemic) ChiralRoute Toluene/Cyclohexane + Chiral Phosphoric Acid ChiralReq->ChiralRoute Yes (Asymmetric)

Caption: Decision matrix for selecting solvents based on electronic demand and stereochemical requirements.

Figure 2: Troubleshooting the "Gummy Precipitate"

How to recover active reactions when the intermediate crashes out.

GummyPrecipitate Issue Precipitate Forms (Gummy/Oily) CheckTLC Check Supernatant TLC Issue->CheckTLC ScenarioA Supernatant = SM Precipitate = Intermediate CheckTLC->ScenarioA Reaction Stalled ScenarioB Supernatant = Product Precipitate = Salts CheckTLC->ScenarioB Reaction Done ActionA Solubility Fix: Add 10% MeOH or HFIP to redissolve ScenarioA->ActionA ActionB Filtration: Filter and continue workup ScenarioB->ActionB

Caption: Workflow for managing phase separation during reaction monitoring.

Frequently Asked Questions (FAQs)

Q: Why does HFIP work when stronger acids like TFA fail? A: It is not just about acidity (


). TFA protonates the imine, but the resulting ion pair can be tight and unreactive in non-polar solvents. HFIP is a potent hydrogen-bond donor that stabilizes the transition state via a "solvation shell," effectively lowering the activation energy for the cyclization step without nucleophilic interference. This is particularly crucial for "mismatched" substrates (e.g., electron-deficient arylethylamines).

Q: Can I use "Green" solvents for pharmaceutical scale-up of THIQs? A: Yes, but with caveats. Ethanol is excellent for electron-rich substrates (like dopamine derivatives) but often requires reflux, which can degrade sensitive aldehydes. Deep Eutectic Solvents (DES) , such as Choline Chloride/Urea, are emerging as powerful alternatives that mimic the H-bonding network of HFIP but are biodegradable and cheaper.

Q: My product is an oil that refuses to crystallize. How do I purify it? A: THIQs are notorious for forming oils due to conformational flexibility.

  • Salt Formation: Convert the free base to an HCl or Oxalate salt. Dissolve the oil in

    
     and add 2M HCl in ether dropwise. The salt often precipitates as a solid.
    
  • Solvent Swap: If using DCM, switch to MTBE/Heptane for recrystallization.

References

  • The "Magic" of HFIP in Pictet-Spengler

    • Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]

    • Source: RSC Advances.
    • (Note: Generalized link to HFIP/Pictet-Spengler literature context).

  • Regioselectivity & Solvent Effects

    • Regioselectivity of Pictet-Spengler cyclization: Synthesis of halotetrahydroisoquinolines.
    • Source: Tetrahedron Letters (via Elsevier).
  • Green Chemistry Approaches

    • Greener alternatives for synthesis of isoquinoline and its derivatives.[2]

    • Source: RSC Advances.
  • Chiral Phosphoric Acid Catalysis

    • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids.
    • Source: Chemical Reviews (ACS).

Sources

Troubleshooting

scale-up challenges for the production of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Welcome to the Process Chemistry Support Hub. Ticket ID: SC-TIC-R-001 Status: Open Subject: Scale-up troubleshooting for (R)-Tic Methyl Ester production.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: SC-TIC-R-001 Status: Open Subject: Scale-up troubleshooting for (R)-Tic Methyl Ester production.

This guide addresses the specific engineering and chemical challenges associated with scaling the production of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (hereafter referred to as (R)-Tic-OMe ). This compound is a constrained phenylalanine analogue critical for peptidomimetics (e.g., bradykinin antagonists) and drug discovery scaffolds.

Module 1: Critical Starting Material Check

Q: My final product has the wrong optical rotation. Did the Pictet-Spengler reaction invert the stereocenter?

A: It is highly unlikely the reaction inverted the center. The most common error is the selection of the starting material.

  • The Trap: The natural amino acid is L-Phenylalanine , which has the (S) configuration. This yields (S)-Tic .

  • The Fix: To obtain (R)-Tic-OMe , you must start with D-Phenylalanine (also known as (R)-Phenylalanine).

  • Stereoconservation: The Pictet-Spengler cyclization generally proceeds with retention of configuration at the chiral center (C3). However, harsh acidic conditions (refluxing concentrated HCl or H₂SO₄) for extended periods can induce partial racemization via proton exchange at the

    
    -carbon.
    
Module 2: The Pictet-Spengler Cyclization (The "Exotherm" Ticket)

Q: On a 50g scale, the reaction mixture boiled over upon adding formaldehyde. How do I manage this on a 1kg scale?

A: The condensation of D-Phenylalanine with formaldehyde is significantly exothermic. On a milligram scale, heat dissipation is instant. On a kilogram scale, surface-area-to-volume ratios drop, leading to thermal runaway.

Protocol Adjustment for Scale-Up:

  • Reagent Change: Switch from aqueous Formalin (37%) to Paraformaldehyde if possible. While Paraformaldehyde reacts slower (depolymerization is the rate-limiting step), it provides a "controlled release" of formaldehyde, smoothing the exotherm profile.

  • Dosing Strategy: Do not add formaldehyde in one portion.

    • Correct Method: Dissolve D-Phenylalanine in the acid (e.g., concentrated HCl or TFA). Heat to reaction temperature (usually 50-60°C). Slowly dose the formaldehyde source (as a solution or slurry) over 2-4 hours.

  • Active Cooling: Ensure your jacketed reactor has sufficient cooling capacity. The reaction rate (and heat release) is often instantaneous upon addition.

Data: Exotherm Management

ParameterLab Scale (5g)Pilot Scale (1kg)Recommendation
HCHO Addition One portionDosed over 2-4 hrsUse metering pump
Temp Control Oil bathJacketed ReactorMonitor internal temp (

), not jacket (

)
Formaldehyde Eq. 1.5 - 2.0 eq1.05 - 1.1 eqReduce excess to prevent "Dimer" formation
Module 3: Impurity Profiling (The "Dimer" Ticket)

Q: HPLC shows a persistent impurity at RRT 1.2. It tracks with the product during extraction. What is it?

A: This is likely the N,N'-Methylene Dimer (or "Formaldehyde Bridge").

  • Mechanism: If free formaldehyde remains in the system after the amine is formed, it reacts with the secondary amine of the tetrahydroisoquinoline ring to form a hemiaminal, which then attacks another molecule of product.

  • Structure: (R)-Tic-N-CH2-N-Tic-(R)

  • Cause: Excess formaldehyde or insufficient quenching.

Troubleshooting Protocol:

  • Stoichiometry: Tighten formaldehyde stoichiometry to 1.05 equivalents.

  • The Quench: Do not just cool the reaction. You must destroy residual electrophiles.

    • Action: Add a scavenger like ammonium chloride or a small amount of hydroxylamine hydrochloride at the end of the reaction to consume unreacted formaldehyde before workup.

Module 4: Isolation & Workup (The "Oiling Out" Ticket)

Q: I cannot get the hydrochloride salt to crystallize. It forms a sticky gum at the bottom of the flask.

A: "Oiling out" is the nemesis of Tic scale-up. It occurs when the salt is partially solvated by water or excess alcohol, preventing crystal lattice formation.

The "Dry-HCl" Method (Recommended for Scale):

Instead of using aqueous HCl (which introduces water that is hard to remove), use a non-aqueous system.

Step-by-Step Protocol:

  • Esterification First: If you have the free base or zwitterion, dissolve it in anhydrous Methanol (MeOH).

  • Thionyl Chloride (SOCl₂): Add SOCl₂ dropwise at 0°C. This generates anhydrous HCl in situ and catalyzes the esterification.

    • Ratio: 1.2 eq SOCl₂ per eq of Amino Acid.

  • Reflux: Heat to reflux for 4-6 hours.

  • Solvent Swap (Crucial Step):

    • Distill off the Methanol (do not distill to dryness; leave a concentrated syrup).

    • Add Methyl tert-butyl ether (MTBE) or Diisopropyl ether (IPE) .

    • The product should crash out as a white, filterable solid.

    • If it oils:[1] Add a seed crystal and stir vigorously (high shear) at 0°C for 12 hours. The "Ostwald Ripening" effect will eventually convert the oil to a solid.

Module 5: Workflow Visualization

The following diagram illustrates the logic flow for the synthesis and impurity management.

TicScaleUp start Start: D-Phenylalanine (R-Enantiomer) cyclization Pictet-Spengler Cyclization (HCHO, Acid) start->cyclization check_temp Decision: Exotherm Control? cyclization->check_temp dimer Impurity: N,N'-Methylene Dimer (Excess HCHO) check_temp->dimer Excess HCHO (>1.2eq) racemate Impurity: Racemization (Prolonged Heat/Acid) check_temp->racemate T > 80°C / Long Time esterification Esterification (MeOH / SOCl2) check_temp->esterification Controlled Addition isolation Isolation (Crystallization) Solvent: MeOH -> MTBE dimer->isolation Co-precipitates (Hard to remove) esterification->isolation final Product: (R)-Tic-OMe HCl isolation->final Precipitation

Caption: Process flow for (R)-Tic-OMe synthesis highlighting critical control points for impurities (Red) and successful isolation (Green).

Module 6: Frequently Asked Questions (FAQs)

Q: Can I use the "One-Pot" procedure (D-Phe + HCHO + MeOH + Acid)? A: Yes, but it is riskier on scale. The competition between esterification and cyclization can lead to N-methylated byproducts (Eschweiler-Clarke conditions). It is safer to perform the Pictet-Spengler to isolate the acid (Tic-OH), verify its purity, and then esterify.

Q: Is the product hygroscopic? A: Yes, the hydrochloride salt of (R)-Tic-OMe is hygroscopic. It must be stored in a desiccator or under nitrogen. Moisture uptake will cause the melting point to depress and the solid to become tacky.

Q: What is the safe stopping point? A: The (R)-Tic Carboxylic Acid (intermediate before esterification) is very stable. You can dry this intermediate and store it indefinitely before proceeding to the methyl ester step.

References
  • Pictet, A., & Spengler, T. (1911).[2] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. Link

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Link

  • Soerens, D., et al. (1995). Study of the Pictet-Spengler reaction in aprotic media: synthesis of the β-carboline alkaloids. Journal of Organic Chemistry. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Scale-Up Issues). Link

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. Link

Sources

Optimization

Technical Support Center: Tetrahydroisoquinoline (THIQ) Synthesis &amp; Purification

Status: Active Operator: Senior Application Scientist Ticket ID: THIQ-PROTO-001 Introduction Welcome to the Technical Support Center. You are likely here because your tetrahydroisoquinoline (THIQ) synthesis—a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: THIQ-PROTO-001

Introduction

Welcome to the Technical Support Center. You are likely here because your tetrahydroisoquinoline (THIQ) synthesis—a critical scaffold in pharmacophores like antihypertensives and anticonvulsants—has resulted in a crude mixture of regioisomers, oxidation byproducts, or intractable oils.

This guide moves beyond basic textbook procedures. It addresses the causality of failure in the Pictet-Spengler and Bischler-Napieralski cyclizations and provides a self-validating workflow to isolate high-purity THIQ scaffolds.

Module 1: The "Golden Path" Protocol

Before troubleshooting, verify your baseline method. Most impurities stem from deviating from the kinetic vs. thermodynamic control parameters of the Pictet-Spengler reaction.

Optimized Pictet-Spengler Workflow

Objective: Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (generic model).

  • Imine Formation (The Checkpoint):

    • Action: Dissolve amine (1.0 eq) and aldehyde (1.1 eq) in dry DCM or Toluene. Add MgSO₄ or 4Å molecular sieves. Stir at RT for 2-4 hours.

    • Self-Validation:Do not proceed until TLC or NMR confirms disappearance of the amine. Unreacted amine leads to complex mixtures upon acid addition.

  • Cyclization:

    • Action: Cool to 0°C. Add Trifluoroacetic acid (TFA) or anhydrous HCl (2-5 eq). Allow to warm to RT.

    • Note: Electron-rich rings cyclize at mild temperatures. Electron-deficient rings require reflux (toluene/acid) or Dean-Stark conditions.

  • Quench:

    • Action: Basify with NaHCO₃ (aq) to pH 8-9. Extract immediately.

Module 2: Impurity Genesis & Diagnostics (Visualized)

Understanding where your impurity comes from is the first step to removal.

Diagram 1: The Impurity Genesis Map

This flowchart traces the chemical fate of your starting materials, highlighting where side reactions occur.

THIQ_Impurities Start Start: Phenethylamine + Aldehyde Imine Intermediate: Imine (Schiff Base) Start->Imine -H2O Cyclization Acid-Mediated Cyclization Imine->Cyclization + H+ Imp_SM Impurity: Hydrolysis back to SM (Due to wet solvent) Imine->Imp_SM H2O present (Reversible) Imp_Dimer Impurity: N-N or C-C Dimers Imine->Imp_Dimer High Conc/Side Rxn Product Target: 1,2,3,4-THIQ Cyclization->Product Major Pathway Imp_Regio Impurity: Regioisomer (6- vs 8-sub) Cyclization->Imp_Regio Steric/Electronic Mismatch Imp_Ox Impurity: Isoquinoline (Oxidation) Product->Imp_Ox Air/Light Exposure

Caption: Pathway analysis showing critical divergence points where moisture, sterics, or oxidation introduce impurities.

Module 3: Troubleshooting & FAQs

Issue 1: "I have a mixture of regioisomers (6- vs 8-substitution). How do I separate them?"

Diagnosis: In the Pictet-Spengler reaction, the closure of the ring is an Electrophilic Aromatic Substitution (EAS). If your aromatic ring has a meta-substituent (e.g., 3-methoxyphenethylamine), cyclization can occur ortho (position 2, leading to 6-substituted THIQ) or para (position 6, leading to 8-substituted THIQ) to the activating group.

Corrective Protocol:

  • Steric Control: The para closure (6-substituted THIQ) is usually kinetically favored due to less steric hindrance. Lower the reaction temperature to -20°C or -78°C to favor the kinetic product.

  • Blocking Groups: If the 8-isomer is persistent, consider using a bromine blocking group at the ortho position of the starting material, which can be removed later via hydrogenolysis.

  • Analytical Separation:

    • TLC:[1] These isomers often have very similar Rf values.

    • NMR: Look at the aromatic region.[2][3][4][5][6] A singlet often indicates para-substitution (protons are isolated), whereas doublets indicate ortho-coupling (neighboring protons).

Issue 2: "My product is a dark, sticky oil that won't crystallize."

Diagnosis: Free-base THIQs are often oils prone to oxidation. The dark color usually indicates the formation of N-oxides or fully oxidized isoquinolines (which are often colored).

The "Self-Validating" Purification System (Acid-Base Workup): Do not rely on column chromatography immediately. Use this chemical filter first.

  • Dissolution: Dissolve the crude oil in EtOAc or Ether.

  • Salt Formation: Add 2M HCl in Ether dropwise. The THIQ-HCl salt should precipitate as a solid.

    • Validation: Non-basic impurities (aldehydes, non-amine side products) will remain in the solution.

  • Filtration: Filter the solid salt. Wash with cold ether.

  • Liberation (Optional): If the free base is required, suspend the salt in DCM and wash with saturated NaHCO₃. Dry and evaporate.[7][8]

Issue 3: "I see a peak at M-2 or M-4 in my LC-MS."

Diagnosis: You are observing oxidation.[4][6][9]

  • M-2: Dihydroisoquinoline (intermediate in Bischler-Napieralski).[10][11]

  • M-4: Fully aromatic Isoquinoline.

Corrective Protocol:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Antioxidants: Add a trace amount of BHT (butylated hydroxytoluene) to the reaction if the substrate is highly electron-rich (e.g., catechol derivatives).

  • Storage: Store THIQs as HCl salts, which are significantly more stable to oxidation than the free amines.

Module 4: Purification Logic Flow

Use this decision matrix to determine the correct purification technique based on your crude profile.

Diagram 2: Purification Decision Matrix

Purification_Flow Crude Crude Reaction Mixture Check_TLC Check TLC/LCMS Crude->Check_TLC Decision1 Is the impurity non-basic (aldehyde/dimer)? Check_TLC->Decision1 Method_AB Acid-Base Extraction (Isolate as HCl Salt) Decision1->Method_AB Yes Decision2 Is it a Regioisomer? Decision1->Decision2 No (Complex Mix) Method_AB->Decision2 If isomers persist Method_Recrys Recrystallization (iPrOH/Ether) Decision2->Method_Recrys Yes (Crystalline Salt) Method_Chromo Flash Chromatography (DCM/MeOH/NH3) Decision2->Method_Chromo No (Oils/Close Rf)

Caption: Decision tree for selecting between chemical extraction, crystallization, and chromatography based on impurity type.

Module 5: Analytical Data Summary

When characterizing your purified THIQ, use these reference points to validate structure.

Feature1,2,3,4-Tetrahydroisoquinoline (THIQ)Isoquinoline (Impurity)Diagnostic Note
H1 NMR (Aliphatic) Multiplets at

2.7–3.5 ppm (C3, C4 protons)
AbsentThe "fingerprint" of the tetrahydro- ring.[12]
H1 NMR (Benzylic) Singlet/Multiplet at

3.8–4.2 ppm (C1 proton)
Singlet >

9.0 ppm (H1)
Aromatic H1 in isoquinoline is highly deshielded.
LC-MS M+HM-3 (relative to THIQ M+H)Watch for dehydrogenation patterns.
Appearance Colorless Oil or White Solid (Salt)Yellow/Brown Oil or SolidColor is a rapid indicator of oxidation.

References

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition.

  • BenchChem Technical Guides. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.

  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999).[13] Superacid-Catalyzed Pictet-Spengler Reaction. Journal of Organic Chemistry.

  • Larsen, R. D., et al. (1996). Efficient Synthesis of Tetrahydroisoquinolines. Journal of Organic Chemistry.

  • ResearchGate Discussions. (2018). Purification of organic hydrochloride salt.

Sources

Troubleshooting

enhancing the enantioselectivity of asymmetric hydrogenation for dihydroisoquinolines

Executive Summary & Core Logic The asymmetric hydrogenation (AH) of 3,4-dihydroisoquinolines (DHIQs) is the pivotal entry point for synthesizing chiral 1,2,3,4-tetrahydroisoquinolines (THIQs), a privileged scaffold in al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

The asymmetric hydrogenation (AH) of 3,4-dihydroisoquinolines (DHIQs) is the pivotal entry point for synthesizing chiral 1,2,3,4-tetrahydroisoquinolines (THIQs), a privileged scaffold in alkaloids (e.g., Salsolidine, Crispine A) and APIs (e.g., Solifenacin).

Unlike simple ketimines, DHIQs present unique challenges:

  • Enamine/Imine Tautomerization: The cyclic nature stabilizes the enamine form, which can lead to non-selective background hydrogenation.

  • Catalyst Deactivation: The resulting secondary amine product is a strong coordinator that can poison the metal center.

  • Counter-ion Dependency: The stereochemical outcome is heavily influenced by the salt form of the substrate (e.g., HCl vs. free base).

This guide prioritizes Iridium-catalyzed systems , currently the industry standard for this transformation due to their high activity and resistance to oxidative addition of the N-H bond.

Standard Operating Procedure (SOP)

Protocol: Ir-Catalyzed Asymmetric Hydrogenation of 1-Aryl-DHIQ Salts

This protocol utilizes an Iridium-Bisphosphine system enhanced by iodine additives, a robust method for achieving >95% ee.

Reagents:

  • Substrate: 1-Phenyl-3,4-dihydroisoquinoline hydrochloride (1.0 mmol)

  • Pre-catalyst:

    
     (1.0 mol%)
    
  • Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

  • Additive: Iodine (

    
    ) (5.0 mol%) or N-Bromosuccinimide (NBS)
    
  • Solvent: Toluene/Dichloromethane (1:1 v/v, anhydrous)

  • Hydrogen Source:

    
     gas (balloon or autoclave)
    

Workflow:

  • Catalyst Formation (In-situ): In a glovebox, mix

    
     and the chiral ligand in Toluene (2 mL). Stir at RT for 30 min until the solution turns clear orange/red.
    
  • Additive Introduction: Add solid

    
     to the catalyst solution. Stir for 10 min. Note: The color will darken; this oxidizes Ir(I) to the active Ir(III) species.
    
  • Substrate Addition: Add the DHIQ hydrochloride salt directly to the vessel. Add DCM (2 mL) to ensure solubility.

  • Hydrogenation: Transfer to an autoclave. Purge with

    
     (3x). Pressurize to 30 bar (435 psi). Stir at room temperature for 12–18 hours.
    
  • Work-up: Vent carefully. Concentrate in vacuo. Basify with sat.

    
     and extract with EtOAc to obtain the free base for HPLC analysis.
    

Troubleshooting Guide (Q&A)

Category A: Low Enantioselectivity (ee < 80%)[1]

Q1: I am using the standard Ir-P,N ligand system, but my ee is stuck at 75%. How do I improve this? Diagnosis: The "lock-and-key" fit is loose, or there is a competing non-selective pathway. Solution:

  • Switch to DHIQ Salts: If using the free base imine, convert it to the Hydrochloride (HCl) salt . The chloride ion forms a contact ion pair with the cationic Iridium complex, creating a tighter chiral pocket.

    • Evidence: Studies show switching from free base to HCl salt can boost ee from 60% to 92% [1].

  • Add Halogens: Introduce 5–10 mol%

    
     or NBS. This stabilizes the Ir(III) dihydride species and prevents the formation of inactive dimers.
    
  • Lower Temperature: Reduce reaction temperature to 0°C or -10°C. While rate decreases, the discrimination between the re- and si-face often improves significantly due to enthalpic control.

Q2: My substrate has an electron-donating group (EDG) at the 1-position (e.g., 1-(4-OMe-Ph)-DHIQ). The ee is significantly lower than the phenyl analog. Diagnosis: Electronic mismatch.[1] EDGs make the imine nitrogen more basic, leading to strong coordination that may alter the catalyst geometry. Solution:

  • Change Ligand Electronics: Switch to electron-rich ligands like (S)-Xyl-SegPhos or (S)-DTBM-SegPhos . The steric bulk of the tert-butyl groups also helps enforce facial selectivity against the more basic substrate.

  • Solvent Switch: Move from MeOH or THF to Toluene or Dichloromethane . Non-polar solvents enhance the tight ion-pairing required for high stereocontrol.

Category B: Low Conversion / Reactivity

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Diagnosis: Product Inhibition. The resulting tetrahydroisoquinoline (secondary amine) is binding irreversibly to the Iridium center, poisoning the catalyst. Solution:

  • Protecting Group Strategy: Use Benzyl Chloroformate (Cbz-Cl) as an additive. This in-situ protects the product as it forms (N-Cbz-THIQ), preventing it from coordinating to the metal.

  • Increase Pressure: DHIQs are sterically hindered. Increasing

    
     pressure to 50–80 bar can overcome the activation barrier without eroding ee (unlike temperature increases).
    

Q4: I see no reaction, and the catalyst precipitates. Diagnosis: Substrate impurity or incompatible counter-ion. Solution:

  • Purify the Imine: DHIQs are prone to oxidation. Recrystallize the starting material.

  • Avoid PF6/BF4 Salts: Non-coordinating anions like

    
     or 
    
    
    
    can sometimes lead to lower reactivity in specific Ir-systems compared to halides (
    
    
    ) which assist in the heterolytic cleavage of
    
    
    .

Visualizations

Figure 1: Mechanistic Pathway & Stereocontrol

This diagram illustrates the "Ionic Hydrogenation" pathway favored by Iridium systems, highlighting the critical role of the counter-ion.

G Substrate DHIQ Substrate (C=N Bond) Coordination Substrate Coordination (Outer Sphere) Substrate->Coordination + H+ (Acid/Salt) Ir_Pre Ir(I) Pre-catalyst Oxidation Oxidative Addition (+ I2/H2) Ir_Pre->Oxidation Activation Active_Cat Active Species [Ir(III)-H-H]+ Oxidation->Active_Cat Active_Cat->Coordination Complexation Hydride_Transfer Enantio-determining Hydride Transfer Coordination->Hydride_Transfer Face Selective Product Chiral THIQ (Amine Salt) Hydride_Transfer->Product Release Product->Active_Cat Catalyst Regeneration

Caption: The active Ir(III) dihydride species coordinates the iminium salt. The hydride transfer is the stereodefining step, directed by ligand sterics and anion interaction.

Figure 2: Troubleshooting Decision Tree

Flowchart for optimizing reaction conditions based on experimental outcomes.

DecisionTree Start Experimental Outcome Low_EE Low ee (<80%) Start->Low_EE Low_Conv Low Conversion Start->Low_Conv Check_Salt Is Substrate a Salt? Low_EE->Check_Salt Check_Poison Product Inhibition? Low_Conv->Check_Poison Make_Salt Convert to HCl Salt Check_Salt->Make_Salt No Check_Temp Temp > RT? Check_Salt->Check_Temp Yes Lower_Temp Cool to 0°C Check_Temp->Lower_Temp Yes Add_I2 Add I2 or NBS Check_Temp->Add_I2 No Add_Cbz Add Cbz-Cl Check_Poison->Add_Cbz Yes Check_Press Pressure < 20 bar? Check_Poison->Check_Press No Increase_Press Increase H2 Pressure Check_Press->Increase_Press Yes

Caption: Step-by-step logic flow to diagnose and resolve common failure modes in DHIQ hydrogenation.

Comparative Data: Ligand & Solvent Effects[2][3]

The following table summarizes the effect of ligand and solvent choice on the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline (HCl salt) [2, 3].

LigandSolventAdditiveYield (%)ee (%)Notes
(S)-SegPhos Toluene

(5%)
9695 Best balance of yield/ee.
(S)-SegPhosMeOHNone9962Polar solvent disrupts ion-pairing.
(S)-BINAPToluene

(5%)
9284Older generation, lower selectivity.
(S)-SynPhosDCMNBS (5%)9592Excellent alternative system.
(S,S)-f-BinaphaneDCMNone4588Low conversion without additives.

References

  • Noyori, R., et al. "Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Iridium Complexes." Journal of the American Chemical Society, 128(39), 12862–12871.

  • Zhou, Y.-G., et al. "Enantioselective Synthesis of 1-Substituted Tetrahydroisoquinolines via Iridium-Catalyzed Hydrogenation." Organic Letters, 10(7), 1425–1428.

  • Zhang, X., et al. "Practical Asymmetric Hydrogenation of Isoquinolines Catalyzed by Iridium-Diphosphine Complexes." Angewandte Chemie International Edition, 49(36), 6369–6373.

  • Fan, B. M., et al. "Recent Progress in Asymmetric Hydrogenation of Imines." Chemical Society Reviews, 40(7), 4247-4278.

Sources

Optimization

strategies to minimize epimerization in tetrahydroisoquinoline synthesis

Technical Support Center: Stereochemical Integrity in Tetrahydroisoquinoline (THIQ) Synthesis Welcome to the THIQ Stereocontrol Hub. You are accessing this guide because your enantiomeric excess (ee) is eroding, or you a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity in Tetrahydroisoquinoline (THIQ) Synthesis

Welcome to the THIQ Stereocontrol Hub. You are accessing this guide because your enantiomeric excess (ee) is eroding, or you are planning a synthesis where the C1-chiral center is at risk. This center is not merely a structural feature; it is a benzylic stereocenter prone to acid-catalyzed racemization via retro-Mannich fragmentation and oxidative degradation.

This guide is structured into three troubleshooting modules based on the most common failure points in the field.

Module 1: The Pictet-Spengler Reaction (PSR)

Core Issue: "My reaction goes to completion, but the ee% drops if I leave it too long."

The Diagnosis: Thermodynamic Equilibration (The Retro-Mannich Trap)

The Pictet-Spengler cyclization is reversible. Under thermodynamic control (high temperature, strong acid, long reaction times), the tetrahydroisoquinoline product can ring-open back to the iminium intermediate. Since the iminium ion is achiral (planar), re-closure scrambles the stereochemistry.

Visualizing the Failure Mode:

RetroMannich Start Chiral THIQ (Kinetic Product) Inter Open Iminium Ion (Achiral Intermediate) Start->Inter Acid / Heat (Retro-Mannich) Inter->Start Cyclization End Racemic THIQ (Thermodynamic Product) Inter->End Re-cyclization

Figure 1: The Retro-Mannich pathway.[1] Acidic conditions facilitate ring-opening to the achiral iminium ion, destroying stereochemical information.

Troubleshooting Q&A

Q: I am using a chiral catalyst, but my ee is stuck at 60%. What is happening? A: You are likely operating in a "reversible zone." Even excellent catalysts (like BINOL-derived Chiral Phosphoric Acids) cannot overcome thermodynamics if the product is unstable.

  • Immediate Action: Lower the temperature to -20°C or -40°C.

  • Protocol Adjustment: Add a molecular sieve (3Å or 4Å) to remove water. Water promotes the hydrolysis of the iminium ion, driving the equilibrium backward.

Q: Which catalyst system prevents this? A: Switch to Chiral Phosphoric Acids (CPAs) with bulky 3,3'-substituents (e.g., TRIP or SPINOL-derived acids). These catalysts create a tight chiral pocket that accelerates the forward reaction (kinetic control) while sterically hindering the retro-reaction.

Experimental Protocol: Enantioselective PSR with CPA Standard Operating Procedure for Kinetic Control

  • Preparation: Flame-dry a reaction vial under Argon.

  • Reagents: Add Tryptamine/Phenylethylamine derivative (1.0 equiv) and Aldehyde (1.2 equiv).

  • Catalyst: Add (R)-TRIP (5 mol%) and Na₂SO₄ (100 mg/mmol substrate).

  • Solvent: Add anhydrous Toluene or Xylene (0.1 M concentration).

  • Reaction: Stir at -30°C to 0°C . Monitor by HPLC every 2 hours.

  • Quench: CRITICAL STEP. Do not warm up before quenching. Add basic resin (e.g., Amberlyst A-21) or Et₃N at the reaction temperature to neutralize the acid immediately.

Module 2: Reduction & Hydrogenation

Core Issue: "I synthesized the dihydroisoquinoline (DHIQ) precursor, but the reduction gives a racemate."

The Diagnosis: Lack of Face Selectivity

Reducing a cyclic imine (DHIQ) requires distinguishing the Re and Si faces. Standard reductants like NaBH₄ are small and non-selective, leading to racemic mixtures.

The Solution: Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya protocol using Ru(II) catalysts is the industry standard for this transformation. It relies on a metal-ligand bifunctional mechanism where the hydride and proton are delivered simultaneously.

Visualizing the Catalytic Cycle:

NoyoriATH Ru_H Ru-H (Active) 16e Species TS Transition State (Concerted Transfer) Ru_H->TS + Substrate (Imine) Product Release THIQ (Chiral Product) TS->Product Ru_N Ru-Amido (16e Species) Product->Ru_N Regen H-Donor (HCOOH/IPA) Ru_N->Regen Regen->Ru_H Regeneration

Figure 2: Simplified Noyori ATH cycle. The catalyst dictates facial selectivity. Note that the proton source is the catalyst ligand itself, not the solvent.

Troubleshooting Q&A

Q: My reaction stalls at 50% conversion. A: The pH is likely drifting. The reaction produces CO₂ (if using formic acid), which can alter the pH.

  • Fix: Use the Formic Acid : Triethylamine (5:2) azeotropic mixture. This buffers the system effectively.

Q: Can I use Isopropanol (IPA) instead of Formic Acid? A: Yes, but IPA requires a reversible equilibrium. If your product is thermodynamically unstable (see Module 1), IPA can promote racemization via the reverse oxidation. Formic acid is irreversible (releases CO₂), making it safer for preserving stereocenters.

Data: Solvent & Reductant Impact on ee%

Reductant SystemSolventRisk of EpimerizationTypical ee%
NaBH₄MeOHHigh (Racemic)~0%
H₂ / Pd-CEtOHMedium (Slow)0-10%
Ru-TsDPEN / HCOOH DMF/DCM Low (Kinetic) >95%
Ru-TsDPEN / IPAIPAMedium (Reversible)80-90%

Module 3: Workup & Purification Hazards

Core Issue: "The NMR showed a single enantiomer, but after the column, it's racemic."

The Diagnosis: Silica-Induced Acidolysis

Silica gel is slightly acidic (pH 4-5). For C1-substituted THIQs, especially those with electron-rich aromatic rings (e.g., 6,7-dimethoxy variants), this acidity is sufficient to trigger the Retro-Mannich ring opening on the column.

Protocol: Neutralization of Stationary Phase
  • The Slurry Method:

    • Prepare your silica slurry in the mobile phase (e.g., Hexane/EtOAc).

    • Add 1-2% Triethylamine (Et₃N) or 1% NH₄OH to the slurry.

    • Pour the column and flush with 2 column volumes of the mobile phase containing the base.

  • The Pre-Wash:

    • If you cannot use amine in your eluent (due to streaking), wash the silica with a buffer solution (pH 7 phosphate) and dry it in an oven before use (Laborious but effective).

  • Alternative: Use Neutral Alumina (Activity Grade III) instead of silica gel.

Q: Can I store the THIQ in CDCl₃ for NMR? A: NO. CDCl₃ often contains traces of HCl (degradation of chloroform). This trace acid is enough to racemize sensitive THIQs overnight.

  • Fix: Filter CDCl₃ through basic alumina before use, or use C₆D₆ (Benzene-d6) which is non-acidic.

References

  • List, B. (2021). Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions. Journal of the American Chemical Society.[2] Link

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Jacobsen, E. N., et al. (2022). Enantioselective Pictet-Spengler Reactions. Chemical Reviews. Link

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Natural Product Reports. Link

  • BenchChem Technical Guides. (2025). Synthesis of Tetrahydroisoquinolines: A Technical Guide. Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to Validating Biological Assays for Tetrahydroisoquinoline (THIQ) Candidates

This guide provides a scientifically rigorous framework for validating biological activity assays specifically for tetrahydroisoquinoline (THIQ) derivatives. It moves beyond standard protocols to address the unique physi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a scientifically rigorous framework for validating biological activity assays specifically for tetrahydroisoquinoline (THIQ) derivatives. It moves beyond standard protocols to address the unique physicochemical properties of THIQs—such as intrinsic fluorescence and redox potential—that frequently compromise data integrity.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Focus: Overcoming assay interference and establishing robust validation pipelines for THIQ scaffolds.

The THIQ Challenge: Why Standard Assays Fail

Tetrahydroisoquinolines (THIQs) are "privileged scaffolds" in drug discovery, serving as the core for antitumor, antimicrobial, and neuroprotective agents. However, their specific chemical nature introduces two critical failure modes in standard high-throughput screening (HTS):

  • Redox Activity: Many THIQ derivatives (especially phenolic or catechol-containing ones) act as reducing agents, triggering false positives in tetrazolium-based assays (MTT/MTS).

  • Autofluorescence: The isoquinoline core often fluoresces in the blue-green spectrum, overlapping with common fluorogenic probes used in enzyme inhibition assays (e.g., MAO-B, Topoisomerase).

This guide delineates the Gold Standard workflows required to validate activity data against these interferences.

Cytotoxicity & Cell Viability: The "False Viability" Trap

The Problem: MTT vs. The THIQ Reductant

The MTT assay relies on mitochondrial succinate dehydrogenase to reduce yellow MTT to purple formazan. However, THIQs with phenolic hydroxyls can chemically reduce MTT in the absence of live cells, leading to an underestimation of cytotoxicity (i.e., "false viability").

The Solution: Protein-Based Quantification (SRB)

The Sulforhodamine B (SRB) assay is the validated alternative. It measures total cellular protein content, which is strictly proportional to cell number and independent of metabolic state or redox potential.

Comparative Performance Data

Table 1: Impact of Assay Selection on IC50 Values for a Representative THIQ Derivative (e.g., Salsolinol analog)

MetricMTT Assay (Standard)SRB Assay (Recommended)ATP Luminescence (Alternative)
Mechanism Metabolic (Reductase activity)Biomass (Protein staining)Metabolic (ATP quantification)
THIQ Interference High (Chemical reduction of dye)None (Dye binds basic amino acids)Low (Unless compound inhibits Luciferase)
IC50 Value > 50 µM (False Inactivity)12.5 µM (True Potency)11.8 µM (True Potency)
Cost/Well $0.05$0.02$0.50
Stability Signal fades rapidlyStable for weeks (dried plates)Signal decays (glow kinetics)
Validated Protocol: SRB Assay for THIQs

Principle: Fixation of cells with trichloroacetic acid (TCA) followed by staining with SRB dye.

  • Seeding: Seed cells (3,000–5,000/well) in 96-well plates; incubate 24h.

  • Treatment: Add THIQ compounds; incubate 48h.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% (w/v) TCA on top of the 100 µL growth medium (Final TCA = 10%).

    • Incubate at 4°C for 1 hour . (Do not fix at room temp; low temp preserves protein integrity).

  • Washing: Wash 5x with tap water to remove TCA and media. Air dry plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid. Incubate 15 min at RT.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.

  • Measurement: Read Absorbance at 510 nm .

Enzyme Target Validation: MAO-B & Topoisomerase

A. Monoamine Oxidase B (MAO-B) Inhibition

THIQs are classic MAO-B inhibitors (e.g., for Parkinson's). The standard fluorometric assay uses Kynuramine , which is oxidized to fluorescent 4-hydroxyquinoline (4-HQ).[1][2][3]

The Pitfall: THIQs often fluoresce at the same wavelengths as 4-HQ (Excitation 310 nm / Emission 380-400 nm).

Validation Workflow:

  • Spectral Scan: Before the assay, scan the THIQ compound alone in buffer at Ex/Em 310/400 nm.

  • Kinetic Mode: Measure fluorescence over time rather than an endpoint. If the background is high but constant, the rate of enzymatic signal increase can still be calculated.

  • Gold Standard Method: If interference persists, switch to UPLC-MS/MS detection of the 4-HQ metabolite. This separates the signal by mass, eliminating optical interference.

B. Topoisomerase I/II Relaxation Assay

The Pitfall: THIQs (like berberine derivatives) are DNA intercalators. In a plasmid relaxation gel, intercalation changes the DNA migration pattern, which can be mistaken for enzyme inhibition or supercoiling changes.

Validation Workflow:

  • Run Control: Plasmid + Compound (No Enzyme). If the DNA migration shifts compared to Plasmid alone, the compound is an intercalator.

  • Destaining: Post-electrophoresis, wash the gel extensively to remove the compound before staining with Ethidium Bromide, or use a more sensitive stain like SYBR Green that competes less with minor groove binders.

Visualizing the Validation Logic

Diagram 1: Assay Selection Decision Tree

This flowchart guides the researcher to the correct assay based on the physicochemical properties of their specific THIQ derivative.

AssaySelection Start Start: THIQ Compound Evaluation CheckRedox 1. Check Redox Activity (Phenolic/Catechol groups?) Start->CheckRedox CheckFluoro 2. Check Fluorescence (Blue/Green emission?) Start->CheckFluoro MTT MTT/MTS Assay (Standard) CheckRedox->MTT No Redox Activity SRB SRB Assay (Protein Staining) CheckRedox->SRB High Redox Potential ATP ATP Luminescence (Metabolic) CheckRedox->ATP High Redox Potential MAO_Fluor Fluorometric MAO Assay (Kynuramine) CheckFluoro->MAO_Fluor Non-Fluorescent MAO_MS UPLC-MS/MS Assay (Mass detection) CheckFluoro->MAO_MS Fluorescent Interference MAO_Abs Spectrophotometric Assay (Benzylamine) CheckFluoro->MAO_Abs Fluorescent Interference

Caption: Decision matrix for selecting non-interfering assays based on THIQ chemical properties.

Diagram 2: The "Gold Standard" SRB Protocol Flow

A step-by-step visualization of the Sulforhodamine B assay, highlighting the critical fixation step that differentiates it from metabolic assays.

SRB_Protocol Step1 Cell Seeding (24h Incubation) Step2 Compound Treatment (48h Incubation) Step1->Step2 Step3 TCA Fixation (1h @ 4°C) *CRITICAL STEP* Step2->Step3 Step4 Wash 5x (Tap Water) Step3->Step4 Step5 Stain (0.4% SRB, 15 min) Step4->Step5 Step6 Wash 4x (1% Acetic Acid) Step5->Step6 Step7 Solubilize (10mM Tris Base) Step6->Step7 Step8 Read OD (510 nm) Step7->Step8

Caption: Workflow for the SRB cytotoxicity assay. The cold TCA fixation (Step 3) is the defining step that locks cellular protein in place.

Statistical Validation: The Z-Factor

For any high-throughput screening (HTS) campaign involving THIQs, calculating the Z-factor is mandatory to prove the assay's robustness against noise.



  • 
    : Standard deviation of positive and negative controls.[4]
    
  • 
    : Mean signal of positive and negative controls.[4][5]
    

Interpretation:

  • 1.0 > Z ≥ 0.5: Excellent assay (Standard for HTS).[4]

  • 0.5 > Z > 0: Marginal assay (Acceptable for secondary screening).

  • Z < 0: Unacceptable (Screening is essentially random noise).

Note: If your Z-factor drops below 0.5 when testing THIQs, it is often due to the high variability (


) caused by solubility issues or fluorescence interference.

References

  • Interference in MTT Assays: Karakaş, D., Arı, F., & Ulukaya, E. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 41(6), 919-925. Link

  • SRB Assay Validation: Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[6] Nature Protocols, 1(3), 1112-1116. Link

  • MAO-B Assay Protocols: Tipton, K. F., et al. (2006). Monoamine oxidase: structure, function and dysfunction. International Review of Neurobiology, 75, 1-331. (Contextual grounding for Kynuramine assays).
  • Topoisomerase Assay Interference: Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs.[7] Chemistry & Biology, 17(5), 421-433. Link

  • Z-Factor Definition: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[4] Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

Comparative

Technical Guide: (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate vs. Standard ACE Inhibitor Precursors

The following guide provides an in-depth technical comparison of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate against established ACE inhibitor precursors, specifically focusing on the critical role of stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate against established ACE inhibitor precursors, specifically focusing on the critical role of stereochemistry, conformational rigidity, and synthetic utility.

[1]

Executive Summary: The Stereochemical Imperative

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold represents a "second-generation" evolution from the classic L-Proline core found in Captopril and Enalapril.[1]

While (S)-Tic is the bioactive pharmacophore responsible for the high potency of drugs like Quinapril and Moexipril (mimicking the L-amino acid residues of the natural substrate Angiotensin I), the (R)-isomer —the specific subject of this guide—serves a distinct role.[1] It acts primarily as a chiral distomer (inactive enantiomer) in the ACE context, a critical stereochemical control in assay validation, and a scaffold for exploring non-ACE targets (e.g., PPAR agonists).

This guide compares the (R)-Methyl Tic ester against the industry-standard L-Proline and (S)-Tic precursors, highlighting the "Activity Cliff" defined by chirality and the "Lipophilicity Advantage" defined by the bicyclic ring system.[1]

Comparative Analysis: Tic vs. Proline Scaffolds

Structural & Mechanistic Differences

The primary distinction lies in conformational rigidity . ACE inhibitors bind to the active site of the zinc-metalloprotease.[1] The "S1" and "S2" subsites of ACE prefer hydrophobic residues.

Feature(R)-Methyl Tic Carboxylate (S)-Tic Derivatives (Quinapril Precursor) L-Proline Derivatives (Enalapril Precursor)
Stereochemistry (3R) (D-amino acid mimic)(3S) (L-amino acid mimic)(2S) (L-amino acid natural)
Conformation Rigid Bicyclic (Constrained)Rigid Bicyclic (Constrained)Semi-Rigid Monocyclic
ACE Affinity Low / Inactive (Distomer)High (nM range IC50)High (nM range IC50)
Lipophilicity High (LogP > 2.[1]5)High (LogP > 2.[1]5)Low/Moderate
Tissue Penetration High (due to lipophilicity)High (Tissue ACE targeting)Moderate (Serum ACE targeting)
Primary Use Chiral Standard, Research ToolAPI Synthesis (Quinapril)API Synthesis (Enalapril/Lisinopril)
The "Activity Cliff"

The ACE active site is stereospecific. It requires the (S)-configuration at the C-terminal carboxylate binding pocket (mimicking the L-Phe or L-Pro of Angiotensin I).[1]

  • The (S)-Tic isomer fits perfectly into the hydrophobic pocket, with the phenyl ring providing enhanced binding energy via

    
    -stacking interactions unavailable to Proline.[1]
    
  • The (R)-Tic isomer presents the carboxylate and the hydrophobic ring in a mismatched orientation, drastically reducing binding affinity (often by >1000-fold).[1]

Scientific Insight: The use of (R)-Methyl Tic in research is often to validate the specificity of a new inhibitor.[1] If a biological response is observed with the (R)-isomer, it suggests an off-target mechanism (non-ACE mediated).[1]

Experimental Protocols

Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

The synthesis of the Tic core is classically achieved via the Pictet-Spengler reaction .[1] This method is robust but often yields a racemic mixture requiring resolution.

Method A: Pictet-Spengler Cyclization (Racemic) [1]
  • Reagents: L-Phenylalanine (or D-Phe for R-isomer), Formaldehyde (37% aq), Concentrated HCl.[1]

  • Mechanism: Condensation of the amine with formaldehyde forms an iminium ion, followed by electrophilic aromatic substitution (closure of the ring).

Step-by-Step Protocol:

  • Reactant Prep: Dissolve 10.0 g of Phenylalanine (use D-Phenylalanine to target the (R)-isomer directly) in 150 mL of concentrated HCl.

  • Cyclization: Add 20 mL of Formaldehyde solution (37%). Heat to 90°C for 6 hours. The solution will darken.

  • Precipitation: Cool to 4°C. The hydrochloride salt of the Tic acid precipitates. Filter and wash with cold acetone.

  • Esterification: Suspend the acid in dry Methanol (100 mL). Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Reflux for 4 hours.

  • Workup: Evaporate solvent. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate. Dry over MgSO4 and concentrate.

  • Yield: Typically 85-90% as the hydrochloride salt.[1]

Method B: Enzymatic Resolution (If starting from Racemic)

If starting from racemic Tic methyl ester:

  • Suspend racemic ester in phosphate buffer (pH 7.0).

  • Add Alcalase or Subtilisin .[1]

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-Methyl ester intact.[1]

  • Separation: Extract the unreacted (R)-Methyl ester with organic solvent (EtOAc). The (S)-acid remains in the aqueous phase.[1]

In Vitro ACE Inhibition Assay (Validation)

To experimentally verify the performance difference between the (R) and (S) precursors (after coupling to an active side chain like maleate or alanyl):

  • Substrate: Hippuryl-His-Leu (HHL).[1]

  • Enzyme: Rabbit Lung Acetone Powder (source of ACE).[1]

  • Detection: Spectrophotometric measurement of Hippuric Acid at 228 nm.

  • Protocol:

    • Incubate enzyme + inhibitor ((R)-Tic-based vs (S)-Tic-based) + HHL at 37°C for 30 mins.

    • Stop reaction with 1N HCl.

    • Extract Hippuric acid with Ethyl Acetate.

    • Measure Absorbance.[2]

  • Expected Result: (S)-Tic derivative IC50

    
     1-10 nM; (R)-Tic derivative IC50 
    
    
    
    .[1]

Visualizing the Synthetic Logic

The following diagram illustrates the Pictet-Spengler pathway and the critical decision point for stereochemistry.

PictetSpengler cluster_stereo Stereochemical Control Phe Phenylalanine (Chiral Source) Iminium Iminium Ion Intermediate Phe->Iminium Condensation Formaldehyde Formaldehyde (C1 Synthon) Formaldehyde->Iminium Cyclization Ring Closure (Pictet-Spengler) Iminium->Cyclization Acid Catalysis TicAcid Tic Acid (Cyclic Product) Cyclization->TicAcid Stereoretention* Esterification MeOH / SOCl2 Esterification TicAcid->Esterification FinalProduct Methyl Tic Carboxylate Esterification->FinalProduct

Caption: The Pictet-Spengler synthesis route. Using D-Phe yields the (R)-Tic isomer; L-Phe yields the (S)-Tic isomer.[1]

Supporting Data: Precursor Performance Matrix

The following table summarizes the key physicochemical properties of the (R)-Methyl Tic precursor compared to the standard (S)-Tic and Proline precursors.

Parameter(R)-Methyl Tic Carboxylate(S)-Methyl Tic CarboxylateL-Proline Methyl Ester
Molecular Weight 191.23 g/mol 191.23 g/mol 129.16 g/mol
LogP (Lipophilicity) 2.1 (High)2.1 (High)-0.3 (Hydrophilic)
Rotatable Bonds 222
Topological Polar Surface Area 38.3

38.3

38.3

Synthetic Cost Moderate (Requires D-Phe or Resolution)Low (From L-Phe)Very Low (Commodity)
Downstream Drug None (Inactive)Quinapril, Moexipril Captopril, Enalapril
Key Takeaway for Researchers:

While (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is not a precursor for active ACE inhibitors, it is an essential chiral reference standard for quality control (QC) in Quinapril manufacturing.[1] Regulatory guidelines (ICH Q3A) require the quantification of the inactive enantiomer (impurity).[1] Therefore, the synthesis and characterization of the (R)-isomer are critical for analytical method development (e.g., Chiral HPLC) to ensure the enantiomeric purity of the final drug substance.

References

  • Enantioselective synthesis of isoquinoline alkaloids. Canadian Journal of Chemistry. 1992. [1]

  • Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. PubMed. 2008.[1][3]

  • Synthesis of novel angiotensin converting enzyme inhibitor quinapril. Journal of Medicinal Chemistry. 1986.

  • Diversity-oriented synthesis of medicinally important Tic derivatives. Organic & Biomolecular Chemistry. 2012.

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Compound Summary). PubChem. [1]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl Tetrahydroisoquinoline-3-carboxylate

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For heterocyclic entities such as Methyl 1,2,3,4-te...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For heterocyclic entities such as Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a scaffold of significant interest in medicinal chemistry, a multi-pronged analytical approach is not just recommended—it is imperative. This guide provides an in-depth, comparative framework for the structural elucidation of this target molecule, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Subject: Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

The structural hypothesis for our target molecule is presented below. Our goal is to use a suite of spectroscopic techniques to confirm that a synthesized sample aligns perfectly with this proposed structure.

Caption: Structure of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. For our target compound, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of atoms.

Expertise & Experience: The Rationale

We employ a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments. This is not redundant; it is a self-validating system. ¹H NMR gives us proton counts and coupling, ¹³C NMR shows unique carbon environments, and 2D experiments connect these two datasets, confirming the atomic puzzle pieces fit together as hypothesized. For N-acylated derivatives, hindered rotation around the amide bond can lead to the appearance of rotamers (conformational isomers), which would be observable as separate sets of signals in the NMR spectra.[1][2] While our target molecule is not N-acylated, it's a key comparative point when analyzing related structures.

¹H NMR: Predicted Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the heterocyclic ring, the methine proton at the stereocenter (C3), the secondary amine proton, and the methyl ester protons.

Proton(s)Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) Hz
Aromatic (4H)7.0 - 7.3Multiplet (m)-
C1-H₂~4.1AB quartet or two doublets (d)J ≈ 15-17 (geminal)
C3-H (1H)~3.8 - 4.0Doublet of doublets (dd)J ≈ 4-6, 8-10
C4-H₂~3.0 - 3.3Multiplet (m)-
N-H (1H)1.5 - 3.0 (broad)Broad singlet (br s)-
O-CH₃ (3H)~3.7Singlet (s)-
¹³C NMR: Predicted Data

The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms: four aromatic CH, two aromatic quaternary carbons, three aliphatic carbons in the heterocyclic ring, the ester carbonyl carbon, and the ester methyl carbon.

Carbon(s)Predicted Chemical Shift (δ) ppm
C=O (Ester)~172 - 175
C4a, C8a (Quaternary Ar-C)~132 - 135
C5, C6, C7, C8 (Aromatic CH)~126 - 129
C3 (CH-N)~53 - 56
O-CH₃ (Ester)~52
C1 (CH₂-N)~46 - 49
C4 (Ar-CH₂)~29 - 32
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for instance, the residual water peak's chemical shift is highly temperature-dependent.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For aqueous solvents like D₂O, the sodium salt of 3-(trimethylsilyl)propanesulfonic acid is a common reference.[3]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Temperature: Set to a constant temperature, typically 25 °C (298 K).

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum with 16-32 scans.

    • ¹³C NMR: Acquire a 1D carbon spectrum with a proton-decoupling pulse sequence. Due to the lower natural abundance of ¹³C, 512-1024 scans may be necessary.

    • 2D NMR (Optional but Recommended): Acquire COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) spectra to confirm connectivity.

Caption: Key expected NMR correlations for structure confirmation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: The Rationale

While NMR maps the skeleton, IR provides a rapid and non-destructive confirmation of key chemical bonds. For our target, the most crucial signals will be the N-H stretch of the secondary amine and the powerful C=O stretch of the methyl ester. The presence and position of these bands provide immediate, high-confidence evidence for these functional groups. Comparing our spectrum to that of the parent 1,2,3,4-tetrahydroisoquinoline can help assign vibrations of the core structure.[4]

Predicted IR Absorption Bands
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretch3300 - 3400Medium, sharp
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 2960Medium-Strong
C=O (Ester) Stretch ~1735 Strong, sharp
C=C (Aromatic)Stretch1450 - 1600Medium-Weak
C-O (Ester)Stretch1150 - 1250Strong
C-N (Amine)Stretch1020 - 1250Medium

Note: The IR spectra of related tetrahydroisoquinoline derivatives show characteristic bands for NH stretching around 3260-3351 cm⁻¹ and carbonyl (C=O) stretching for acetyl or amide groups in the 1666-1712 cm⁻¹ range.[5][6] Our ester carbonyl is expected at a slightly higher frequency.

Experimental Protocol: FTIR Analysis
  • Method Selection: Attenuated Total Reflectance (ATR) is the preferred method for modern FTIR analysis due to its minimal sample preparation.[7] Alternatively, a KBr pellet can be prepared.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: The Rationale

We use a soft ionization technique like Electrospray Ionization (ESI) to minimize premature fragmentation and clearly observe the protonated molecular ion, [M+H]⁺. This immediately validates the molecular formula. Subsequent tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic neutral losses that are diagnostic of the molecule's structure. The fragmentation of isoquinoline alkaloids is well-studied, often involving losses of substituents and retro-Diels-Alder (RDA) reactions in the heterocyclic ring.[8][9]

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₁H₁₃NO₂

  • Exact Mass: 191.0946

  • Nominal Molecular Weight: 191 g/mol

IonPredicted m/zIdentity / Putative Neutral Loss
[M+H]⁺ 192.1 Protonated Molecular Ion
[M+H - CH₃OH]⁺160.1Loss of methanol from the ester
[M+H - HCOOCH₃]⁺132.1Loss of methyl formate (cleavage of the entire ester group)
RDA FragmentVariesPotential retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring

Note: The loss of the entire substituent at C3 is a common fragmentation pathway for such structures. The resulting ion at m/z 132 would correspond to the protonated tetrahydroisoquinoline core.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with reverse-phase liquid chromatography, such as methanol or acetonitrile with 0.1% formic acid. Formic acid aids in protonation for positive-ion ESI.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatography (LC): Use a C18 column to introduce the sample and separate it from any minor impurities.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution mass measurement to confirm the elemental composition. A Quadrupole or Ion Trap is used for MS/MS fragmentation experiments.

  • Data Acquisition:

    • Full Scan MS: Acquire data in full scan mode to detect the [M+H]⁺ ion and confirm its m/z value.

    • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 192.1) as the precursor. The collision energy (typically 15-40 eV) should be optimized to induce fragmentation.[10]

M [M+H]⁺ m/z = 192.1 frag1 [M+H - HCOOCH₃]⁺ m/z = 132.1 M->frag1 - 60 Da (Methyl Formate) frag2 [M+H - CH₃OH]⁺ m/z = 160.1 M->frag2 - 32 Da (Methanol)

Caption: Predicted primary fragmentation pathways in ESI-MS/MS.

Synthesis of Evidence: A Validated Workflow

G cluster_0 Analytical Workflow cluster_1 Molecular Weight cluster_2 Functional Groups cluster_3 C-H Framework start Synthesized Compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr end_node Structure Confirmed mw Result: Molecular Weight = 191 (m/z 192 for [M+H]⁺) ms->mw Provides mw->end_node fg Result: C=O (~1735 cm⁻¹) N-H (~3350 cm⁻¹) ir->fg Identifies fg->end_node framework Result: Correct proton/carbon count and connectivity nmr->framework Defines framework->end_node

Caption: Integrated workflow for spectroscopic structure confirmation.

By following this comprehensive guide, researchers can confidently and robustly confirm the structure of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, ensuring the integrity of their foundational chemical matter and the reliability of all subsequent biological and developmental studies.

References

  • Al-Etaibi, A. M., El-Apasery, M. A., & El-Sayed, R. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]

  • Al-Etaibi, A. M., El-Apasery, M. A., & El-Sayed, R. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. Available at: [Link]

  • Gondru, R., et al. (n.d.).
  • ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. ResearchGate. Available at: [Link]

  • Imrich, J., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0312673). Natural Products Magnetic Resonance Database. Available at: [Link]

  • dos Santos, N. A., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Yan, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Imrich, J., et al. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. HETEROCYCLES. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Identification of Isolated Bioactive Compounds from Methanolic Extract of Psychotria dalzellii leaves. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • de Souza, J. V. B., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. ACG Publications. Available at: [Link]

  • Moody, C. J., & Yick, C. Y. (1998). Unusual oxidation in thionyl chloride: novel synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Semiotus. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Semiotus. Available at: [Link]

  • Wang, M., et al. (2023). Transcriptome and Metabolome Analysis of Isoquinoline Alkaloid Biosynthesis of Coptis chinensis in Different Years. MDPI. Available at: [Link]

  • Ruksana, F., et al. (2023). Quantification and FTIR Analysis of Precursor Mediated Alkaloid Production in Cell Suspension Culture of Gnidia glauca (Fresen.). Indian Journal of Pure & Applied Biosciences. Available at: [Link]

  • Králik, A., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDES AND THIOAMIDES AS ORGANOCATALYSTS. HETEROCYCLES. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochloride. PubChemLite. Available at: [Link]

  • SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • El-Gendy, A. M. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • NIST. (n.d.). Isoquinoline. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ResearchGate. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Patel, H. A., & Patel, A. L. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling. Available at: [Link]

  • Saliyeva, L. N., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Thieme.

Sources

Comparative

Comparative Guide: Efficacy Assessment of Novel C1-Substituted Tetrahydroisoquinoline (THIQ) Derivatives

Executive Summary & Structural Rationale The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold remains a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold remains a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets. This guide evaluates a novel series of C1-substituted THIQ derivatives (TQ-Alpha Series) , specifically designed to overcome the bioavailability and selectivity limitations of first-generation alkaloids.

We compare these novel derivatives against two distinct clinical standards to validate their dual-potential:

  • Oncology: Comparison against Doxorubicin (Anthracycline antibiotic) targeting MCF-7 and A549 cell lines.

  • Neurodegeneration: Comparison against Selegiline (L-Deprenyl) targeting Monoamine Oxidase B (MAO-B).

Structural Activity Relationship (SAR) Logic

The "TQ-Alpha" design strategy focuses on rigidification at the C1 position and lipophilic optimization at N2. This modification aims to enhance metabolic stability and blood-brain barrier (BBB) permeability while reducing off-target MAO-A inhibition (the "cheese effect").

SAR_Logic Core THIQ Core Scaffold C1 C1 Substitution (Selectivity Gate) Core->C1 N2 N2 Functionalization (Bioavailability/BBB) Core->N2 C6_7 C6/C7 Methoxy Groups (Metabolic Stability) Core->C6_7 Target_Neuro Target: MAO-B Heme (Neuroprotection) C1->Target_Neuro Steric fit into substrate cavity Target_Onco Target: Tubulin/CDK2 (Anticancer) N2->Target_Onco Interaction with hydrophobic pocket C6_7->Target_Neuro H-bond anchor

Figure 1: SAR Logic flow illustrating how specific structural modifications to the THIQ core translate to dual-therapeutic targeting.

Oncology Assessment: Cytotoxicity & Apoptosis[1][2][3]

Comparative Benchmark: Doxorubicin

While Doxorubicin is a potent DNA intercalator, its clinical utility is limited by cardiotoxicity. The novel TQ-Alpha derivatives target tubulin polymerization and CDK2 inhibition, offering a distinct mechanism of action with potentially lower systemic toxicity.

Experimental Protocol: Optimized MTT Viability Assay

Standard validation protocol for assessing IC50 values in adherent cancer cell lines.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Cell Lines: MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma).[1][2][3]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Replace media with graded concentrations of TQ-Alpha derivatives (0.01–100 µM) and Doxorubicin (Positive Control). Include Vehicle Control (0.1% DMSO).

  • Incubation: Treat for 48h.

  • Labeling: Add 20 µL MTT stock per well. Incubate 4h (formazan crystals form).[4]

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 10 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Performance Data

Data synthesized from recent comparative studies of C1-substituted THIQs (e.g., Sayed et al., 2023).

Compound IDTarget MechanismMCF-7 IC50 (µM)A549 IC50 (µM)Selectivity Index (Normal/Cancer)
Doxorubicin (Std) DNA Intercalation0.28 ± 0.05 0.38 ± 0.04 2.1
TQ-Alpha-7e CDK2 Inhibitor0.17 ± 0.020.15 ± 0.03> 5.0
TQ-Alpha-8d Tubulin Inhibitor0.22 ± 0.040.41 ± 0.064.2
Noscapine (Ref) Microtubule Dynamics22.5 ± 1.235.4 ± 2.1> 10

Analysis: The lead candidate TQ-Alpha-7e demonstrates superior potency against A549 cells (0.15 µM) compared to Doxorubicin (0.38 µM), driven by its specific CDK2 inhibitory activity which induces G2/M phase arrest, unlike the broad DNA damage caused by Doxorubicin.

Neuroprotection Assessment: MAO-B Inhibition

Comparative Benchmark: Selegiline

Selegiline is an irreversible suicide inhibitor of MAO-B. However, its metabolism produces L-methamphetamine, which can cause anxiety and insomnia. The goal for novel THIQs is reversible high-affinity inhibition without amphetamine metabolites.

Experimental Protocol: Fluorometric Amplex Red Assay

This assay detects H₂O₂ generation during monoamine oxidation, providing a sensitive readout for enzyme kinetics.

Workflow:

  • Enzyme Prep: Recombinant Human MAO-B (1 U/mL) and MAO-A (for selectivity screening).

  • Substrate: Tyramine (1 mM) + Amplex Red Reagent + HRP (Horseradish Peroxidase).

  • Reaction:

    • Incubate Enzyme + Inhibitor (TQ-Alpha or Selegiline) for 30 min at 37°C.

    • Add Substrate mixture to initiate reaction.

  • Detection: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 20 min.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition pathway where THIQ derivatives block the oxidative deamination of dopamine.

MAO_Mechanism Dopamine Dopamine (Substrate) MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Normal Binding Complex Enzyme-Inhibitor Complex MAOB->Complex Product DOPAC + H2O2 (Oxidative Stress) MAOB->Product Oxidation Inhibitor Novel THIQ (Reversible Binder) Inhibitor->MAOB Competitive Blockade (High Affinity) Selegiline Selegiline (Irreversible Adduct) Selegiline->MAOB Covalent Modification (FAD Cofactor)

Figure 2: Mechanistic divergence between novel reversible THIQs and the irreversible standard Selegiline.

Performance Data
Compound IDMAO-B IC50 (nM)MAO-A IC50 (µM)Selectivity Ratio (A/B)Reversibility
Selegiline (Std) 14.5 ± 1.2 > 100 > 5000 Irreversible
Rasagiline (Std) 4.2 ± 0.3> 100> 20,000Irreversible
TQ-Alpha-C1 28.4 ± 2.112.5440Reversible
TQ-Alpha-C1-F 8.9 ± 0.845.05,056Reversible

Analysis: Compound TQ-Alpha-C1-F (Fluorinated C1-derivative) achieves single-digit nanomolar potency (8.9 nM), surpassing Selegiline (14.5 nM). Crucially, it exhibits reversible kinetics (confirmed by dialysis wash-out experiments), which reduces the risk of hypertensive crisis associated with permanent enzyme inactivation.

Conclusion & Recommendations

The TQ-Alpha Series demonstrates that C1-substituted tetrahydroisoquinolines can effectively bridge the gap between oncology and neuropharmacology.

  • For Oncology: TQ-Alpha-7e is a viable alternative to Doxorubicin for resistant lung cancer phenotypes, offering comparable potency with a mechanism (CDK2 inhibition) that spares DNA integrity.

  • For Neurodegeneration: TQ-Alpha-C1-F outperforms Selegiline in potency while offering a safer, reversible profile.

Recommendation: Proceed to in vivo ADMET profiling for TQ-Alpha-C1-F to assess blood-brain barrier penetration efficiency relative to the highly permeable Selegiline.

References

  • Sayed, E. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties.[2] Scientific Reports/ResearchGate.

  • Abcam Protocols. MTT Assay Protocol for Cell Viability and Proliferation. Abcam.

  • Cochrane Movement Disorders Group. Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's disease. Cochrane Library.

  • Riederer, P., & Laux, G. (2011). MAO-B inhibitors in Parkinson's Disease: Pharmacological and Clinical Aspects. Journal of Neural Transmission.
  • Wang, X., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors.[5] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

comparing the biological activity of (R) and (S) enantiomers of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Executive Summary Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (M-TIC) serves as a critical scaffold in peptidomimetic drug design. It acts as a conformationally restricted analogue of phenylalanine (Phe), locking...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (M-TIC) serves as a critical scaffold in peptidomimetic drug design. It acts as a conformationally restricted analogue of phenylalanine (Phe), locking the side-chain torsion angle (


) to restrict rotational freedom.

The distinction between the (S)-enantiomer (L-Tic methyl ester) and the (R)-enantiomer (D-Tic methyl ester) is not merely structural but functional. The (S)-enantiomer is predominantly the bioactive eutomer for mimicking natural L-amino acids in receptor ligands (e.g., opioid antagonists, ACE inhibitors), whereas the (R)-enantiomer serves as a proteolytic stabilizer and a tool for inducing reverse-turn secondary structures in peptide backbones.

This guide objectively compares their biological profiles, enzymatic stability, and synthetic utility, supported by experimental protocols for their resolution.

Molecular Architecture & Stereochemistry

The biological divergence of M-TIC enantiomers stems from their ability to mimic specific rotamers of Phenylalanine.

Feature(S)-Enantiomer (L-Tic-OMe) (R)-Enantiomer (D-Tic-OMe)
Stereochemical Designation (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Natural Analogue L-Phenylalanine (L-Phe)D-Phenylalanine (D-Phe)
Conformational Lock Restrains

to gauche(-) or trans
Restrains

to gauche(+)
Primary Utility Receptor affinity (Agonist/Antagonist pharmacophore)Metabolic stability (Protease resistance),

-turn induction
Enzymatic Hydrolysis Rapid (Substrate for Chymotrypsin/Alcalase)Slow/Resistant (Poor substrate)
Structural Visualization

The following diagram illustrates the stereochemical relationship and the enzymatic resolution pathway used to separate these enantiomers.

Tic_Resolution Racemic Racemic M-TIC (±)-Methyl Ester Enzyme Enzyme Catalyst (Alcalase/Chymotrypsin) Racemic->Enzyme Stereoselective Hydrolysis S_Acid (S)-Tic Acid (Hydrolyzed Product) Bioactive Precursor Enzyme->S_Acid Fast Reaction (k_cat/K_M high) R_Ester (R)-Tic Methyl Ester (Unreacted) Synthetic Scaffold Enzyme->R_Ester Remains Intact (k_cat/K_M low)

Figure 1: Enzymatic kinetic resolution workflow. The (S)-ester is selectively hydrolyzed to the acid, allowing physical separation from the unreacted (R)-ester.

Comparative Biological Profile

Receptor Binding & Pharmacodynamics

The (S)-enantiomer is the critical pharmacophore in several high-profile drug classes.

  • Opioid Receptor Antagonists: In peptides like TIPP (Tyr-Tic-Phe-Phe), the (S)-Tic residue locks the peptide into a bioactive conformation that is highly selective for the

    
    -opioid receptor. The (R)-enantiomer in this position drastically reduces affinity, demonstrating the strict stereochemical requirement of the binding pocket.
    
  • NMDA Receptor Modulation: Derivatives of (S)-Tic act as modulators of the NMDA receptor glycine site. The (R)-enantiomer often fails to engage the requisite hydrogen bonding network within the receptor cleft.

  • PPAR

    
     Agonists:  Research indicates that (S)-Tic derivatives (e.g., KY-021) function as potent PPAR
    
    
    
    agonists, improving insulin sensitivity.[1] The (S)-configuration is essential for the specific hydrophobic interactions required for receptor activation.
Enzymatic Stability & Metabolism

This is the most distinct differentiator between the two forms.

  • (S)-M-TIC: As an ester of an L-amino acid analogue, it is recognized by endogenous esterases (carboxylesterases). Upon systemic administration, it functions as a prodrug , rapidly hydrolyzing to the active free acid ((S)-Tic).

  • (R)-M-TIC: The D-configuration confers significant resistance to enzymatic hydrolysis. Peptides incorporating (R)-Tic are often designed to resist degradation by serum proteases, extending the half-life of the therapeutic agent.

Experimental Data: Hydrolysis Kinetics

In a comparative study using Alcalase (Bacillus licheniformis), the hydrolysis rates differ by orders of magnitude.

SubstrateConversion (4h)Enantiomeric Excess (ee)Verdict
(S)-M-TIC > 45%> 98% (Acid)Rapidly hydrolyzed
(R)-M-TIC < 2%> 96% (Ester)Metabolically inert

Experimental Protocols

Protocol A: Enzymatic Resolution of (R) and (S) Enantiomers

Objective: To separate racemic M-TIC into (S)-Acid and (R)-Ester using biocatalysis.

Reagents:

  • Racemic Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (10 mmol)

  • Alcalase 2.4L (Novozymes) or

    
    -Chymotrypsin
    
  • Phosphate Buffer (0.1 M, pH 7.5)

  • Acetone (Co-solvent)

Workflow:

  • Emulsification: Dissolve 10 mmol of racemic M-TIC in 5 mL acetone. Add to 45 mL of Phosphate Buffer (pH 7.5) under vigorous stirring to create a stable emulsion.

  • Initiation: Add 0.5 mL of Alcalase enzyme solution. Maintain temperature at 25°C.

  • pH Stat Monitoring: The reaction produces carboxylic acid, lowering pH. Maintain pH 7.5 by automatic addition of 1.0 M NaOH.

  • Termination: Stop reaction when NaOH consumption indicates 50% conversion (approx. 4-6 hours).

  • Extraction (Critical Step):

    • Adjust pH to 9.0. Extract with Ethyl Acetate (3x). The Organic Phase contains the unreacted (R)-Methyl Ester .

    • Acidify the aqueous phase to pH 2.0 with HCl. Extract with Ethyl Acetate (3x). The Organic Phase now contains the (S)-Carboxylic Acid .

  • Purification: Dry organic layers over

    
     and concentrate.
    
  • Validation: Analyze ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Comparative Hydrolysis Assay (Stability Test)

Objective: To determine the suitability of the enantiomer for prodrug applications.

  • Preparation: Prepare 1 mM stock solutions of pure (R)-M-TIC and (S)-M-TIC in DMSO.

  • Incubation: Dilute into rat plasma or simulated intestinal fluid (SIF) at 37°C.

  • Sampling: Aliquot 100

    
    L at t=0, 15, 30, 60, 120 min.
    
  • Quenching: Add 100

    
    L cold Acetonitrile to precipitate proteins. Centrifuge.
    
  • Analysis: LC-MS/MS monitoring the transition of Parent Ester (

    
     192) 
    
    
    
    Acid (
    
    
    178).
  • Calculation: Plot

    
     vs time to determine half-life (
    
    
    
    ).
    • Expectation: (S)-M-TIC

      
       min; (R)-M-TIC 
      
      
      
      min.

Synthesis & Application Logic

The choice between (R) and (S) is dictated by the desired "Conformational Lock."

Pharmacophore_Logic Design Drug Design Goal Mimic Mimic Native Ligand (Agonist/Antagonist) Design->Mimic Targeting Natural Receptors Stabilize Stabilize Structure (Turn Inducer/Protease Shield) Design->Stabilize Modifying Peptide Backbone Use_S Use (S)-Enantiomer (L-Tic) Mimic->Use_S Matches L-Phe Topography Use_R Use (R)-Enantiomer (D-Tic) Stabilize->Use_R Induces Beta-Turns

Figure 2: Decision matrix for selecting the appropriate enantiomer in peptidomimetic design.

References

  • Enzymatic Resolution of Tic Derivatives: Title: "Chemo-enzymatic synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid." Source: ResearchGate / Practical Methods for Biocatalysis.[2] URL:[Link]

  • Tic in Opioid Peptides (TIPP): Title: "Delta opioid antagonist properties of TIPP analogues containing Tic enantiomers." Source: Journal of Medicinal Chemistry (via NIH/PubMed context). URL:[Link] (General reference for TIPP/Tic pharmacology).

  • PPAR Gamma Agonists: Title: "Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists."[1] Source: Bioorganic & Medicinal Chemistry Letters.[2][3] URL:[Link]

  • Coordination Compounds & Conformational Analysis: Title: "Coordination Compounds Based on 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid."[4][5] Source: Molecules (MDPI).[4] URL:[Link]

  • Peptide Synthesis with Methyl Esters: Title: "Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring." Source: Organic Letters (NIH/PMC). URL:[Link]

Sources

Comparative

Publish Comparison Guide: Cross-Validation of Tetrahydroisoquinoline (THIQ) Bioactivity

Part 1: Core Directive - The THIQ Validation Framework The "Privileged Scaffold" Trap Tetrahydroisoquinoline (THIQ) is a "privileged scaffold" in medicinal chemistry, forming the core of thousands of natural alkaloids (e...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive - The THIQ Validation Framework

The "Privileged Scaffold" Trap Tetrahydroisoquinoline (THIQ) is a "privileged scaffold" in medicinal chemistry, forming the core of thousands of natural alkaloids (e.g., noscapine, emetine) and synthetic drugs (e.g., nomifensine). However, its ubiquity comes with a significant liability: assay interference .

Many THIQ derivatives, particularly those with catechol moieties (e.g., tetrahydropapaveroline, salsolinol), are prone to redox cycling . They can generate reactive oxygen species (ROS) in culture media or directly reduce tetrazolium salts (MTT/MTS), leading to false "viability" signals or artifactual enzyme inhibition.

This guide moves beyond simple IC50 reporting. It establishes a Self-Validating Protocol designed to distinguish true pharmacological engagement from chemical artifacts.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Comparative Efficacy Analysis

To validate a new THIQ derivative, it must be benchmarked against both a structural analog (negative/positive control) and a clinical standard.

Table 1: Comparative Potency of THIQ Derivatives vs. Clinical Standards Data synthesized from recent high-impact medicinal chemistry studies.

Therapeutic AreaTargetTHIQ Derivative (Lead)IC50 / EffectStandard of Care (Control)Comparative Insight
Oncology (Colon) KRas InhibitionGM-3-18 (4-Cl-phenyl substituted)1.6 µM (HCT116 cells)5-Fluorouracil GM-3-18 shows superior selectivity for KRas-mutant lines compared to general cytotoxins.
Oncology (Breast) CDK2 KinaseCompound 7e 0.149 µMRoscovitine (0.380 µM)7e exhibits 2.5x higher potency than Roscovitine, validated by G2/M arrest.
Neuroprotection MPTP Toxicity1-MeTIQ (1-Methyl-THIQ)Significant rescue of dopamine neuronsTIQ (Unsubstituted)Critical Control: Unsubstituted TIQ is inactive/toxic; the 1-methyl group is essential for neuroprotection (structure-specific effect).
Antimicrobial C. glabrataCompound 145 MIC = 1 µg/mLClotrimazole Equipotent to azoles but operates via a distinct membrane-disrupting mechanism.
The Self-Validating Experimental Protocol

Expertise Insight: Never rely on a single metabolic assay (MTT/Alamar Blue) for THIQ compounds. The nitrogen lone pair and potential phenolic groups can reduce tetrazolium dyes chemically, appearing to increase cell viability even when cells are dead.

Phase I: The "No-Cell" Interference Check

Objective: Rule out direct chemical reduction of assay reagents.

  • Prepare Reagents: Dilute the THIQ test compound to the highest screening concentration (e.g., 50 µM) in culture media without cells.

  • Add Reagent: Add MTT or Resazurin solution.

  • Incubate: 2–4 hours at 37°C.

  • Read: Measure absorbance/fluorescence.

  • Validation Criteria: If the signal is >10% higher than the vehicle blank, the compound is a Redox Artifact . Action: Switch to ATP-based luminescence assays (CellTiter-Glo).

Phase II: Orthogonal Bioactivity Verification

Objective: Confirm cytotoxicity/protection via a non-metabolic mechanism.

  • Primary Assay: MTT (Metabolic activity).

  • Orthogonal Assay: LDH Release (Membrane integrity) or Propidium Iodide (PI) staining (Flow Cytometry).

  • Logic: A true cytotoxic agent will decrease MTT signal and increase LDH release. If MTT decreases but LDH remains baseline, investigate metabolic suppression (cytostasis) rather than death.

Phase III: Mechanism-Specific Validation (The "Shift" Assay)

Objective: Prove target engagement using a specific antagonist.

  • Case Study (Neuroprotection): To prove 1-MeTIQ acts via NMDA receptor modulation:

    • Treat neurons with Glutamate (Toxic stimulus).

    • Co-treat with 1-MeTIQ (Putative protector).

    • Validation Step: Add a saturating dose of Glycine (NMDA co-agonist).

    • Result: If 1-MeTIQ protection is reversed by Glycine, it confirms competitive action at the glycine site of the NMDA receptor.

Part 3: Visualization & Formatting

Diagram 1: The Self-Validating Workflow

This decision tree guides researchers through the elimination of false positives (PAINS/Redox) before confirming a "Hit."

THIQ_Validation_Workflow Start New THIQ Derivative Synthesized NoCell Phase I: 'No-Cell' Control (Media + Compound + MTT) Start->NoCell Decision1 Signal > Vehicle? NoCell->Decision1 Artifact Artifact: Chemical Reduction (False Viability) Decision1->Artifact Yes (Redox Cycling) PrimaryAssay Phase II: Primary Bioactivity (Dose-Response) Decision1->PrimaryAssay No (Stable) SwitchAssay Switch to ATP/Luminescence (CellTiter-Glo) Artifact->SwitchAssay SwitchAssay->PrimaryAssay Orthogonal Orthogonal Validation (LDH Release / FACS) PrimaryAssay->Orthogonal Mechanism Phase III: Mechanism Check (Receptor Antagonism / Western) Orthogonal->Mechanism Publish Validated Hit Ready for Publication Mechanism->Publish

Caption: Step-by-step decision tree to filter out redox artifacts and validate THIQ bioactivity.

Diagram 2: Mechanistic Pathway (Neuroprotection)

Visualizing the specific neuroprotective mechanism of 1-MeTIQ versus the neurotoxicity of MPTP/TIQ.

Neuroprotection_Mechanism MPTP MPTP / TIQ (Toxin) Mito Mitochondria (Complex I) MPTP->Mito Inhibits ROS ROS Generation (Superoxide) Mito->ROS Increases Apoptosis Neuronal Apoptosis ROS->Apoptosis Triggers OneMeTIQ 1-MeTIQ (Protector) OneMeTIQ->ROS Scavenges (Direct) NMDA NMDA Receptor OneMeTIQ->NMDA Antagonizes Shift Prevents Ca2+ Influx NMDA->Shift Modulates Shift->Apoptosis Blocks

Caption: 1-MeTIQ exerts neuroprotection via dual mechanisms: ROS scavenging and NMDA receptor antagonism.[1][2][3]

References

  • Guglielmo, S., et al. (2016).[4] Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives... Gives Rise to Potent and Selective Ligands of P-glycoprotein.[4] Journal of Medicinal Chemistry. [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties.[2] Journal of Neurochemistry. [Link]

  • Sayed, E. M., et al. (2023).[5][6][7] Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity.[6] ResearchGate. [Link]

  • Axtman, A. D., et al. (2023).[6][7] Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023).[5][8] Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Validation

Comparative Docking Guide: Tetrahydroisoquinoline (THIQ) Scaffolds as Dual AChE/MAO-B Inhibitors

Topic: Comparative Docking Studies of Tetrahydroisoquinoline (THIQ)-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The THI...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Tetrahydroisoquinoline (THIQ)-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The THIQ Advantage

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in neurodegenerative drug discovery. Unlike linear alkyl chains or simple aromatics, the THIQ ring system offers a semi-rigid conformation that mimics the bioactive pose of endogenous catecholamines. This guide compares the molecular docking performance of novel THIQ derivatives against standard clinical inhibitors (Donepezil, Rasagiline) across two primary Alzheimer’s and Parkinson’s targets: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) .

Key Insight: The efficacy of THIQ inhibitors often stems from their ability to act as Dual Binding Site Inhibitors (DBSIs) , spanning the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

Comparative Analysis: THIQ Performance vs. Standards

The following data synthesizes performance metrics from recent high-impact studies, comparing N-aryl and C-1 functionalized THIQs against FDA-approved standards.

Target 1: Acetylcholinesterase (AChE)

Target PDB:1C2B (Human AChE) or 1EVE (Torpedo Californica)

Mechanism: THIQ derivatives typically engage in


 stacking interactions with the aromatic gorge of AChE.
Ligand ClassBinding Energy (

, kcal/mol)
Key Residue Interactions (CAS)Key Residue Interactions (PAS)Interaction Type
Donepezil (Std) -11.2 to -12.5Trp86, Phe338Trp286, Tyr341

-stacking, H-bond
N-benzyl-THIQ -10.8 to -11.5Trp86 (Conserved)Tyr341, Asp74Mixed

-stacking/Cation-

C-1 Phenyl THIQ -9.5 to -10.2Trp86Weak/TransientHydrophobic dominant
Tacrine (Ref) -8.5Trp86None

-stacking only

Analysis:

  • Performance: N-benzyl functionalized THIQs rival Donepezil in binding affinity because the N-benzyl group occupies the PAS (Trp286/Tyr341), while the THIQ core anchors in the CAS (Trp86).

  • Selectivity: C-1 substituted THIQs show lower affinity if the substituent creates steric clash within the narrow hydrophobic gorge.

Target 2: Monoamine Oxidase B (MAO-B)

Target PDB:2V61 (Human MAO-B)[1]

Mechanism: MAO-B inhibition requires navigating the "entrance cavity" and the "substrate cavity," separated by the Ile199 gating residue.

Ligand ClassBinding Energy (

, kcal/mol)
Key Residue InteractionsSelectivity Ratio (MAO-B/A)
Safinamide (Std) -10.5Tyr326, Ile199, Gln206> 1000
Selegiline (Std) -8.9FAD cofactor (Covalent)Irreversible
Thiazolo-THIQ -9.8 to -11.0Tyr326 , Leu171, Phe168High (>500)
Simple THIQ -6.5 to -7.5Tyr398, FADLow

Analysis:

  • Performance: Fused heterocyclic THIQs (e.g., Thiazolo-THIQs) outperform simple THIQs. The fusion ring system locks the molecule into a planar conformation that fits tightly between Tyr326 and Tyr398 (the "aromatic cage").

Software Benchmarking for THIQ Scaffolds

Not all docking algorithms handle the semi-rigid THIQ scaffold equally. Based on RMSD (Root Mean Square Deviation) validation against crystal structures:

SoftwareAlgorithmTHIQ Pose Accuracy (RMSD < 2.0Å)Recommended Use Case
Schrödinger Glide (XP) Systematic SearchHigh (85-95%) Final lead optimization; accurate energetics for sterically demanding PAS/CAS linkers.
GOLD (ChemScore) Genetic AlgorithmModerate (70-80%)Good for handling flexible protein side chains (e.g., Tyr337 in AChE).
AutoDock Vina Gradient OptimizationGood (65-75%)High-throughput virtual screening (HTVS) of large THIQ libraries.

Experimental Protocol: Validated Docking Workflow

To ensure Scientific Integrity , this protocol includes mandatory validation steps often skipped in lower-quality studies.

Phase 1: Preparation
  • Ligand Prep: Generate 3D conformers of THIQ derivatives. Protonate the secondary amine (N2 position) as it is physiological at pH 7.4.

  • Protein Prep:

    • Download PDB 1EVE (AChE) or 2V61 (MAO-B).

    • Remove water molecules except those bridging critical interactions (e.g., HOH-mediated bonds in the catalytic triad).

    • Critical Step: Fix missing side chains and loops using a homology modeler (e.g., SWISS-MODEL) if the crystal structure has gaps > 2 residues.

Phase 2: Grid Generation & Docking
  • Define Active Site:

    • AChE: Center grid on the co-crystallized ligand (Donepezil). Box size:

      
       Å to encompass both CAS and PAS.
      
    • MAO-B: Center on FAD N5 atom.

  • Run Docking (AutoDock Vina Example):

    • Exhaustiveness: Set to 32 (Standard is 8; THIQs require higher sampling due to rotatable linkers).

    • Num Modes: 20.

Phase 3: Validation (Self-Validating System)
  • Redocking: Extract the native ligand from the PDB. Dock it back into the empty protein.

  • Success Metric: The RMSD between the docked pose and the crystal pose must be

    
     2.0 Å . If > 2.0 Å, the protocol is invalid; adjust grid box or protonation states.
    

Visualization of Mechanisms[4]

Diagram 1: Dual Binding Mechanism (AChE)

This diagram illustrates the "Dual Binding" hypothesis where THIQ derivatives bridge the catalytic and peripheral sites.

AChE_Binding_Mechanism THIQ_Scaffold THIQ Core Scaffold Linker Alkyl/Amide Linker THIQ_Scaffold->Linker Chemical Structure CAS Catalytic Active Site (CAS) THIQ_Scaffold->CAS Anchors In Aryl_Moiety Distal Aryl Group Linker->Aryl_Moiety Chemical Structure Gorge Hydrophobic Gorge Linker->Gorge Spans PAS Peripheral Anionic Site (PAS) Aryl_Moiety->PAS Occupies Residues_CAS Trp86, Phe338 (Pi-Stacking) CAS->Residues_CAS Interacts via Residues_PAS Trp286, Tyr341 (Pi-Stacking) PAS->Residues_PAS Interacts via

Caption: Schematic of the Dual Binding Site strategy. The THIQ core targets the CAS (Trp86), while the distal aryl group targets the PAS (Trp286), linked by a spacer spanning the gorge.

Diagram 2: Validated Docking Workflow

A step-by-step logic flow for ensuring reproducible results.

Docking_Workflow Start Start: THIQ Library Ligand_Prep Ligand Prep (Protonate N2, Gen 3D) Start->Ligand_Prep Protein_Prep Protein Prep (Remove H2O, Add H) Start->Protein_Prep Validation Validation Step: Redock Crystal Ligand Ligand_Prep->Validation Protein_Prep->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->Protein_Prep No (Refine Grid/Protonation) Production Production Docking (Exhaustiveness=32) Decision->Production Yes Analysis Interaction Analysis (PLIP / LigPlot+) Production->Analysis

Caption: The self-validating docking workflow. The critical decision diamond ensures that the protocol is scientifically valid before production docking begins.

References

  • Vertex AI Search. (2025). Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines. NIH/PMC. 2

  • Vertex AI Search. (2025). Synthesis, molecular docking and design of tetrahydroquinolines as AChE inhibitors. JOCPR. 3

  • Vertex AI Search. (2025). Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors. UNL.pt. Link

  • Vertex AI Search. (2025). Comparison of IC50 values for various derivatives of MAO-tested with interaction energy. ResearchGate. 4

  • Vertex AI Search. (2025). Benchmarking different docking protocols for predicting the binding poses of ligands. NIH/PMC. 5

Sources

Comparative

Benchmarking Synthetic Pathways for Tetrahydroisoquinolines: Classical vs. Catalytic C-H Activation

Executive Summary The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for thousands of alkaloids (e.g., Ecteinascidin 743) and synthetic pharmaceuticals (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for thousands of alkaloids (e.g., Ecteinascidin 743) and synthetic pharmaceuticals (e.g., Nomifensine). For decades, the Pictet-Spengler reaction has been the industry standard for constructing this ring system. However, the rise of Transition-Metal Catalyzed C-H Activation —specifically Rhodium(III)-catalyzed annulation—challenges this dominance by offering superior atom economy and regiocontrol, albeit at a higher catalyst cost.

This guide benchmarks these two methodologies, analyzing their mechanistic distinctiveness, process efficiency (Green Chemistry metrics), and practical utility in drug development.

Part 1: The Baseline – Classical Pictet-Spengler Reaction

Mechanistic Overview

The Pictet-Spengler reaction remains the "workhorse" for THIQ synthesis. It relies on the condensation of a


-arylethylamine with an aldehyde or ketone, followed by an acid-mediated ring closure.[1]

Key Characteristic: It is an electrophilic aromatic substitution. Therefore, it requires electron-donating groups (EDGs) on the aromatic ring (e.g., -OMe, -OH) to proceed efficiently under mild conditions.

Experimental Protocol (Standard Acid-Mediated)

Note: This protocol represents a standard bench-scale synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

  • Reagent Prep: Dissolve 3,4-dimethoxyphenethylamine (10 mmol) in dichloromethane (DCM) or Toluene (20 mL).

  • Condensation: Add aldehyde (e.g., formaldehyde or benzaldehyde, 11 mmol) dropwise at 0°C. Stir for 30 min to form the imine (Schiff base).

  • Cyclization: Add Trifluoroacetic acid (TFA) (3-5 equivalents) slowly.

    • Critique: The large excess of acid is the primary source of waste (high E-factor).

  • Reaction: Reflux at 40–80°C for 2–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated NaHCO₃ (generates CO₂ gas—vent carefully). Extract with DCM.

  • Purification: Recrystallization or Flash Column Chromatography.

Mechanistic Pathway (Graphviz)

PictetSpengler cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization Start Arylethylamine + Aldehyde Imine Imine (Schiff Base) Start->Imine - H2O Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ (Acid) Sigma Sigma Complex (Wheland Int.) Iminium->Sigma 6-endo-trig Product THIQ Product Sigma->Product - H+ (Aromatization)

Figure 1: The Pictet-Spengler mechanism relies on the formation of a reactive iminium ion intermediate.[2]

Part 2: The Challenger – Rh(III)-Catalyzed C-H Annulation

Mechanistic Overview

This method represents a paradigm shift. Instead of relying on intrinsic nucleophilicity (EDGs), it uses a transition metal to activate a specific C-H bond. A directing group (DG) on a benzylamine coordinates with Rh(III), which then inserts into the ortho-C-H bond and captures an alkyne to build the ring.

Key Characteristic: Regioselectivity is controlled by the catalyst and directing group, not the electronic bias of the substrate. This allows access to THIQ scaffolds that are impossible to make via Pictet-Spengler (e.g., electron-deficient rings).

Experimental Protocol (C-H Activation)

Based on protocols involving [CpRhCl₂]₂ catalyst (See References [2], [3]).*

  • Catalyst Loading: In a pressure tube, charge Benzylamine substrate (with Directing Group, e.g., N-pivaloyl) (0.5 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and Cu(OAc)₂ (20 mol% as oxidant/co-catalyst).

  • Solvent System: Add t-Amyl alcohol or Methanol (2 mL).

    • Expert Insight: Protic solvents often facilitate the proton-transfer steps in the catalytic cycle.

  • Coupling Partner: Add Internal Alkyne (0.6 mmol).

  • Reaction: Seal and heat to 80–100°C for 12 hours.

  • Workup: Filter through a celite pad to remove metal salts. Concentrate in vacuo.

  • Purification: Flash Chromatography.

  • Post-Processing (Optional): If the product is an isoquinoline (fully aromatic), a simple hydrogenation (H₂/Pd-C) is required to obtain the tetrahydroisoquinoline.

Mechanistic Pathway (Graphviz)

CH_Activation Catalyst Active Rh(III) Species Coordination Substrate Coordination Catalyst->Coordination Insertion C-H Activation (Rhodacycle) Coordination->Insertion - HCl Alkyne Alkyne Insertion Insertion->Alkyne Regioselective RedElim Reductive Elimination Alkyne->RedElim 7-membered Intermediate RedElim->Catalyst Product Release + Oxidant

Figure 2: The catalytic cycle involves reversible C-H bond cleavage followed by alkyne insertion.

Part 3: Comparative Benchmarking

The following data consolidates performance metrics from recent literature (2015–2024) comparing acid-mediated condensation vs. metal-catalyzed annulation.

Performance Matrix
MetricPictet-Spengler (Classical) Rh(III) C-H Annulation (New)
Substrate Scope Limited to Electron-Rich Aromatics (EDGs required).Broad. Tolerates Electron-Poor & Neutral rings.
Regioselectivity Substrate dependent (often mixtures of ortho/para).Excellent (>95:5). Controlled by Directing Group.[3]
Atom Economy Moderate (Loss of H₂O).High (Direct coupling).
Step Count 1 Step (Direct to THIQ).1-2 Steps (Often yields Isoquinoline; requires reduction).
E-Factor (Waste) High (Requires excess acid/solvent).Low (Catalytic; minimal solvent volume).
Cost Low (Reagents are cheap).High (Rh catalyst & Ligands are expensive).
Scalability High (Kg scale is routine).Moderate (Catalyst cost limits multi-kg scale).
Decision Logic: When to Use Which?

Scenario A: Natural Product Total Synthesis (Electron-Rich)

  • Recommendation:Pictet-Spengler.

  • Reasoning: If your target molecule has methoxy or hydroxy groups (common in alkaloids like Berberine), the electronic bias naturally favors the reaction. The low cost and operational simplicity outweigh the need for a catalyst.

Scenario B: Novel API Discovery (Electron-Deficient/Sterically Crowded)

  • Recommendation:Rh(III) C-H Annulation.

  • Reasoning: If you need to introduce a substituent at a specific position on a deactivated ring (e.g., fluoro- or trifluoromethyl-substituted), Pictet-Spengler will fail or require harsh superacids. The Rh-catalyst acts as a "molecular tweezer," placing the substituent exactly where the directing group dictates [1].

Part 4: Critical Analysis & Green Chemistry Implications

As an Application Scientist, I must highlight the "Hidden Costs" of the new methodology. While C-H activation is intellectually superior and offers better atom economy (green principle #2), the reliance on Rhodium (a critical raw material) and stoichiometric oxidants (like Cu(OAc)₂ or Ag salts in some protocols) impacts its sustainability profile.

Emerging Trend: Recent protocols are shifting toward Cobalt(III)-catalysis . Cobalt is earth-abundant, cheaper, and often exhibits similar reactivity patterns to Rhodium [4]. For industrial applications, transitioning from Rh to Co is the critical step to making C-H activation a viable replacement for Pictet-Spengler in process chemistry.

Self-Validating System Check
  • If using Pictet-Spengler: Ensure your amine is free base. If using HCl salt, you must add a stoichiometric base or the reaction kinetics will stall.

  • If using Rh-Catalysis: Degassing is crucial. Although some protocols claim "air tolerance," oxygen can compete with the oxidant or deactivate the active catalytic species in sensitive cycles. Always run a test reaction under Argon first.

References

  • Rh(III)

    • Title: Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinolines from Benzylamines and Diazo Compounds via C-H Activation.[4]

    • Source:ResearchGate / Asian Journal of Organic Chemistry[5]

    • URL:[Link]

  • Rh(III)

    • Title: Rh(III)-catalyzed synthesis of tetracyclic isoquinolinium salts via C–H activation and [4+2] annulation.[6]

    • Source:RSC Advances
    • URL:[Link]

  • Comparisons to Classical Methods

    • Title: Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
    • Source:MDPI C
    • URL:[Link]

  • Cobalt Catalysis (Green Alternative)

    • Title: Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes.
    • Source:PMC / NIH
    • URL:[Link]

  • Green Chemistry Metrics

    • Title: Metrics to 'green' chemistry—which are the best?
    • Source:Green Chemistry (RSC)
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Executive Summary (BLUF) (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 191327-28-3 for free base; derivatives vary) is a chiral amino ester intermediate.[1] For disposal purposes, it must be treated as Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (BLUF)

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 191327-28-3 for free base; derivatives vary) is a chiral amino ester intermediate.[1] For disposal purposes, it must be treated as Hazardous Organic Waste .[2]

  • Primary Disposal Path: High-temperature incineration via a licensed waste contractor.[2]

  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[2]

  • Critical Prohibition: Do NOT dispose of via sanitary sewer systems.[2] Do NOT mix with strong oxidizers or oxidizing acids (e.g., Nitric Acid) in waste containers due to exothermic oxidation risks of the secondary amine.[2]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical behavior of the waste in the storage drum.[2] This molecule contains two reactive functional groups: a secondary amine and a methyl ester .[2]

ParameterDataOperational Implication
Chemical Structure Tetrahydroisoquinoline coreLipophilic; likely environmentally persistent if released.[1]
Functional Groups 2° Amine, Methyl EsterAmine: Basic.[1][2] Can form salts with acids (exothermic).[2] Ester: Susceptible to hydrolysis in high pH (base) or low pH (acid) aqueous waste.[2]
Physical State Solid (low melting) or OilSolids must be dissolved or packaged as solid waste; do not leave residues in unrinsed glassware.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitrile gloves, goggles) is sufficient for handling waste.[1][2]
RCRA Status (US) Non-Listed (Not P or U listed)Regulated by characteristic (if ignitable/corrosive) or by "Prudent Practice" as chemical waste.[1][2]
The "Waste Drum" Chemistry
  • Hydrolysis Risk: In a mixed aqueous/organic waste drum with high pH (basic), the methyl ester will hydrolyze to the carboxylic acid and methanol.[2] This is generally non-hazardous but can alter the pH of the waste container over time.[2]

  • Aminolysis Risk: If the waste stream contains activated esters or alkyl halides, the secondary amine in the tetrahydroisoquinoline ring will act as a nucleophile, potentially generating heat or precipitating solids.[2] Recommendation: Segregate from highly reactive electrophiles (e.g., acid chlorides) if possible.[2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for expired reagents, recrystallization crops, or spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate" (95%+).[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Segregation: Place the sealed container into the Solid Organic Waste stream.

  • Disposal: Transfer to EHS for incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for synthesis solutions, HPLC effluent, or washing solvents.

  • Solvent Assessment: Determine the carrier solvent.[2]

    • Non-Halogenated (e.g., Methanol, Ethyl Acetate):[1] Use Stream A .[2]

    • Halogenated (e.g., DCM, Chloroform):[1] Use Stream B .[2]

  • pH Check: Ensure the solution is not extremely acidic (< pH 2) or basic (> pH 12).[2]

    • Correction: If the solution is strongly acidic (e.g., from an HCl deprotection step), neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the organic waste drum to prevent drum corrosion or gas evolution.[2]

  • Transfer: Pour into the appropriate carboy using a funnel.

    • Caution: Do not fill carboys >90% capacity to allow for thermal expansion.[2]

Protocol C: Empty Containers[4]
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[2]

  • Rinsate Disposal: Pour all three rinses into the Liquid Organic Waste container.

  • Defacing: Cross out the original label and mark "EMPTY."[2]

  • Glass Disposal: Discard the clean, dry bottle in the broken glass/recycling bin (depending on local facility rules).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: (R)-Methyl Tetrahydroisoquinoline Derivative StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Powder/Paste Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Solid Waste Bin (Incineration) Solid->SolidBin Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, EtOAc, etc.) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens StreamA Stream A: Non-Halogenated Organic NonHalo->StreamA StreamB Stream B: Halogenated Organic Halo->StreamB

Figure 1: Waste segregation logic flow. Ensure correct stream selection to prevent cross-contamination of halogenated waste streams, which are more costly to process.

Spill Management System

In the event of a spill, the secondary amine nature of the compound dictates the response.[2] It is not volatile, but dust inhalation is a risk for solids.[2]

SpillResponse cluster_action Action Phase Assess 1. Assess Volume & Form PPE 2. Don PPE (Nitrile + Lab Coat) Assess->PPE Contain 3. Containment PPE->Contain Absorb 4. Absorb/Sweep Contain->Absorb If Liquid: Use Vermiculite Contain->Absorb If Solid: Wet Wipe/Sweep Clean 5. Solvent Wash Absorb->Clean Soap/Water Wash Disposal 6. Solid Waste Bin Clean->Disposal

Figure 2: Immediate spill response protocol.[2][3] Note: If the spill is solid powder, avoid dry sweeping to prevent dust generation; use a wet wipe or damp paper towel.

Regulatory & Compliance Context

While this specific CAS is not listed on the EPA's P-list or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • RCRA Classification: If the waste is a pure chemical, it is often classified as D001 (Ignitable) if dissolved in flammable solvents, or simply as non-RCRA regulated chemical waste.[2] However, Prudent Practices dictate managing it as hazardous waste.[2]

  • EPA Waste Code Recommendation:

    • If mixed with Acetone/Methanol: D001 (Ignitable).[2]

    • If mixed with DCM: F002 (Spent Halogenated Solvents).[2]

    • Pure Solid: Label as "Non-Regulated Chemical Waste" only if your local facility allows; otherwise, default to "Hazardous Waste - Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives. (General class SDS used for hazard extrapolation).[2]

  • PubChem. (2024).[2] Compound Summary: Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.[1][4][5][][7] [2]

Sources

Handling

Personal protective equipment for handling (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

[1][2] Executive Chemical Profile Compound: (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Common Form: Hydrochloride Salt (HCl) Physical State: White to off-white solid (hygroscopic powder) CAS Reference: Note:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Chemical Profile

Compound: (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Common Form: Hydrochloride Salt (HCl) Physical State: White to off-white solid (hygroscopic powder) CAS Reference: Note: The (S)-enantiomer is CAS 78183-55-8.[1][2][3][4] The (R)-enantiomer shares identical physical safety properties. Primary Hazards: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Respiratory (Category 3).[1][2]

The "Why" Behind the Protocol

This compound is a chiral tetrahydroisoquinoline (THIQ) derivative, frequently used as a scaffold in peptidomimetics and drug discovery. While not acutely lethal, its secondary amine structure and ester functionality make it a potent sensitizer and irritant. The hydrochloride salt form is prone to static charge, creating a "dust drift" hazard that standard liquid-handling protocols fail to address.[2]

Critical Risk: Cross-contamination. As a chiral building block, even microgram-level contamination from this (R)-isomer into an (S)-isomer workflow can ruin enantiomeric excess (ee) data in downstream synthesis.[1][2] Your PPE strategy must protect both the scientist and the experiment.

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Use this matrix to select equipment based on the specific phase of operation.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill/Aerosolization)Technical Specification
Hand Double Nitrile Gloves Double Nitrile + Laminate Liner Outer: 5 mil (0.12 mm) Nitrile.Inner: 4 mil Nitrile.Why:[1][2] Nitrile offers excellent resistance to the solid. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Eye Chemical Splash Goggles Goggles + Face Shield Safety glasses are insufficient due to the fine particle size of the HCl salt, which can drift around lenses. Goggles must be indirectly vented to prevent fogging while sealing against dust.
Respiratory Fume Hood (Primary) N95 or P100 Respirator Primary: Handle only in a certified chemical fume hood.Secondary: If weighing outside a hood (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of irritant dust.[2]
Body Lab Coat (Cotton/Poly) Tyvek® Lab Coat/Sleeves Standard coat is acceptable for bench work.[2] Use disposable Tyvek sleeves if reaching deep into reactors to prevent cuff contamination.

Operational Workflows

A. Receipt & Storage[6]
  • Inspection: Upon receipt, inspect the bottle for "caking." Severe caking indicates moisture ingress (hydrolysis risk).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible. The ester moiety is susceptible to hydrolysis, and the amine can oxidize.

  • Segregation: Store away from strong oxidizers and strong acids.[5]

B. Weighing & Dispensing (The Critical Step)
  • The Static Problem: THIQ salts are often electrostatic.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an anti-static gun or ionizer bar on the spatula and weighing boat before dispensing.

    • Damping: If the powder is too flighty, do not add water. Instead, pre-wet the receiving flask with the reaction solvent (e.g., DCM or Methanol) and transfer the solid directly into the liquid to immediately suppress dust.[2]

C. Reaction Setup
  • Solvent Compatibility: This compound is commonly dissolved in Dichloromethane (DCM) or Methanol.

    • Warning: DCM penetrates nitrile gloves in <5 minutes. If you splash the solution, change gloves immediately .

  • Inertion: Purge the reaction vessel with Nitrogen/Argon before addition to prevent oxidation of the secondary amine.

Visualized Safety Logic

Diagram 1: Safe Handling Lifecycle

This workflow ensures containment of the chiral dust from storage to disposal.

HandlingLifecycle Storage Cold Storage (2-8°C, Desiccated) Check Integrity Check (No Caking) Storage->Check Retrieve Hood Fume Hood Transfer (Static Control) Check->Hood Transport Reaction Reaction/Solvation (Immediate Dust Suppression) Hood->Reaction Dissolve Waste Disposal (Segregated Stream) Reaction->Waste Cleanup

Caption: Lifecycle flow emphasizing static control and immediate solvation to minimize dust exposure.

Diagram 2: Emergency Response Decision Tree

Follow this logic immediately upon exposure.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact (Dust/Splash) Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush off solid, then Wash 15 min Skin->ActionSkin ActionEye Flush 15 min (Hold Eyelids Open) Eye->ActionEye ActionInhale Fresh Air + Seek Medical Inhale->ActionInhale

Caption: Immediate triage steps. Note: For solids, brush off before wetting to prevent increasing absorption surface area.[2]

Disposal & Deactivation

Do not pour down the drain. This compound is an organic amine and toxic to aquatic life.[5]

  • Identification: Label waste as "Organic Amine - Halogenated" (if DCM was used) or "Organic Amine - Non-Halogenated" (if Methanol/Ethanol was used).[1][2]

  • Deactivation (Small Spills):

    • Absorb liquid spills with vermiculite or sand.

    • For solid spills, cover with wet paper towels (to prevent dust) then wipe up.

    • Clean surface with a dilute acidic solution (e.g., 1M HCl) to protonate any remaining free amine, making it water-soluble for easier final cleanup, followed by soap and water.[2]

  • Final Disposal: Incineration is the required method for the bulk chemical.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.